1-(3-Chloro-4-fluorophenyl)biguanide
Description
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)biguanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)biguanide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFN5 |
|---|---|
Molecular Weight |
229.64 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChI Key |
WEVBBIBQCXPDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
1-(3-Chloro-4-fluorophenyl)biguanide chemical structure and properties
An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)biguanide: Structure, Properties, and Therapeutic Potential
Introduction
The biguanide class of molecules holds a significant place in medicinal chemistry, with its most prominent member, metformin, being a first-line therapy for type 2 diabetes mellitus worldwide.[1][2] The core biguanide structure, characterized by two linked guanidine groups, provides a unique scaffold for developing therapeutic agents with diverse mechanisms of action.[1] Beyond metabolic diseases, research has illuminated the potential of biguanide derivatives in oncology, infectious diseases, and more, sparking renewed interest in their synthesis and biological evaluation.[3][4]
This guide provides a comprehensive technical overview of a specific halogenated derivative, 1-(3-Chloro-4-fluorophenyl)biguanide. The introduction of chloro and fluoro substituents to the phenyl ring is a well-established medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity.[5] This document, intended for researchers, scientists, and drug development professionals, will delve into the molecular profile, synthesis, postulated mechanisms of action, and potential applications of this compound, presenting it as a valuable tool for modern drug discovery.
Part 1: Molecular Profile and Physicochemical Properties
1-(3-Chloro-4-fluorophenyl)biguanide is an aromatic biguanide derivative. Its identity is defined by a 3-chloro-4-fluorophenyl group attached to one of the terminal nitrogen atoms of the biguanide backbone. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility.
Chemical Structure:
Simplified representation of 1-(3-Chloro-4-fluorophenyl)biguanide
The key physicochemical properties of 1-(3-Chloro-4-fluorophenyl)biguanide and its common hydrochloride salt form are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉ClFN₅ (Free Base) | [6][7] |
| Molecular Weight | 229.64 g/mol (Free Base) | [6][7][8] |
| CAS Number | 35754-28-0 (Hydrochloride) | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 209-213 °C (literature value for hydrochloride salt) | [6][8] |
| SMILES (HCl salt) | Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 | [6] |
| InChI Key (Free Base) | DLLQSZUCBVOQDX-UHFFFAOYSA-N | [6] |
Part 2: Synthesis and Characterization
The synthesis of substituted aryl biguanides is a cornerstone for generating compound libraries for structure-activity relationship (SAR) studies. The most direct and widely adopted method involves the condensation of an appropriate aniline with cyanoguanidine (dicyandiamide).[10][11] This approach provides a reliable route to the desired biguanide, which can then be isolated as a hydrochloride salt.
Rationale for Synthetic Approach
The chosen synthetic pathway is based on its efficiency and the commercial availability of the starting materials. 3-Chloro-4-fluoroaniline serves as the precursor that introduces the specific halogenation pattern onto the phenyl ring.[12] Cyanoguanidine acts as the source for the biguanide backbone. The reaction is typically acid-catalyzed and driven to completion by heating, resulting in the formation of the N-aryl biguanide.
Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Objective: To synthesize 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride from 3-chloro-4-fluoroaniline and cyanoguanidine.
Materials:
-
3-Chloro-4-fluoroaniline (1.0 eq)[12]
-
Cyanoguanidine (dicyandiamide) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl) (2.0 eq)
-
Isopropanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq) and isopropanol.
-
Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) to the mixture while stirring. An exotherm may be observed. The aniline hydrochloride salt should precipitate.
-
Addition of Cyanoguanidine: Add cyanoguanidine (1.1 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 82-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the product.
-
Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride salt.
-
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 3: Postulated Mechanism of Action
The biological activity of biguanides is complex and not fully elucidated, though several key mechanisms have been established, primarily from extensive studies on metformin.[1][13]
Primary Mechanism: Inhibition of Mitochondrial Complex I
The most widely accepted primary target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[13][14]
-
Inhibition of Complex I: Biguanides accumulate in the mitochondrial matrix and directly inhibit the activity of Complex I.
-
Altered Cellular Energy State: This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.
-
Activation of AMPK: The elevated AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[14][15]
-
Downstream Effects: Activated AMPK phosphorylates numerous downstream targets, leading to the therapeutic effects of biguanides. In the liver, this includes the inhibition of gluconeogenesis (glucose production), a key factor in its antihyperglycemic effect.[13][16]
Potential Alternative Mechanisms for Aryl-Biguanides
The presence of the 3-chloro-4-fluorophenyl group suggests that this derivative may possess additional or alternative mechanisms of action beyond mitochondrial targets. A closely related analog, 1-(3-chlorophenyl)biguanide (m-CPBG), is a known potent and selective agonist of the serotonin 5-HT₃ receptor.[17] This receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and gut motility. The structural similarity suggests that 1-(3-Chloro-4-fluorophenyl)biguanide could also interact with serotonergic or other neurological targets, an avenue that warrants experimental validation.
Part 4: Applications in Drug Discovery and Development
1-(3-Chloro-4-fluorophenyl)biguanide serves as a valuable probe and building block for drug discovery campaigns across several therapeutic areas.
-
Metabolic Diseases: As an analog of metformin, this compound is a prime candidate for studies aimed at developing next-generation antihyperglycemic agents. The halogen substituents can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy, duration of action, or reduced side effects.[2]
-
Oncology: The role of AMPK in suppressing cell growth and proliferation by inhibiting the mTOR pathway has positioned biguanides as promising candidates for cancer therapy and chemoprevention.[3][13] This derivative can be used to explore the SAR of biguanides in various cancer cell lines, particularly those with metabolic vulnerabilities.
-
Neuroscience: Based on the known 5-HT₃ agonist activity of a close analog[17], 1-(3-Chloro-4-fluorophenyl)biguanide could be investigated for its effects on the central and peripheral nervous systems. This opens up potential applications in areas like anxiety, depression, or chemotherapy-induced nausea.
-
Antimicrobial Research: The biguanide scaffold is present in antiseptics like chlorhexidine. Derivatives such as this one can be screened for activity against a panel of bacterial and fungal pathogens, as has been done for related compounds.[18]
Part 5: Safety and Handling
As with any research chemical, 1-(3-Chloro-4-fluorophenyl)biguanide must be handled with appropriate precautions in a laboratory setting. The available safety data indicates that the compound is an irritant.[6]
| Hazard Classification | Details | Reference(s) |
| Signal Word | Warning | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][19] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [6] |
| Target Organs | Respiratory system | [6] |
Standard Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure Controls: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic potential of 1-(3-Chloro-4-fluorophenyl)biguanide on a selected cell line (e.g., HeLa or HepG2).
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
1-(3-Chloro-4-fluorophenyl)biguanide stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the biguanide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
1-(3-Chloro-4-fluorophenyl)biguanide represents a scientifically significant molecule at the intersection of metabolic disease research, oncology, and medicinal chemistry. Its well-defined structure, accessible synthesis, and multifaceted biological potential make it an exemplary tool for modern drug discovery. By leveraging the established mechanistic framework of biguanides while exploring the unique properties conferred by its specific halogenation pattern, researchers can further probe the therapeutic possibilities of this important chemical class. This guide provides the foundational knowledge for scientists to handle, synthesize, and strategically deploy this compound in their research endeavors.
References
-
BuyersGuideChem. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride. [Link]
-
Pharmacy Freak. Mechanism of Action of Biguanides. [Link]
-
Ahsan, M.J., et al. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
-
Pollak, M. The mechanism of action of biguanides: new answers to a complex question. Cancers (Basel). [Link]
-
News-Medical. Biguanide mechanism discovered. [Link]
-
Wikipedia. Biguanide. [Link]
-
Cleveland Clinic. Biguanides. [Link]
-
Grytsai, O., et al. Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. 3-Chloro-4-fluoroaniline. [Link]
-
Thumser, C., et al. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity.... Molecules. [Link]
-
Medscape. What is the mechanism of action of metformin (biguanide oral hypoglycemic agent)?. [Link])
-
U.S. Environmental Protection Agency. 1-(3-Fluorophenyl)biguanide hydrochloride - Exposure. [Link]
-
ResearchGate. The main approaches for the synthesis of biguanides. [Link]
-
PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]
- Google Patents.
-
Grytsai, O., et al. Biguanides drugs: Past success stories and promising future for drug discovery. European Journal of Medicinal Chemistry. [Link]
-
Thumser, C., et al. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity.... MDPI. [Link]
-
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Ganjali, M.R., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Biguanide - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Biguanides drugs: Past success stories and promising future for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. echemi.com [echemi.com]
- 9. 16018-83-0 CAS MSDS (1-(4-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. news-medical.net [news-medical.net]
- 16. droracle.ai [droracle.ai]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
1-(3-Chloro-4-fluorophenyl)biguanide CAS number search
Technical Whitepaper: Identification and Characterization of 1-(3-Chloro-4-fluorophenyl)biguanide
Executive Summary
Precise chemical identification is the bedrock of reproducible pharmaceutical research. This guide details the structural identity, synthesis, and pharmacological context of 1-(3-Chloro-4-fluorophenyl)biguanide , a halogenated biguanide analog.
Assigned the CAS number 35754-28-0 (for the hydrochloride salt), this compound represents a critical structural probe in medicinal chemistry. It serves as a bioisostere to the well-characterized 5-HT3 receptor agonist 1-(3-chlorophenyl)biguanide (mCPBG) and the antimalarial DHFR inhibitor Proguanil. This document provides a self-validating workflow for its identification, synthesis, and application in serotonergic signaling research.
Chemical Identity & Physicochemical Profile
The following data table consolidates the definitive identifiers for the hydrochloride salt, the most stable and commercially available form.
| Parameter | Technical Specification |
| Chemical Name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride |
| CAS Number | 35754-28-0 (Hydrochloride) |
| Molecular Formula | C₈H₉ClFN₅[1] · HCl |
| Molecular Weight | 266.10 g/mol (Salt); 229.64 g/mol (Free Base) |
| Exact Mass | 229.053 (Free Base) |
| SMILES (Salt) | Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 |
| InChI Key | DLLQSZUCBVOQDX-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Expert Insight: When searching chemical databases, prioritize the InChI Key over the CAS number. CAS numbers for specific halogenated analogs can be fragmented across different regulatory lists, whereas the InChI Key remains a constant, algorithmic identifier derived directly from the molecular structure.
Pharmacological Context: The 5-HT3 Receptor Axis[4]
Mechanism of Action
1-(3-Chloro-4-fluorophenyl)biguanide acts as a structural analog to mCPBG (1-(3-chlorophenyl)biguanide), a potent and selective agonist for the 5-HT3 receptor .
-
Receptor Target: 5-HT3 (Ligand-gated ion channel).[2]
-
Signaling Event: Binding triggers a conformational change, opening the cation channel permeable to Na⁺, K⁺, and Ca²⁺.
-
Physiological Outcome: Rapid neuronal depolarization, neurotransmitter release (e.g., Dopamine, GABA), and activation of the Bezold-Jarisch reflex (bradycardia/hypotension) in peripheral models.
The addition of the 4-fluoro group to the 3-chloro scaffold introduces a specific steric and electronic perturbation. Fluorine acts as a bioisostere for hydrogen but with high electronegativity, potentially altering the hydrogen-bond network within the receptor's orthosteric binding pocket without significantly changing the molecular volume.
Pathway Visualization: 5-HT3 Agonist Signaling
The following diagram illustrates the signal transduction pathway activated by biguanide agonists.
Figure 1: Signal transduction cascade initiated by biguanide binding to the 5-HT3 receptor.
Experimental Protocol: Synthesis & Validation
For researchers needing to synthesize this compound de novo or validate a commercial batch, the following protocol relies on the nucleophilic addition of an aniline to a cyanoguanidine. This method is preferred for its atom economy and high purity of the resulting hydrochloride salt.
Materials
-
Precursor A: 3-Chloro-4-fluoroaniline (1.0 eq)
-
Precursor B: Dicyandiamide (Cyanoguanidine) (1.1 eq)
-
Solvent: Water / Conc.[3] HCl (1:1 ratio)
-
Reagent: 2-Propanol (for recrystallization)
Step-by-Step Workflow
-
Acidification: In a round-bottom flask, dissolve 3-Chloro-4-fluoroaniline (10 mmol) in 15 mL of water and 15 mL of concentrated HCl.
-
Addition: Add Dicyandiamide (11 mmol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
-
Checkpoint: The reaction mixture should transition from a suspension to a clear solution, then potentially precipitate the product as it cools.
-
-
Crystallization: Cool the reaction mixture slowly to 4°C (ice bath). The hydrochloride salt of the biguanide will precipitate.
-
Filtration: Filter the white solid under vacuum.
-
Purification: Recrystallize from hot 2-propanol or water to remove unreacted dicyandiamide.
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlets of the biguanide NH protons at δ 7.0–7.5 ppm and δ 9.5–10.0 ppm.
Advanced Search Methodology for Analogs
Finding CAS numbers for specific halogenated patterns can be challenging due to non-standardized naming conventions (e.g., "N-(3-chloro-4-fluorophenyl)imidodicarbonimidic diamide").
Recommended Search Workflow:
-
Structure-Based Search: Use the SMILES string Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 in databases like PubChem or SciFinder. This bypasses nomenclature errors.
-
InChI Key Verification: Use DLLQSZUCBVOQDX-UHFFFAOYSA-N to confirm identity across supplier catalogs (e.g., Sigma, Enamine) where CAS numbers may be missing.
-
Salt Specification: Always specify "Hydrochloride" in text searches, as the free base is rarely isolated in stable form.
References
-
Kilpatrick, G. J., et al. (1990). 1-(m-Chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[2] European Journal of Pharmacology, 182(1), 193-197.[2] Retrieved from [Link]
Sources
Strategic Fluorination of Biguanide Derivatives: Physicochemical Tuning for Oncology and Metabolic Disease
This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the strategic incorporation of fluorine into the biguanide scaffold to overcome the pharmacokinetic limitations of first-generation biguanides like Metformin.
Executive Summary
Biguanides remain a cornerstone of metabolic therapy, yet their utility in oncology and broader metabolic indications is often hamstrung by poor passive permeability and reliance on Organic Cation Transporters (OCTs). Fluorination offers a precise medicinal chemistry strategy to modulate the physicochemical profile of the biguanide pharmacophore. By introducing fluorine motifs (e.g.,
Part 1: The Pharmacophore & The Fluorine Effect
The classic biguanide core (e.g., Metformin) exists as a mono-protonated cation at physiological pH (pKa
Electronic Modulation (pKa Suppression)
The strong electron-withdrawing nature of fluorine (Paulding electronegativity
-
Mechanism: Fluorination of the
-substituents reduces the electron density available at the terminal nitrogen atoms. -
Outcome: This lowers the pKa of the biguanide core. A lower pKa (closer to physiological pH) increases the fraction of the uncharged, free-base species, thereby enhancing passive membrane permeability.
Lipophilicity and Metabolic Stability[1][2][3][4]
-
The "Polar Hydrophobicity" Paradox: The C-F bond is highly polar yet non-polarizable. Replacing a
or with or significantly increases (lipophilicity) without introducing the steric bulk of a chloro- or bromo- group. -
Metabolic Blocking: The C-F bond energy (
116 kcal/mol) renders it resistant to Cytochrome P450-mediated oxidative metabolism. Placing fluorine at para-positions of aryl rings blocks hydroxylation, prolonging half-life ( ).
Part 2: Synthetic Strategies & Protocols
Core Synthetic Pathway
The most robust method for synthesizing asymmetric fluorinated biguanides involves the nucleophilic addition of an amine hydrochloride to a cyanoguanidine (dicyandiamide) intermediate.
DOT Diagram: Synthetic Workflow
Caption: General synthetic route for asymmetric fluorinated biguanides via cyanoguanidine intermediates.
Detailed Protocol: Synthesis of N-1-Ethyl-N-5-(4-trifluoromethoxy)proguanil
This protocol illustrates the synthesis of a lipophilic biguanide analog designed to bypass OCT transport.
Reagents:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Sodium dicyanamide (1.1 eq) or Cyanoguanidine
-
Ethylamine hydrochloride (1.2 eq)
-
Solvents: Hydrochloric acid (1M), Toluene, Ethanol.
Step-by-Step Methodology:
-
Preparation of Aryl-Cyanoguanidine Precursor:
-
Dissolve 4-(trifluoromethoxy)aniline in 1M HCl.
-
Add sodium dicyanamide dropwise with vigorous stirring at ambient temperature.
-
Heat the mixture to 80°C for 2 hours. The aryl-cyanoguanidine will precipitate.
-
Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Verify structure via IR (look for nitrile stretch at
).
-
-
Biguanide Formation:
-
Suspend the dried aryl-cyanoguanidine in Toluene (or water/ethanol mix depending on solubility).
-
Add Ethylamine hydrochloride.
-
Reflux the mixture for 12–24 hours. Monitor consumption of the nitrile peak via TLC or IR.
-
Note: High temperatures are required to overcome the activation energy of the guanidine formation.
-
-
Purification:
-
Evaporate solvent to obtain the crude hydrochloride salt.
-
Recrystallization: Dissolve crude solid in minimum hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.
-
Filter crystals and dry.[1]
-
-
Characterization (Expected Data):
-
Yield: 40–60%
-
1H NMR (DMSO-d6):
9.83 (s, 1H, NH), 7.54–7.25 (m, 4H, Ar-H), 6.86 (s, 1H, NH), 3.13 (q, ), 1.18 (t, ). -
HRMS: Calculated for
.[2]
-
Part 3: Structure-Activity Relationships (SAR)
The introduction of fluorine alters the SAR landscape significantly compared to Metformin.
SAR Logic Table
| Feature | Modification | Effect on Potency/ADME |
| Aryl Ring (R1) | 4-Trifluoromethoxy ( | Optimal. High lipophilicity, metabolic stability, potent cytotoxicity. |
| 4-Trifluoromethyl ( | Strong activity, but slightly less lipophilic than | |
| 3,4-Difluoro | Enhanced EGFR inhibition; moderate lipophilicity. | |
| Alkyl Chain (R2) | Ethyl / Propyl | Good balance of solubility and permeability. |
| Cyclooctyl | High Potency. Significantly increased cytotoxicity in bladder/ovarian cancer lines. | |
| Methyl (Metformin-like) | Too polar; requires OCT transporters. |
DOT Diagram: SAR Decision Tree
Caption: Structural modifications and their impact on pharmacological efficacy.
Part 4: Biological Mechanisms & Toxicity
Mechanism of Action (MOA)
Fluorinated biguanides exhibit a dual mechanism of action, distinct from the purely metabolic effects of Metformin.
-
Mitochondrial Complex I Inhibition: Like Metformin, they inhibit Complex I, reducing ATP production and increasing the AMP:ATP ratio. This activates AMPK , which inhibits mTOR (halting protein synthesis and cell growth).[3]
-
Direct Signaling Inhibition: Specific fluorinated derivatives (e.g., 3,4-difluorophenyl analogs) have been shown to directly inhibit EGFR signaling and HIF-1
expression, crucial for hypoxic tumor survival.
DOT Diagram: Signaling Cascade
Caption: Multi-target mechanism of fluorinated biguanides in oncology.
ADME-Tox Implications
-
Transporters: Unlike Metformin, which requires OCT1/2, fluorinated analogs with bulky lipophilic tails (e.g., trifluoromethoxy-proguanil) enter cells via passive diffusion. This makes them effective in OCT-deficient tumors.
-
Toxicity: The primary risk remains lactic acidosis due to Complex I inhibition. However, the increased potency allows for lower dosing, potentially widening the therapeutic index compared to Phenformin.
References
-
Xie, Y. (2024).[4] Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. Medicinal Chemistry. Link
-
Wang, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules/PMC. Link
-
Park, B. K., & Kitteringham, N. R. (1994).[5] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews. Link
-
Inoue, A., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports.[1] Link
-
Hagras, M. (2021). Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fluorine substitution on drug metabolism : pharmacological and toxicological implications [pascal-francis.inist.fr]
An In-depth Technical Guide to 3-Chloro-4-fluoro-phenylbiguanide: A Novel Biguanide Analog for Research and Development
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-fluoro-phenylbiguanide, a novel, uncharacterized analog of the well-known m-chlorophenylbiguanide. As a compound at the frontier of medicinal chemistry, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By synthesizing established knowledge on the synthesis of its precursors, the structure-activity relationships of related biguanides, and potential biological activities, this guide offers a roadmap for its synthesis, characterization, and pharmacological evaluation. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to facilitate a thorough investigation of this promising molecule.
Introduction: The Rationale for Investigating 3-Chloro-4-fluoro-phenylbiguanide
The biguanide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, from the blockbuster antidiabetic drug metformin to potent antimalarial and antiviral agents.[1][2] The phenylbiguanide scaffold, in particular, has garnered significant interest due to the diverse biological effects conferred by substitutions on the phenyl ring. The parent compound, m-chlorophenylbiguanide (m-CPBG), is a well-characterized and selective 5-HT3 receptor agonist, making it a valuable tool for studying the serotonergic system.[3]
The introduction of a fluorine atom, in addition to the existing chlorine, at the 4-position of the phenyl ring in m-CPBG presents an intriguing chemical modification. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[4][5] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly impact a compound's biological profile.[4]
This guide focuses on the 3-chloro-4-fluoro analog of m-chlorophenylbiguanide, a compound with no currently available data in the public domain.[6] By leveraging the extensive knowledge of its precursor, 3-chloro-4-fluoroaniline, and the established chemistry and pharmacology of related biguanides, we can logically project its synthesis, potential properties, and avenues for investigation. This document aims to provide the scientific community with the necessary technical information to embark on the exploration of this novel chemical entity.
Synthesis and Characterization
The synthesis of 3-chloro-4-fluoro-phenylbiguanide is anticipated to follow a well-established route for the preparation of N-arylbiguanides: the condensation of the corresponding aniline with dicyandiamide.[7][8] The key starting material for this synthesis is 3-chloro-4-fluoroaniline.
Synthesis of the Precursor: 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline is a readily available chemical intermediate, and its synthesis is well-documented.[9][10][11][12] The most common and industrially scalable method involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[10][11]
Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene
-
Apparatus Setup: A high-pressure hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Charging the Reactor: Charge the reactor with 3-chloro-4-fluoronitrobenzene and a catalytic amount of 1% Platinum on Carbon (Pt/C). The typical substrate to catalyst mass ratio is between 200:1 and 400:1.[10][11] No organic solvent is necessarily required for this reaction.[10][11]
-
Inerting the System: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[10][11] Heat the reaction mixture to 50-100 °C with continuous stirring.[10][11]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction time typically ranges from 1 to 10 hours.[10][11]
-
Work-up and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting crude 3-chloro-4-fluoroaniline can be purified by distillation under reduced pressure to yield a product with a purity of >99.5%.[10][11]
Table 1: Physicochemical Properties of 3-Chloro-4-fluoroaniline [9]
| Property | Value |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | White to light brown crystalline solid |
| Melting Point | 42-44 °C |
| Boiling Point | 227-228 °C |
Synthesis of 3-Chloro-4-fluoro-phenylbiguanide Hydrochloride
The final step involves the reaction of 3-chloro-4-fluoroaniline with dicyandiamide in the presence of an acid catalyst, typically hydrochloric acid, to form the biguanide hydrochloride salt.[7][8]
Experimental Protocol: Synthesis of 3-Chloro-4-fluoro-phenylbiguanide Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline in a suitable solvent such as toluene.[8]
-
Addition of Reagents: Add an equimolar amount of dicyandiamide to the solution.[8]
-
Acid Catalysis: Slowly add a dilute solution of hydrochloric acid in water.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture. The product, 3-chloro-4-fluoro-phenylbiguanide hydrochloride, is expected to precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and then recrystallized from a suitable solvent like ethanol to obtain the purified product.[8]
Diagram 1: Proposed Synthesis of 3-Chloro-4-fluoro-phenylbiguanide Hydrochloride
Caption: Proposed two-step synthesis of 3-chloro-4-fluoro-phenylbiguanide.
Physicochemical Characterization
A comprehensive characterization of the newly synthesized 3-chloro-4-fluoro-phenylbiguanide is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Table 2: Recommended Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the phenylbiguanide scaffold. | Characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, as well as signals for the biguanide moiety. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=N, and C-N bonds of the biguanide group, as well as C-Cl and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, Cl, F). | Experimentally determined percentages of each element should be within ±0.4% of the theoretical values. |
| Melting Point Determination | Assessment of purity and physical characterization. | A sharp melting point range is indicative of a pure compound. |
Potential Biological Activities and Mechanism of Action
While the biological profile of 3-chloro-4-fluoro-phenylbiguanide is unknown, we can infer potential activities based on the pharmacology of structurally related compounds.
Serotonergic Activity (5-HT3 Receptor Agonism)
The parent compound, m-chlorophenylbiguanide, is a potent and selective 5-HT3 receptor agonist.[13] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gut motility.[3][] It is highly probable that the 3-chloro-4-fluoro analog will also interact with the 5-HT3 receptor. The addition of the fluorine atom could potentially modulate its affinity, selectivity, and efficacy at this receptor.
Diagram 2: Simplified 5-HT3 Receptor Signaling Pathway
Caption: Potential activation of the 5-HT3 receptor signaling pathway.
Antidiabetic and Metabolic Effects
The biguanide class of drugs is renowned for its antidiabetic properties, with metformin being the first-line treatment for type 2 diabetes.[1][7] The primary mechanism of action of biguanides is believed to be the inhibition of mitochondrial complex I, leading to a decrease in hepatic gluconeogenesis and an increase in insulin sensitivity.[1][15] While phenylbiguanides are less commonly associated with potent antidiabetic activity compared to metformin, the potential for such effects should not be dismissed. The specific halogen substitution pattern of 3-chloro-4-fluoro-phenylbiguanide could influence its interaction with mitochondrial targets.
Diagram 3: Proposed Mechanism of Biguanide Action
Caption: A logical workflow for the pharmacological evaluation of the novel compound.
Conclusion
3-Chloro-4-fluoro-phenylbiguanide represents a novel and unexplored chemical entity with the potential for interesting pharmacological activities. Based on the known properties of its structural analogs, it is a promising candidate for investigation as a modulator of the serotonergic system and potentially as a metabolic agent. This technical guide provides a solid foundation for its synthesis, characterization, and subsequent pharmacological evaluation. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to unlock the scientific and therapeutic potential of this intriguing molecule.
References
-
Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Determination of Biguanide Groups in Polyhexamethylene Biguanide Hydrochloride by Titrimetric Methods. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Investigation of Pharmacological Screening Techniques for Diabetes Mellitus. Kalinga University. Available at: [Link]
-
Phenylbiguanide. Wikipedia. Available at: [Link]
-
Chlorophenylbiguanide. Wikipedia. Available at: [Link]
-
(PDF) Determination of polyhexamethylene biguanide hydrochloride. ResearchGate. Available at: [Link]
-
Phenylbiguanide. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mechanism of action of phenethylbiguanide in normal subjects. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. Available at: [Link]
-
Structure-activity relationships of polybiguanides with activity against human immunodeficiency virus type 1. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. MDPI. Available at: [Link]
-
Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. MDPI. Available at: [Link]
-
A structural basis for biguanide activity. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Pharmacophoric Features of Biguanide Derivatives: An Electronic and Structural Analysis. ResearchGate. Available at: [Link]
-
Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Advances in the Study of Halogenated Natural Products. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Chemical structure of tested biguanide derivatives – metformin, phenformin and compounds 1–8. ResearchGate. Available at: [Link]
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]
-
Chemistry and Structure-Activity Relationships of Biguanides. Semantic Scholar. Available at: [Link]
-
Preparation method of 3-chloro-4-fluoroaniline. Patsnap Eureka. Available at: [Link]
- Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
- Preparation method of 3-chloro-4-fluoroaniline hydrochloride. Google Patents.
-
Novel halogenated sulfonamide biguanides with anti-coagulation properties. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. Available at: [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. Available at: [Link]
-
3-Chloro-4-fluorobenzylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
3-Chloro-4-fluorophenylpiperazine. Wikipedia. Available at: [Link]
Sources
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of polybiguanides with activity against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophenylbiguanide - Wikipedia [en.wikipedia.org]
- 4. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 12. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 13. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
Introduction: The Resurgence of a Versatile Pharmacophore
An In-Depth Technical Guide to Substituted Aryl Biguanide Library Compounds
For Researchers, Scientists, and Drug Development Professionals
The biguanide scaffold, characterized by two linked guanidine moieties, has a rich history in medicinal chemistry, dating back to the discovery of the glucose-lowering properties of Galega officinalis (French lilac).[1][2] This led to the development of early antidiabetic agents and, most notably, metformin, now a cornerstone in the management of type 2 diabetes mellitus.[3] Beyond their metabolic applications, biguanide derivatives have demonstrated a remarkable therapeutic versatility, with compounds exhibiting antimalarial, antiviral, anticancer, and antimicrobial activities.[4][5][6][7]
This guide provides a comprehensive technical overview of substituted aryl biguanide libraries, from their synthesis and structure-activity relationships to their mechanisms of action and pharmacological evaluation. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Synthesis of Substituted Aryl Biguanide Libraries: A Practical Approach
The construction of substituted aryl biguanide libraries is most commonly achieved through the reaction of an appropriate amine with a cyanoguanidine precursor.[8][9][10] This approach offers a convergent and flexible strategy for generating a diverse range of analogs.
General Synthetic Protocol: Acid-Catalyzed Condensation
A robust and widely employed method involves the acid-catalyzed condensation of an aryl amine with dicyandiamide.[11] The acidic medium is crucial for activating the cyano group of dicyandiamide, facilitating nucleophilic attack by the amine.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired substituted aryl amine (1.0 eq.) in a suitable solvent (e.g., 2-propanol, water), add dicyandiamide (1.1 eq.).
-
Acidification: Carefully add concentrated hydrochloric acid to the reaction mixture to achieve an acidic pH.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, typically a hydrochloride salt, may precipitate out of solution. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Characterization: Confirm the structure of the synthesized biguanide salt using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Workflow for Aryl Biguanide Synthesis
Caption: A typical workflow for the synthesis of substituted aryl biguanides.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The biological activity of aryl biguanides can be significantly modulated by the nature and position of substituents on the aryl ring, as well as modifications to the biguanide core.
Key SAR Insights:
-
Lipophilicity: The lipophilicity of the molecule, often expressed as log P, plays a critical role in its activity. For instance, in a study of biguanide inhibitors of Streptococcus mutans, a parabolic relationship was observed between log P and inhibitory activity, suggesting an optimal lipophilicity for target engagement.[12]
-
Aryl Substitution: The electronic and steric properties of substituents on the aryl ring can influence binding affinity and selectivity. In the context of 5-HT3 serotonin receptor ligands, incorporating substituents that led to high affinity in arylpiperazines into a 1-phenylbiguanide scaffold was explored to enhance affinity.[13][14]
-
Linker Length: For biguanides tethered to another pharmacophore, the length of the linker can be crucial. In a series of aryl sulfonamides bearing a biguanide tail designed as carbonic anhydrase inhibitors, increasing the length of the alkyl spacer led to a progressive reduction in inhibitory potency.[15]
Visualizing Core SAR Principles
Caption: Key structural features influencing the biological activity of aryl biguanides.
Mechanism of Action: A Multi-faceted Pharmacological Profile
The precise molecular mechanisms underlying the diverse therapeutic effects of biguanides are still an area of active investigation.[16][17] However, a significant body of evidence points to the mitochondria as a primary target.
The Central Role of Mitochondrial Complex I Inhibition
For the antidiabetic and anticancer effects of biguanides like metformin and phenformin, the prevailing hypothesis is the inhibition of mitochondrial respiratory chain complex I.[1][18] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Downstream Effects of AMPK Activation:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, reducing glucose output from the liver.[3][16]
-
Enhanced Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake.[3]
-
Inhibition of mTOR Signaling: AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation, contributing to the anticancer effects of biguanides.[18]
AMPK Signaling Pathway
Caption: Simplified signaling pathway of biguanide-mediated AMPK activation.
Pharmacological Evaluation: From Bench to Preclinical Models
The preclinical evaluation of novel substituted aryl biguanides involves a tiered approach, starting with in vitro assays and progressing to in vivo models of disease.
In Vitro Assays
-
Target-based assays: For compounds designed to inhibit a specific enzyme (e.g., carbonic anhydrase), enzymatic assays are employed to determine inhibitory potency (IC50 or Ki values).[15]
-
Cell-based assays: Cellular assays are used to assess the effect of compounds on relevant biological processes, such as cell viability, proliferation, glucose uptake, or signaling pathway modulation (e.g., AMPK phosphorylation).
-
Antimicrobial assays: For compounds with potential antimicrobial activity, the minimum inhibitory concentration (MIC) is determined against a panel of relevant pathogens.[12]
In Vivo Models
For antidiabetic activity, hyperglycemic or diabetic animal models (e.g., streptozotocin-induced diabetic rats) are commonly used.[11][19][20]
Typical In Vivo Antidiabetic Study Protocol:
-
Induction of Diabetes: Diabetes is induced in rodents, for example, by intraperitoneal injection of streptozotocin.
-
Animal Grouping: Animals are randomized into groups: normal control, diabetic control, metformin-treated (positive control), and test compound-treated groups.
-
Drug Administration: The test compounds and metformin are administered orally daily for a specified duration (e.g., 2 weeks).
-
Monitoring: Blood glucose levels are monitored regularly. At the end of the study, blood and tissues are collected for biochemical analysis.
-
Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, liver function enzymes (AST, ALT), and kidney function markers (urea, creatinine) are measured.[11][20]
-
Histopathology: Organs such as the liver and pancreas may be subjected to histopathological examination.[11]
Workflow for Preclinical Pharmacological Evaluation
Caption: A streamlined workflow for the pharmacological evaluation of aryl biguanides.
Therapeutic Applications and Future Perspectives
The substituted aryl biguanide scaffold is associated with a broad range of therapeutic applications, highlighting its potential for further drug discovery efforts.
| Therapeutic Area | Key Examples/Targets | References |
| Diabetes | Metformin, Phenformin | [3][16] |
| Cancer | Metformin, Phenformin (repurposing) | [1][6][18] |
| Malaria | Proguanil, Cycloguanil | [4] |
| Infectious Diseases | Chlorhexidine, Alexidine (antiseptics) | [4] |
| Antiviral | Moroxydine | [4] |
| Serotonin Receptor Modulation | 1-Phenylbiguanide (5-HT3 agonist) | [13][14] |
The continued exploration of substituted aryl biguanide libraries holds significant promise for the discovery of novel therapeutics. Future research will likely focus on elucidating the complex mechanisms of action of these compounds, identifying predictive biomarkers for their therapeutic efficacy, and designing novel derivatives with improved potency, selectivity, and safety profiles.[18]
References
-
Marchetti, P., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells. Available at: [Link]
-
Cleveland Clinic. (2023). Biguanides. Available at: [Link]
-
Glennon, R. A., et al. (1996). Structure-Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kathuria, D., et al. (2021). Biguanides: Species with versatile Therapeutic Applications. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacy 180. Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Available at: [Link]
-
Kathuria, D., et al. (2021). Biguanides: Species with versatile therapeutic applications. PubMed. Available at: [Link]
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. Available at: [Link]
-
Wikipedia. (2024). Biguanide. Available at: [Link]
-
Sirtori, C. R., & Pasik, C. (1994). Re-evaluation of a biguanide, metformin: mechanism of action and tolerability. Pharmacological Research. Available at: [Link]
-
Zheng, Z., et al. (2021). Therapeutic repurposing of biguanides in cancer. Trends in Cancer. Available at: [Link]
-
Angeli, A., et al. (2021). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ronco, C., et al. (2021). Biguanides drugs: Past success stories and promising future for drug discovery. PubMed. Available at: [Link]
-
Ronco, C., et al. (2021). Biguanides drugs: Past success stories and promising future for drug discovery. The Christie NHS Foundation Trust. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2018). New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. PubMed. Available at: [Link]
-
Semantic Scholar. Chemistry and Structure-Activity Relationships of Biguanides. Available at: [Link]
-
OiPub. (2023). Biguanide scaffold: Chemistry, Stability and Pharmacophoric Features For Drug Discovery. Available at: [Link]
-
Canadian Journal of Chemistry. (2019). The chemistry of biguanides. Available at: [Link]
-
Warner, V. D., et al. (1979). Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. PubMed. Available at: [Link]
-
Ronco, C., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthetic accesses to biguanide compounds. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes. PubMed. Available at: [Link]
Sources
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biguanides drugs: Past success stories and promising future for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [christie.openrepository.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Biguanide - Wikipedia [en.wikipedia.org]
- 18. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-(3-Chloro-4-fluorophenyl)biguanide
The following technical guide provides an in-depth analysis of 1-(3-Chloro-4-fluorophenyl)biguanide , a halogenated phenylbiguanide derivative. This monograph is designed for researchers in medicinal chemistry and pharmacology, focusing on its physicochemical properties, synthesis, and application as a probe for serotonergic signaling.
Executive Summary
1-(3-Chloro-4-fluorophenyl)biguanide is a synthetic guanidine derivative belonging to the phenylbiguanide class. Structurally, it consists of a biguanide tail attached to a benzene ring substituted with chlorine at the meta position and fluorine at the para position.
This molecule is primarily utilized as a pharmacological probe in the study of 5-HT3 receptors (serotonin receptors), where phenylbiguanides act as potent agonists. The addition of the 4-fluoro substituent, relative to the well-known agonist m-chlorophenylbiguanide (mCPBG), is a medicinal chemistry strategy often employed to modulate metabolic stability (blocking para-hydroxylation) and lipophilicity without disrupting the critical binding pharmacophore.
Chemical Identity & Physicochemical Profile[1][2][3]
The precise identification of this compound relies on its molecular formula and weight. The hydrochloride salt is the standard stable form for storage and experimental use.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)biguanide | |
| Common Name | 3-Cl-4-F-PBG | (Research abbreviation) |
| Molecular Formula | Free Base | |
| Formula Weight | 229.64 g/mol | Free Base |
| Salt Form | Hydrochloride ( | Most common commercial form |
| Salt MW | ~266.10 g/mol | Monohydrochloride basis |
| Solubility | Water (Moderate), DMSO (High), Ethanol (Moderate) | Salt form is water-soluble |
| pKa | ~10.5 - 11.5 | Highly basic (Biguanide moiety) |
| Appearance | White to off-white crystalline solid |
Structural Analysis
The molecule features a biguanide core (
-
Electronic Effect: The electron-withdrawing nature of both Cl and F atoms decreases the electron density of the aromatic ring, potentially influencing the
stacking interactions within the receptor binding pocket. -
Metabolic Blockade: The para-fluorine atom blocks the primary site of oxidative metabolism (cytochrome P450-mediated hydroxylation), potentially extending the half-life compared to non-fluorinated analogs.
Synthesis Protocol: The Aniline-Cyanoguanidine Route[5]
The most robust synthesis for phenylbiguanides involves the nucleophilic addition of the corresponding aniline to dicyandiamide (cyanoguanidine) under acidic conditions. This protocol is self-validating: the precipitation of the hydrochloride salt drives the reaction to completion.
Reaction Scheme
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in water containing concentrated HCl (1.0 - 1.5 eq). The solution must be acidic to protonate the aniline, facilitating the nucleophilic attack.
-
Add Dicyandiamide (1.0 - 1.1 eq) to the solution.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 2–4 hours. -
Checkpoint: The reaction mixture typically transitions from a clear solution to a suspension as the product (which is less soluble than the starting materials in cold water) begins to form.
-
-
Isolation:
-
Cool the reaction mixture slowly to
(ice bath). -
The target compound precipitates as the hydrochloride salt.
-
Filter the solid under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from hot water or a water/ethanol mixture.
-
Validation: Purity should be confirmed via HPLC (>98%) and melting point analysis (typically >200°C for biguanide salts).
-
Visualization: Synthesis Workflow
Caption: Synthetic pathway for 1-(3-Chloro-4-fluorophenyl)biguanide via acid-catalyzed addition.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using NMR and Mass Spectrometry.
Expected 1H NMR Data (DMSO-d6)
-
Aromatic Region (7.0 - 7.6 ppm):
-
The 3-Cl-4-F substitution pattern creates a distinct splitting pattern.
-
~7.5 ppm (dd,
, ): Proton at position 2 (between Cl and N). - ~7.3 ppm (t/dd): Proton at position 5 (ortho to F).
- ~7.1 ppm (m): Proton at position 6.
-
-
Exchangeable Protons (6.8 - 10.0 ppm):
-
Biguanide NH protons appear as broad singlets.
- ~9.8 ppm (s, 1H, Ar-NH-).
-
~7.2 ppm (br s, 4H, terminal
). -
Note: In the HCl salt, these protons are deshielded and may integrate for 6-7 protons due to protonation.
-
Mass Spectrometry (ESI-MS)
-
Positive Mode (
):-
Calculated Mass: 229.64.[1]
-
Observed Peak: m/z 230.1 .
-
Isotope Pattern: A characteristic Chlorine isotope pattern (
and in a 3:1 ratio) will be observed at 230.1 and 232.1.
-
Pharmacological Applications[2][7][8]
Primary Target: 5-HT3 Receptor Agonism
Phenylbiguanide derivatives are the classic agonists for the 5-HT3 receptor , a ligand-gated ion channel responsible for rapid depolarization in the central and peripheral nervous systems.[2]
-
Mechanism: The biguanide moiety mimics the guanidinium group of Arginine or the amine of Serotonin (5-HT), forming a salt bridge with the conserved Aspartate residue in the receptor's binding pocket (Loop A/B).
-
Utility: 1-(3-Chloro-4-fluorophenyl)biguanide serves as a tool to study receptor kinetics without the rapid degradation seen with endogenous serotonin.
-
Comparison: It is structurally analogous to m-chlorophenylbiguanide (mCPBG) , a high-affinity 5-HT3 agonist (
nM). The addition of the 4-Fluoro group is expected to maintain affinity while altering the lipophilicity (LogP).
Secondary Context: Antifolate Activity
Biguanides (e.g., proguanil, metformin) are historically linked to the inhibition of Dihydrofolate Reductase (DHFR) or activation of AMPK . While the phenylbiguanides are optimized for 5-HT3, they may possess off-target activity against DHFR in microbiological assays, acting as structural mimics of the pteridine ring of folic acid.
Visualization: 5-HT3 Signaling Pathway
Caption: Mechanism of action for phenylbiguanide-induced 5-HT3 receptor activation.
Handling and Stability
-
Storage: Store the hydrochloride salt at room temperature (20-25°C) in a desiccator. It is hygroscopic; protect from moisture.
-
Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
-
Solubility for Assays:
-
Prepare stock solutions in DMSO (up to 100 mM).
-
Dilute into aqueous buffers (PBS) immediately prior to use. Avoid storing aqueous solutions for >24 hours to prevent slow hydrolysis to the urea derivative.
-
References
-
Sigma-Aldrich. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Product Sheet.Link
-
Kilpatrick, G. J., et al. (1990). "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[2][3] European Journal of Pharmacology.
-
Grytsai, O., Ronco, C., & Benhida, R. (2021).[4] "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry.
-
Cayman Chemical. m-Chlorophenylbiguanide (hydrochloride) Product Information.Link
-
Barnes, N. M., et al. (2009). "International Union of Pharmacology. LXXXIV. 5-Hydroxytryptamine receptor structure and function." Pharmacological Reviews.
Sources
An In-depth Technical Guide to Pharmacophore Modeling of Halogenated Biguanides
Abstract
This technical guide provides a comprehensive framework for the development and application of pharmacophore models for halogenated biguanides, a class of compounds with significant therapeutic interest. We delve into the nuanced workflow of pharmacophore modeling, from initial data curation to rigorous model validation, with a special emphasis on the critical role of halogen bonding. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery and optimization of novel halogenated biguanide-based therapeutics. Through a blend of theoretical principles and practical, step-by-step protocols, this guide aims to equip the reader with the necessary expertise to design and execute robust pharmacophore-driven drug discovery campaigns.
Introduction: The Therapeutic Promise of Halogenated Biguanides and the Power of Pharmacophore Modeling
Biguanides, most notably metformin, are a cornerstone in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism of action involves the reduction of hepatic gluconeogenesis and improvement of insulin sensitivity.[3][4][5] The introduction of halogen atoms into the biguanide scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, and can introduce specific, highly directional interactions such as halogen bonding.[6][7] Halogenated biguanides, such as the antiseptic chlorhexidine and the antimalarial proguanil, demonstrate the diverse therapeutic potential of this chemical class.[8][9][]
Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional (3D) structural information of a set of active molecules into a simplified representation of the essential steric and electronic features required for biological activity.[11] This "pharmacophore" serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with a high probability of biological activity, thereby streamlining the drug discovery process.[12] For halogenated biguanides, a well-defined pharmacophore model can elucidate the key interactions, including the often-overlooked but critical halogen bonds, that govern their therapeutic effects.
This guide will navigate the reader through the intricacies of building and validating a pharmacophore model tailored to halogenated biguanides, providing both the "how" and the "why" behind each critical step.
The Crucial Role of Halogen Bonding in Molecular Recognition
Classical pharmacophore features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.[13] However, for halogenated compounds, the inclusion of a halogen bond donor feature is paramount. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.[6][14] The strength and directionality of this interaction can significantly contribute to ligand-receptor binding affinity and selectivity.[15][16]
The failure to account for halogen bonding in pharmacophore modeling can lead to incomplete and potentially misleading models, causing researchers to overlook promising lead candidates. Therefore, a central theme of this guide is the explicit consideration and incorporation of halogen bonding as a key pharmacophoric feature.
The Pharmacophore Modeling Workflow: A Structured Approach
The development of a robust pharmacophore model is an iterative process that requires careful planning and execution.[11] The workflow can be broadly divided into several key stages, each with its own set of considerations and best practices.
Sources
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biguanide | PPT [slideshare.net]
- 3. Re-evaluation of a biguanide, metformin: mechanism of action and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorhexidine | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Verification of 1-(3-Chloro-4-fluorophenyl)biguanide: A Technical Guide for Researchers
Introduction: The Critical Role of Starting Material Quality in Drug Discovery
In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. This principle holds especially true for novel compounds like 1-(3-Chloro-4-fluorophenyl)biguanide, a molecule of significant interest for its potential therapeutic applications. As a substituted biguanide, its biological activity is intrinsically linked to its chemical structure and purity. Impurities or incorrect stereoisomers can lead to misleading experimental results, loss of therapeutic efficacy, or unforeseen toxicological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing and verifying the quality of 1-(3-Chloro-4-fluorophenyl)biguanide, ensuring the reliability and reproducibility of their research.
Biguanides are a class of compounds known for their diverse biological activities, with metformin being a prominent example in the treatment of type II diabetes.[1] These molecules are characterized by two guanidine units sharing a common nitrogen atom.[2] The specific substitutions on the phenyl ring of 1-(3-Chloro-4-fluorophenyl)biguanide are expected to modulate its pharmacological profile, making it a valuable tool for investigating various biological pathways. Given its potential, securing a reliable and high-purity source of this compound is the foundational step for any meaningful scientific investigation.
PART 1: A Curated Approach to Supplier Selection
The selection of a chemical supplier extends beyond a simple commercial transaction; it is a critical partnership in the scientific process. A reputable supplier not only provides the chemical entity but also offers transparency in their manufacturing and quality control processes. This section outlines a systematic approach to identifying and vetting suppliers of 1-(3-Chloro-4-fluorophenyl)biguanide.
Initial Identification of Potential Suppliers
The initial phase involves a broad search to identify companies that list 1-(3-Chloro-4-fluorophenyl)biguanide or its hydrochloride salt in their catalogs. Several established chemical suppliers cater to the research and pharmaceutical sectors. Based on current market availability, the following companies are notable providers:
-
Sigma-Aldrich (Merck): A well-established global supplier with a comprehensive portfolio of research chemicals. They often provide detailed product information and supporting documentation.[3][4][5]
-
Santa Cruz Biotechnology: A supplier of biochemicals for proteomics and other life science research, offering 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.[6]
-
Cayman Chemical: Specializes in biochemicals for research in areas such as cancer, immunology, and neuroscience. While they list related compounds like 1-(3-Chlorophenyl)biguanide, their catalog should be checked for the specific fluorinated analog.
-
Leap Chem Co., Ltd.: A specialized supplier of fine chemicals for research, development, and production, listed as a verified provider on some chemical buyer's guides.[7]
-
ChemicalBook: An online platform that aggregates information from various suppliers, which can be a useful tool for identifying a broader range of potential sources.[8]
The Vetting Process: Beyond the Catalog Listing
Once a list of potential suppliers is compiled, a rigorous vetting process is essential. This involves a deep dive into the technical documentation provided by the supplier and, in some cases, direct communication with their technical support teams.
1.2.1. The Indispensable Certificate of Analysis (CoA)
The Certificate of Analysis is the cornerstone of quality verification. It is a document that provides lot-specific data on the identity, purity, and quality of the compound. Key parameters to scrutinize on the CoA include:
-
Identity Confirmation: The CoA should specify the analytical method used for identity confirmation, typically Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Purity Assessment: Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC). The CoA should clearly state the purity level (e.g., ≥97%) and the chromatographic conditions used.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified and reported, as they can interfere with biological assays.
-
Water Content: Water content, often determined by Karl Fischer titration, is another critical parameter that can affect the accurate weighing of the compound for experimental use.
-
Physical Properties: Properties such as melting point and appearance should be consistent with the expected values for the compound.[5]
1.2.2. Supplier Transparency and Technical Support
A supplier's willingness to provide detailed technical information and support is a strong indicator of their commitment to quality. Researchers should not hesitate to contact a supplier's technical service department to request additional information, such as:
-
The synthetic route used to produce the compound.
-
Typical impurity profiles.
-
Long-term stability data.
-
Safety Data Sheets (SDS) with comprehensive handling and storage information.[5]
Comparative Analysis of Leading Suppliers
To facilitate the decision-making process, the following table summarizes the key offerings and available data for a selection of suppliers of 1-(3-Chloro-4-fluorophenyl)biguanide and its hydrochloride salt.
| Supplier | Product Name | Purity Specification | Available Documentation | Notes |
| Sigma-Aldrich | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | 97% | CoA, SDS, Melting Point | A reliable source with readily available technical and safety data.[5] |
| Santa Cruz Biotechnology | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | Lot-specific on CoA | CoA, SDS | States the product is for research use only.[6] |
| Leap Chem Co., Ltd. | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | Not specified upfront | Inquire for details | A bulk and laboratory supplier that may offer larger quantities.[7] |
Supplier Selection Workflow
The process of selecting a suitable supplier can be visualized as a structured workflow, ensuring all critical aspects are considered.
Caption: A streamlined workflow for the systematic selection and verification of a chemical supplier.
PART 2: In-House Verification: The Ultimate Quality Assurance
Even when sourced from a reputable supplier, it is a best practice in drug development to perform in-house analytical verification of the received material. This step provides an independent confirmation of the compound's identity and purity, ensuring the integrity of the subsequent research.
Essential Analytical Techniques for Verification
A well-equipped analytical laboratory will typically employ a suite of techniques to comprehensively characterize 1-(3-Chloro-4-fluorophenyl)biguanide.
2.1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase HPLC method is generally suitable for biguanide compounds.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like biguanides.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 1-(3-Chloro-4-fluorophenyl)biguanide in a suitable solvent (e.g., mobile phase or a compatible organic solvent).
-
Injection and Elution: Inject the sample onto the HPLC system and elute with a gradient of the organic solvent.
-
Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The main peak should represent the vast majority of the total integrated area.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, serving as a crucial tool for identity confirmation.
Step-by-Step MS Protocol:
-
Sample Infusion: Introduce a dilute solution of the compound directly into the mass spectrometer or couple the HPLC outlet to the MS inlet (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like biguanides.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺, which should correspond to the calculated molecular weight of 1-(3-Chloro-4-fluorophenyl)biguanide (C₈H₉ClFN₅, MW = 229.64).
2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration values, and coupling patterns of the signals should be consistent with the structure of 1-(3-Chloro-4-fluorophenyl)biguanide.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
2D NMR (Optional): For unambiguous structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.
Analytical Verification Workflow
The in-house verification process follows a logical sequence to ensure comprehensive characterization of the received compound.
Caption: A systematic workflow for the in-house analytical verification of a sourced chemical compound.
Conclusion: A Foundation of Quality for Reliable Research
The success of any research program hinges on the quality and reliability of its foundational components. For scientists and drug developers working with 1-(3-Chloro-4-fluorophenyl)biguanide, a meticulous approach to supplier selection and in-house analytical verification is not merely a procedural formality but a scientific imperative. By following the principles and protocols outlined in this guide, researchers can build a solid foundation of quality for their experiments, leading to more robust, reproducible, and ultimately, more impactful scientific discoveries.
References
-
BuyersGuideChem. (2026). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride. Retrieved February 13, 2026, from [Link][7]
-
University of Huddersfield. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. Retrieved February 13, 2026, from [Link][1]
-
Taylor & Francis. (n.d.). Biguanide – Knowledge and References. Retrieved February 13, 2026, from [Link]
-
Canadian Science Publishing. (2019). The chemistry of biguanides. Retrieved February 13, 2026, from [Link][2]
Sources
- 1. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 1-(3-chloro-4-fluorophenyl)biguanide | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(3-chloro-4-fluorophenyl)biguanide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | - BuyersGuideChem [buyersguidechem.com]
- 8. 1-(3-CHLORO-4-FLUOROPHENYL)BIGUANIDE [m.chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, a compound of interest in medicinal chemistry due to its structural analogy to known bioactive biguanides such as the antimalarial drug proguanil.[1][2] The described method is a modification of the classic Curd and Rose procedure, which involves the reaction of an anilinium chloride salt with dicyandiamide (cyanoguanidine) in an aqueous medium.[3][4] This approach is noted for its operational simplicity, high yield, and the direct crystallization of the hydrochloride salt from the reaction mixture, ensuring high purity.[3] This guide offers a detailed step-by-step methodology, explains the underlying chemical principles, and includes necessary data for successful execution and scale-up.
Introduction and Scientific Background
Biguanide derivatives are a cornerstone in pharmacology, with prominent examples including the anti-diabetic drug metformin and the antiseptic chlorhexidine.[5] The arylbiguanide subclass, in particular, has demonstrated significant therapeutic value, most notably as antimalarial agents.[6] The mechanism of action for antimalarial biguanides like proguanil involves its metabolic conversion to a cyclized derivative (cycloguanil), which inhibits the dihydrofolate reductase (DHFR) enzyme in malaria parasites.[2][7] This inhibition disrupts the parasite's folate synthesis pathway, which is critical for DNA replication and survival.[2]
The target molecule, 1-(3-Chloro-4-fluorophenyl)biguanide, is a structural analog of these established compounds. The synthesis leverages the well-documented reaction between an aniline derivative and dicyandiamide. The starting material, 3-chloro-4-fluoroaniline, is a versatile intermediate commonly synthesized via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[8][9]
The core of this protocol is the acid-catalyzed nucleophilic addition of 3-chloro-4-fluoroaniline to one of the nitrile groups of dicyandiamide. The reaction is typically performed by first forming the hydrochloride salt of the aniline in situ, which then reacts with dicyandiamide upon heating in water. Kinetic studies on analogous reactions have shown the process to be second-order, with the rate being highly dependent on pH.[10] The protonation of the cyano group in dicyandiamide is a key step, making it more electrophilic and susceptible to attack by the aniline nucleophile.[10]
Synthesis Workflow and Mechanism
The overall synthetic process is a straightforward, one-pot procedure.
Caption: Experimental workflow for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide HCl.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 3-Chloro-4-fluoroaniline | 145.56 | 14.56 g | 0.10 | Starting material.[8] |
| Dicyandiamide (Cyanoguanidine) | 84.08 | 8.83 g | 0.105 | Use a slight excess (1.05 eq). |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~8.5 mL | ~0.10 | Reagent grade. |
| Deionized Water | 18.02 | 100 mL | - | Reaction solvent. |
| Acetone | 58.08 | 50 mL | - | For washing the final product. |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Vacuum oven
Step-by-Step Procedure
-
Preparation of the Anilinium Salt:
-
To the 250 mL round-bottom flask equipped with a magnetic stir bar, add 14.56 g (0.10 mol) of 3-chloro-4-fluoroaniline.
-
Add 50 mL of deionized water to the flask.
-
While stirring, slowly add 8.5 mL of concentrated hydrochloric acid. A gentle exotherm may be observed. The aniline will dissolve to form its hydrochloride salt, resulting in a clear solution or a fine slurry.
-
-
Reaction with Dicyandiamide:
-
To the anilinium salt solution, add 8.83 g (0.105 mol) of dicyandiamide.
-
Add the remaining 50 mL of deionized water to wash any solids down from the sides of the flask.
-
Attach the reflux condenser and begin heating the mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
-
Reaction Monitoring and Product Crystallization:
-
Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.
-
As the solution cools, the product, 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, will begin to crystallize, often forming a thick white precipitate.[3]
-
To maximize yield, cool the flask in an ice-water bath for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Follow with a wash of cold acetone (1 x 30 mL) to aid in drying.
-
Dry the purified white crystalline solid in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Results and Characterization
-
Yield: Good to excellent (typically 75-90%).
-
Appearance: White crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=N, aromatic C-H, C-Cl, C-F).
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
-
Safety and Handling Precautions
-
3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Dicyandiamide: Generally considered low toxicity, but dust can cause respiratory irritation. Avoid generating dust.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
Concluding Remarks
This protocol details a reliable and efficient method for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride. The procedure is based on established literature for arylbiguanide synthesis and is suitable for both laboratory-scale research and potential process development.[3][4][5] The direct crystallization of the highly pure hydrochloride salt from the aqueous reaction medium makes this a particularly attractive and "green" synthetic route, minimizing the need for extensive chromatographic purification.
References
- LeBel, O., et al. (2005). A practical guide to arylbiguanides Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6), 615-625.
- Al-Omary, F. A., et al. (2019). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 15, 2346-2391.
- Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.
- ResearchGate. (2005).
- ResearchGate. (n.d.).
- Ovid. (n.d.). A practical guide to arylbiguanides — Synthesis... : Canadian Journal of Chemistry.
- NRC Research Press. (2005).
- Patsnap Synapse. (2024). What is the mechanism of Proguanil Hydrochloride?
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2482710A - Process of reacting dicyandiamide and aniline.
- ResearchGate. (n.d.). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide.
- ACS Publications. (n.d.). Chemistry of Dicyandiamide. II.
- Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 6. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
- 7. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Using 1-(3-Chloro-4-fluorophenyl)biguanide as a cyclization precursor
Application Note: 1-(3-Chloro-4-fluorophenyl)biguanide as a Cyclization Precursor
Executive Summary
1-(3-Chloro-4-fluorophenyl)biguanide (CAS: 1195797-08-0, often as HCl salt) is a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing nitrogen-rich heterocycles, specifically 1,2-dihydro-1,3,5-triazines (antifolates) and pyrimidines (kinase inhibitors).[1]
The specific 3-chloro-4-fluoro substitution pattern is not arbitrary.[1] It is a bioisostere of the 3,4-dichloro motif found in antimalarials like Chlorproguanil, offering improved metabolic stability (blocking the para-position from hydroxylation) while maintaining the electronic properties required for binding to targets like Dihydrofolate Reductase (DHFR) and 5-HT3 receptors.
This guide provides optimized protocols for cyclizing this biguanide into three distinct heterocyclic cores.
Chemical Basis & Reactivity
The biguanide moiety contains five nitrogen atoms, creating multiple nucleophilic sites. The reactivity is governed by the tautomeric equilibrium and the electronic influence of the aryl ring.
-
Electronic Effect: The electron-withdrawing nature of the 3-Cl and 4-F substituents reduces the electron density on the
nitrogen. This makes the terminal nitrogen the primary nucleophile in cyclization reactions. -
Solubility Profile: The HCl salt is sparingly soluble in water and cold ethanol but soluble in hot methanol, DMSO, and DMF. Free-basing in situ is often required for reaction with weak electrophiles.
Reaction Landscape
Figure 1: Divergent synthetic pathways for aryl biguanides.[1]
Protocol A: Synthesis of Dihydro-1,3,5-triazines (The "Cycloguanil" Route)
This is the most relevant application for this precursor. The resulting scaffold mimics Cycloguanil , the active metabolite of Proguanil.[2] The 3-Cl-4-F analog acts as a potent inhibitor of DHFR, useful in antimalarial and anticancer research.
Mechanism: Three-component condensation (Biginelli-like) or direct condensation with a ketone.[1]
Materials
-
1-(3-Chloro-4-fluorophenyl)biguanide HCl (1.0 eq)[1]
-
Acetone (Excess, acts as solvent & reagent) or specific Aldehyde (1.2 eq)
-
Concentrated HCl (Catalytic, 0.1 eq)
-
Solvent: Ethanol or Methanol (if not using acetone as solvent)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g (approx. 3.7 mmol) of biguanide HCl in 15 mL of ethanol.
-
Addition: Add 5.0 mL of acetone (large excess). If using a solid aldehyde/ketone, add 1.2 equivalents dissolved in minimal ethanol.
-
Catalysis: Add 2-3 drops of concentrated HCl. Note: The reaction requires acidic conditions to promote the formation of the iminium intermediate.
-
Reflux: Heat the mixture to reflux (approx. 70°C) for 6–12 hours.
-
Checkpoint: The suspension should clear as the product forms, then potentially precipitate again upon cooling.
-
-
Workup:
-
Evaporate the solvent under reduced pressure to ~20% volume.
-
Cool to 0°C. The dihydrotriazine hydrochloride usually crystallizes.
-
Filter the white/off-white solid.
-
Wash with cold ether to remove unreacted ketone.
-
-
Recrystallization: Recrystallize from Isopropanol/Water (9:1) if purity is <95%.
Expected Yield: 70–85%
Protocol B: Synthesis of Pyrimidines
Reaction with
Materials
-
1-(3-Chloro-4-fluorophenyl)biguanide HCl (1.0 eq)[1]
-
Acetylacetone (1.1 eq) or Ethyl Acetoacetate (1.1 eq)
-
Base: Sodium Methoxide (NaOMe) (1.0 eq) or Piperidine (Catalytic)
-
Solvent: Methanol[1]
Step-by-Step Protocol
-
Free-Basing: Dissolve 1.0 eq of biguanide HCl in Methanol. Add 1.0 eq of NaOMe (25% in MeOH) and stir for 15 min.
-
Condensation: Add 1.1 eq of Acetylacetone dropwise.
-
Reflux: Heat to reflux for 8–16 hours.
-
Observation: The reaction often turns yellow.
-
-
Precipitation: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).
-
Isolation: The pyrimidine derivative typically precipitates as a free base. Filter and dry.
Analytical Characterization
The 3-chloro-4-fluoro substitution provides a unique NMR handle.[1]
| Technique | Parameter | Expected Signature |
| 1H NMR | Aromatic Region | Multiplet at |
| 19F NMR | Shift | Single peak around |
| HPLC | Retention Time | The cyclized products (less polar) will elute after the biguanide precursor on C18 columns (Mobile Phase: Water/ACN + 0.1% TFA). |
| Mass Spec | Ionization | ESI+: Look for |
Experimental Workflow Diagram
Figure 2: Generalized experimental workflow for biguanide cyclization.
Safety & Handling
-
Irritant: The biguanide and its derivatives are skin and eye irritants. Use standard PPE.
-
Fluorine Hazard: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Do not incinerate in non-specialized facilities.
-
Storage: Store the HCl salt in a desiccator. It is hygroscopic.
References
-
Synthesis of Biguanide-Derived 1,3,5-Triazines.Molecules, 2021.
-
Source:
-
-
Cycloguanil and Proguanil Activities against P. falciparum. Molecular Pharmacology, 1998.[3]
-
Source:
-
-
Synthesis of Antimalarial 4'-Fluoro Analogues. Journal of Medicinal Chemistry, 2009.[4][5]
-
Source:
-
-
1-(3-Chlorophenyl)biguanide as 5-HT3 Agonist. European Journal of Pharmacology, 1990.[6]
-
Source:
-
-
General Synthesis of 1,3,5-Triazines.Organic Chemistry Portal.
-
Source:
-
Sources
- 1. CN103842358A - Isothiazoline derivatives as insecticidal compounds - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Note: Synthesis of Fluorinated 1,3,5-Triazines from Biguanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated 1,3,5-triazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the 1,3,5-triazine scaffold can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document outlines the fundamental synthetic strategies commencing from readily available biguanide precursors, with a focus on the cyclocondensation reaction with fluorinated esters and related reagents. Detailed experimental procedures, mechanistic insights, and data presentation are included to enable researchers to reliably synthesize these valuable compounds.
Introduction: The Significance of Fluorinated 1,3,5-Triazines in Drug Discovery
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strategic placement of fluorine atoms can modulate the acidity/basicity of nearby functional groups and enhance binding interactions with biological targets through favorable electrostatic and hydrophobic interactions.
The synthesis of fluorinated 1,3,5-triazines from biguanides offers a convergent and versatile approach to this important class of molecules. Biguanides are readily accessible starting materials that can be cyclized with appropriate fluorinated building blocks to introduce fluorine-containing moieties, such as trifluoromethyl (CF₃) groups, onto the triazine ring. These fluorinated triazines have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies.[3]
Synthetic Methodologies: From Biguanides to Fluorinated Triazines
The primary and most direct method for the synthesis of 2,4-diamino-1,3,5-triazines from biguanides is the cyclocondensation reaction with a suitable one-carbon electrophile, typically an ester or a related carboxylic acid derivative. This approach allows for the incorporation of a substituent at the 6-position of the triazine ring. To synthesize fluorinated 1,3,5-triazines, fluorinated esters are employed as the key building block.
General Reaction Scheme
The overall transformation involves the base-mediated reaction of a biguanide hydrochloride salt with a fluorinated ester. The base serves to neutralize the biguanide hydrochloride and to facilitate the cyclization process.
Caption: General workflow for the synthesis of fluorinated 1,3,5-triazines.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the biguanide on the carbonyl carbon of the fluorinated ester, followed by an intramolecular cyclization and elimination of an alcohol and water to form the aromatic triazine ring. The presence of a strong base is crucial for the deprotonation of the biguanide, enhancing its nucleophilicity.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of biguanide precursors and their subsequent conversion to fluorinated 1,3,5-triazines.
Protocol 1: Synthesis of N-Arylbiguanide Hydrochloride
This protocol describes the synthesis of an N-arylbiguanide hydrochloride, a common precursor for substituted 2,4-diamino-1,3,5-triazines, using microwave-assisted synthesis.[3][4]
Materials:
-
Aromatic amine (e.g., 3,4-dichloroaniline)
-
Dicyandiamide
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous methanol (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic amine (1.0 eq), dicyandiamide (1.0 eq), and TMSCl (1.1 eq) in anhydrous methanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 10 minutes.
-
After cooling, the resulting precipitate is the arylbiguanide hydrochloride.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of Fluorinated 2,4-Diamino-1,3,5-Triazines
This general protocol is adapted from established methods for the synthesis of 2,4-diamino-1,3,5-triazines and is applicable for the synthesis of their fluorinated analogs.[4]
Materials:
-
N-substituted biguanide hydrochloride (1.0 eq)
-
Fluorinated ester (e.g., ethyl trifluoroacetate) (1.3-1.5 eq)
-
Sodium methanolate (NaOMe) or Sodium ethanolate (NaOEt) (10-15 eq)
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Nitrogen atmosphere
-
Ice bath
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the N-substituted biguanide hydrochloride (1.0 eq) and anhydrous methanol (or ethanol).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium methanolate (or sodium ethanolate) (10-15 eq) to the cooled suspension with stirring.
-
To this mixture, add the fluorinated ester (1.3-1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for fluorinated triazine synthesis.
Data Presentation: Representative Examples
The following table summarizes representative examples of fluorinated 1,3,5-triazines synthesized from biguanide precursors.
| Entry | Biguanide Precursor | Fluorinated Reagent | Product | Yield (%) | Reference |
| 1 | Phenylbiguanide | Ethyl Trifluoroacetate | 2-Amino-4-phenylamino-6-(trifluoromethyl)-1,3,5-triazine | Not Reported | General Method |
| 2 | 4-Fluorophenylbiguanide | 4-(Trifluoromethyl)benzoyl chloride | N2-(4-Fluorophenyl)-6-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine | 28% | [3] |
| 3 | Guanidine | Trifluoroacetic Anhydride | 2,4-Bis(trifluoroacetylamino)-1,3,5-triazine | Not Reported | [5] |
Conclusion
The synthesis of fluorinated 1,3,5-triazines from biguanides represents a robust and versatile strategy for accessing compounds with significant potential in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel fluorinated triazine derivatives. The straightforward nature of the cyclocondensation reaction, coupled with the ready availability of a wide range of biguanides and fluorinated esters, allows for the generation of diverse chemical libraries for biological screening. Further optimization of reaction conditions and exploration of novel fluorinated building blocks will undoubtedly lead to the discovery of new therapeutic agents.
References
-
Cockburn, W. F., & Bannard, R. A. B. (1954). THE REACTION OF ACETIC AND TRIFLUOROACETIC ANHYDRIDES WITH SOME SUBSTITUTED GUANIDINE HYDROCHLORIDES. Canadian Journal of Chemistry, 32(10), 935-941. [Link]
-
Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 2020, 10(20), 11849-11860. [Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 2021, 10(2). [Link]
- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines. EP0482477A1.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006, 11(4), 262-277. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 2004, 28(8), 998-1005. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 2023, 13(45), 31631-31644. [Link]
- Preparation method of 2-amino-4-dimethylamino-6-trifluoroethoxy-1, 3, 5-triazine. CN111825595A.
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 2021, 10(2). [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 2021, 26(4), 1028. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 2018, 23(11), 2999. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini Reviews in Medicinal Chemistry, 2024, 24(22), 2019-2071. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]
- 4. ijpras.com [ijpras.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Preparation of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
An In-Depth Guide to the Laboratory-Scale Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and methods for validation.
Introduction and Significance
Biguanide derivatives are a cornerstone in medicinal chemistry, with prominent examples including the antimalarial drug proguanil and the antidiabetic agent metformin.[1][2] The target compound, 1-(3-Chloro-4-fluorophenyl)biguanide, is a structural analogue of chlorproguanil, an antimalarial agent that acts as a prodrug.[3][4] Its active metabolite inhibits the parasitic enzyme dihydrofolate reductase (DHFR), a critical component in the parasite's nucleic acid synthesis pathway.[3] The synthesis of analogues like 1-(3-Chloro-4-fluorophenyl)biguanide is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved efficacy or resistance profiles.
This document outlines a reliable and reproducible one-pot synthesis method starting from commercially available 3-chloro-4-fluoroaniline and dicyandiamide.
Chemical Principle and Reaction Mechanism
The synthesis of aryl biguanides from an aromatic amine and dicyandiamide is a classical acid-catalyzed condensation reaction. The overall transformation involves the nucleophilic addition of the aniline to one of the nitrile groups of dicyandiamide.
The key mechanistic steps are:
-
Activation of Dicyandiamide: In the presence of hydrochloric acid (HCl), a nitrile group of dicyandiamide is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the activated nitrile carbon.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization events occur, leading to the formation of the linear biguanide structure.
-
Salt Formation: As the reaction is conducted in the presence of hydrochloric acid, the basic biguanide product is protonated to form the stable and readily isolable hydrochloride salt.
The general reaction scheme is depicted below:
Caption: Reaction scheme for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide HCl.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl biguanides.[5]
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 7.28 g | 50.0 | 1.0 |
| Dicyandiamide | C₂H₄N₄ | 84.08 | 4.41 g | 52.5 | 1.05 |
| Concentrated HCl (37%) | HCl | 36.46 | ~5.0 mL | ~60 | 1.2 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
| Ethanol (95%) | C₂H₆O | 46.07 | As needed | - | - |
| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Place the flask in the heating mantle.
-
Charge Reactants: To the flask, add 3-chloro-4-fluoroaniline (7.28 g, 50.0 mmol), dicyandiamide (4.41 g, 52.5 mmol), and toluene (100 mL). Stir the mixture to create a suspension.
-
Acid Addition: In a separate beaker, carefully dilute concentrated HCl (~5.0 mL) with deionized water (50 mL). Transfer this acidic solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. An initial increase in temperature may be observed.
-
Reaction Under Reflux: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Isolation of Crude Product: After the reaction is complete (as indicated by the consumption of the starting aniline), turn off the heat and allow the mixture to cool to room temperature. The product will precipitate as a white solid.
-
Filtration and Washing: Isolate the crude solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water (2 x 50 mL) to remove unreacted dicyandiamide and other water-soluble impurities, followed by a wash with cold toluene (2 x 25 mL) to remove non-polar impurities.
-
Neutralization (Optional, for purification of base): If further purification is desired, the crude hydrochloride salt can be suspended in water and neutralized with a dilute solution of ammonium hydroxide until the pH is ~9-10. The free biguanide base will precipitate and can be filtered, washed with water, and dried. The pure base can then be re-dissolved in ethanol and treated with an equimolar amount of ethanolic HCl to regenerate the pure hydrochloride salt.
-
Purification by Recrystallization: The crude hydrochloride salt can be purified directly. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white crystalline solid
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
HPLC: To determine the purity of the final product (typically >98%).[1]
-
Experimental Workflow Visualization
The entire process from setup to final product analysis is summarized in the following workflow diagram.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chlorproguanil | C11H15Cl2N5 | CID 9571037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
Application Note: Handling and Storage Protocols for Fluorinated Biguanides
Abstract
Fluorinated biguanides represent a specialized class of pharmacophores where the metabolic stability of the C-F bond is leveraged to enhance the pharmacokinetic profile of the traditional biguanide core (e.g., Metformin). However, the introduction of fluorine atoms, combined with the inherent basicity and hygroscopicity of the biguanide moiety, creates unique handling challenges. This Application Note provides a validated framework for the storage, weighing, and solubilization of these compounds to prevent hydrolysis, carbonate formation, and static-induced massing errors.
Physicochemical Properties & Safety Profile
To handle these compounds effectively, one must understand the competing forces within the molecule: the Biguanide Core (Hydrophilic, Basic, Hygroscopic) versus the Fluorinated Substituents (Lipophilic, Electron-Withdrawing).
The "Fluorine Effect" on Stability[1][2][3]
-
Metabolic Blockade: Fluorine is often substituted at metabolically labile sites (e.g., replacing C-H bonds) to block cytochrome P450 oxidation.[1] This generally increases biological stability but does not necessarily confer chemical stability on the bench.
-
Acidity Modulation: The strong electron-withdrawing nature of fluorine (electronegativity 3.98) lowers the pKa of the biguanide terminal nitrogens. While typical biguanides have a pKa ~11.5–12.4, fluorinated analogs may shift to ~10.5–11.0. This alters solubility and buffer compatibility.
-
Lipophilicity: Fluorination increases
, making these analogs less water-soluble than their non-fluorinated parent compounds (e.g., Metformin HCl), necessitating the use of organic co-solvents like DMSO.
Critical Instability Factors
| Factor | Mechanism of Degradation | Indicator of Failure |
| Moisture (H₂O) | Hydrolysis: The central imine carbon is susceptible to nucleophilic attack by water, cleaving the molecule into a urea derivative and an amine/guanidine. | Ammonia smell; Shift in LCMS retention time. |
| Carbon Dioxide (CO₂) | Carbonation: As strong bases, free-base biguanides rapidly react with atmospheric CO₂ to form insoluble carbonate salts. | Formation of white crust on clear crystals; Solubility changes. |
| Static Electricity | Physical Loss: Fluorinated powders are highly static-prone due to high resistivity, leading to "flying powder" during weighing. | Inconsistent mass balance; Powder adhering to spatula/weigh boat. |
Storage Protocols: The "Dry & Inert" System
Core Directive: Fluorinated biguanides must be isolated from atmospheric moisture and CO₂.
Long-Term Storage (Solid State)
-
Temperature: Store at -20°C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastic vials for long-term storage as fluorinated compounds can leach plasticizers or adsorb to the walls.
-
Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density, ensuring a blanket over the powder).
-
Desiccation: Vials should be placed inside a secondary containment vessel (desiccator) containing active silica gel or Drierite™.
Working Stock (Solid State)
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.
-
Re-sealing: After use, flush headspace with Argon, Parafilm® the cap, and return to -20°C immediately.
Handling & Weighing Protocol: Managing Static
Fluorinated biguanides are notorious for static charge buildup. Standard weighing procedures often result in 5–10% mass errors due to powder repulsion.
The Anti-Static Weighing Workflow
-
Environmental Control: Maintain relative humidity (RH) at 40–60%. <40% RH exacerbates static; >60% RH risks hygroscopic degradation.
-
Ionization: Use a Zerostat® Anti-Static Gun or a benchtop ionizing fan directed at the balance chamber.
-
Grounding: Ensure the analytical balance is grounded. Wear cotton lab coats (avoid synthetic fibers that generate charge).
-
Vessel Selection: Use glass weighing boats or anti-static plastic boats. Avoid standard polystyrene boats.
Workflow Visualization
The following diagram outlines the critical decision paths for handling these compounds to ensure integrity.
Caption: Figure 1.[2] Decision matrix for the retrieval, inspection, and solubilization of fluorinated biguanides. Note the critical equilibration step to prevent condensation.
Solubilization & Solution Stability
Solvent Selection
Unlike Metformin (highly water-soluble), fluorinated analogs often require organic solvents.
-
Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Secondary Solvent: 1:1 Methanol/Water (for LCMS analysis).
-
Avoid: Acetone or aldehydes (Biguanides react with carbonyls to form Schiff bases).
Solution Stability Protocol
Biguanides hydrolyze in solution, a process accelerated by heat and high pH.
-
Preparation: Prepare solutions fresh. Do not store working solutions >24 hours at room temperature.
-
pH Buffering: If aqueous solution is required, buffer to pH 5.0 – 7.0 .
-
Why? At alkaline pH (>8.0), the free base is liberated, increasing the rate of hydrolysis to urea and ammonia.
-
-
Freeze-Thaw: Limit to 1 cycle . Repeated freezing causes micro-pH changes during crystallization that can degrade the compound.
Analytical Verification (Self-Validating System)
Before using a stored compound for critical assays, perform this rapid 2-step check:
-
The "Ammonia Sniff" (Qualitative):
-
Open the vial. A distinct smell of ammonia indicates significant hydrolysis (breakdown of the guanidine group). Action: Discard.
-
-
LCMS Purity Check (Quantitative):
-
Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Watch for: A peak with Mass = [M-42] or [M-17]. This corresponds to the loss of the guanidine fragment or conversion to urea.
-
Acceptance Criteria: >95% Purity.
-
Degradation Pathway Visualization
Understanding how the molecule fails allows for better prevention.
Caption: Figure 2. Primary degradation pathways. Hydrolysis yields urea/ammonia; atmospheric exposure leads to carbonate salts.
References
-
Hygroscopicity and Stability of Biguanides
-
Fluorine in Medicinal Chemistry (Metabolic Stability)
-
Handling Static-Prone Pharmaceuticals
-
Analytical Stability Testing
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Managing Static Build-Up in Tablet Processing Lines – Pharma.Tips [pharma.tips]
- 6. researchgate.net [researchgate.net]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
Application Note: Characterization and Screening of 1-(3-Chloro-4-fluorophenyl)biguanide in 5-HT3 Receptor Assays
Abstract & Introduction
The 5-HT3 receptor is unique among serotonin receptors as the only ligand-gated ion channel (Cys-loop superfamily), mediating rapid excitatory neurotransmission in the central and peripheral nervous systems. Phenylbiguanide derivatives, particularly 1-(3-chlorophenyl)biguanide (m-CPBG) , are established as potent, selective agonists that induce rapid receptor activation followed by fast desensitization.
1-(3-Chloro-4-fluorophenyl)biguanide is a structural analog of m-CPBG. Due to the halogenation pattern (3-Cl, 4-F), this compound is predicted to exhibit high affinity for the orthosteric binding site of the 5-HT3 receptor. This Application Note provides a standardized protocol for screening this specific compound to determine its potency (
Mechanism of Action
Upon binding to the interface of two adjacent subunits (typically
Figure 1: Signal Transduction Pathway of 5-HT3 Activation. Note the rapid transition to a desensitized state, a critical factor in assay design for biguanides.
Compound Management
To ensure assay reproducibility, proper handling of 1-(3-Chloro-4-fluorophenyl)biguanide is critical. Biguanides are often supplied as hydrochloride salts, which improves aqueous solubility but requires careful pH management in stock solutions.
Preparation Protocol
-
Stock Concentration: Prepare a 10 mM or 100 mM stock solution.
-
Solvent: DMSO is recommended for the primary stock to ensure complete solubilization. Water may be used if the salt form is highly soluble, but DMSO ensures long-term stability at -20°C.
-
Storage: Aliquot into light-protective vials and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute the stock into the assay buffer (HBSS + 20 mM HEPES) immediately prior to use.
-
Note: The final DMSO concentration in the well must not exceed 0.5% (v/v), as high DMSO can non-specifically modulate ion channels.
-
Assay Method A: Membrane Potential (HTS)
While 5-HT3 receptors are permeable to calcium, the permeability ratio (
Materials
-
Cell Line: HEK-293 or CHO cells stably expressing human 5-HT3A (homomeric) or 5-HT3AB (heteromeric) receptors.
-
Reagent: FLIPR Membrane Potential Assay Kit (Blue or Red).
-
Reader: FLIPR Tetra, Hamamatsu FDSS, or Molecular Devices FlexStation.
Step-by-Step Protocol
-
Cell Plating:
-
Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5%
. Cells must be 80-90% confluent.
-
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL of Membrane Potential Dye (dissolved in HBSS + 20mM HEPES, pH 7.4).
-
Critical: Do not wash cells after dye addition. The quenchers in the kit reduce background.
-
Incubate for 30–45 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10-point concentration-response curve of 1-(3-Chloro-4-fluorophenyl)biguanide (range: 1 nM to 100 µM) in assay buffer.
-
Prepare Positive Control: 10 µM m-CPBG or 10 µM 5-HT.
-
Prepare Negative Control: Assay buffer + DMSO vehicle.
-
-
Data Acquisition (Kinetic Read):
-
Transfer plate to the reader.
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Inject 25 µL of 5X compound concentration (final 1X).
-
Read: Measure fluorescence every 1 second for 60 seconds, then every 2 seconds for another 60 seconds.
-
Why: Biguanides induce rapid desensitization. The peak response usually occurs within 2–5 seconds of injection.
-
Data Analysis
Calculate the Response as
| Parameter | Value (Approx.) | Notes |
| Z' Factor | > 0.5 | Required for valid HTS screen. |
| Assay Window | > 2-fold | Signal over background. |
| EC50 (Expected) | 1–50 nM | Based on m-CPBG structural analogy. |
Assay Method B: Automated Patch Clamp (Validation)
Fluorescence assays can mask the rapid desensitization kinetics characteristic of phenylbiguanides. Electrophysiology is the gold standard for validating the "agonist" classification and measuring the desensitization time constant (
Experimental Setup
-
Platform: QPatch, SyncroPatch, or Manual Whole-Cell Patch Clamp.
-
Intracellular Solution: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2 (Cs+ blocks K+ channels to isolate 5-HT3 current).
-
Extracellular Solution: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Voltage Clamp: Holding potential at -60 mV.
Protocol
-
Seal Formation: Establish a G
seal and enter whole-cell configuration. -
Perfusion Protocol:
-
Pre-wash: Extracellular buffer (5s).
-
Application: Apply 1-(3-Chloro-4-fluorophenyl)biguanide for 2–5 seconds.
-
Wash: Extracellular buffer (30s) to allow recovery from desensitization.
-
-
Desensitization Measurement:
-
Biguanides typically show a sharp peak current (
) followed by a rapid decay to a steady state ( ). -
Fit the decay phase to a mono-exponential equation:
.
-
Figure 2: Electrophysiology Workflow for Kinetic Characterization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Amplitude | Receptor Desensitization | Ensure cells are not exposed to agonist (or serotonin in media) prior to assay. Use a longer wash step if performing repeated measures. |
| High Background | Dye Retention | Do not wash cells after adding FMP dye. The background suppressor is essential. |
| Inconsistent EC50 | Compound Stickiness | Phenylbiguanides can be lipophilic. Use glass-coated plates or add 0.01% BSA to the compound buffer. |
| No Decay in Patch Clamp | Slow Perfusion | 5-HT3 desensitizes in milliseconds. Ensure perfusion exchange time is <50ms. |
References
-
Kilpatrick, G. J., et al. (1990).[1][2] 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[1][3][4] European Journal of Pharmacology.
-
Van Hooft, J. A., & Vijverberg, H. P. (1997).[5] Full and partial agonists induce distinct desensitized states of the 5-HT3 receptor.[5] Journal of Receptor and Signal Transduction Research.[5]
-
Thompson, A. J., & Lummis, S. C. (2013).[2] Allosteric Activation of the 5-HT3AB Receptor by mCPBG.[2] Biochemical Pharmacology.[6]
-
Reeves, D. C., & Lummis, S. C. (2002). The molecular basis of the structure-function relationship of 5-HT3 receptors. Molecular Membrane Biology.
Sources
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full and partial agonists induce distinct desensitized states of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Heterocycles and Substituted Biguanides via Ester and Nitrile Reactions
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reaction of biguanides with esters and nitriles. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of high-value nitrogen-containing compounds, notably 1,3,5-triazines and substituted biguanides. This document elucidates the underlying reaction mechanisms, provides field-proven, step-by-step protocols, and discusses critical experimental parameters, optimization strategies, and safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic methodologies.
Introduction: The Versatility of the Biguanide Moiety
The biguanide functional group, characterized by two linked guanidine units, is a cornerstone of modern pharmacology and synthetic chemistry. Its unique electronic properties, high basicity, and capacity for multidentate coordination have led to its incorporation in globally recognized drugs like metformin, the first-line treatment for type II diabetes, and chlorhexidine, a gold-standard antiseptic.[1][2] Beyond their therapeutic applications, biguanides serve as versatile building blocks for constructing complex nitrogen-containing heterocycles and as potent ligands in catalysis.[1][2][3]
Mastery of biguanide chemistry is therefore crucial for innovation in drug discovery and materials science. Two of the most powerful transformations involving biguanides are their reactions with esters and nitriles.
-
Reaction with Esters: This is a classical and highly reliable method for the synthesis of 2,4-diamino-1,3,5-triazine derivatives. The reaction proceeds via a base-catalyzed cyclocondensation, offering a direct route to a privileged heterocyclic scaffold known for its diverse biological activities, including anticancer properties.[4][5]
-
Reaction with Nitriles: This pathway is most prominently used in the synthesis of biguanides themselves, typically by reacting an amine with a cyanoguanidine (dicyandiamide).[1][6] This acid-catalyzed addition to the nitrile moiety is a foundational method for accessing a wide array of substituted biguanides.
This guide provides the scientific rationale and practical steps necessary to successfully execute these critical synthetic transformations.
Reaction with Esters: Synthesis of 1,3,5-Triazines
The condensation of a biguanide with an ester is an efficient and modular approach to constructing the 1,3,5-triazine ring system. The reaction involves the biguanide acting as a binucleophile, attacking the ester carbonyl carbon, followed by an intramolecular cyclization and elimination of alcohol and ammonia (or an amine).
Mechanistic Principles & Causality
The reaction is typically performed under basic conditions, most commonly using a strong base like sodium methoxide (NaOMe) in an alcoholic solvent such as methanol.[4][7]
Causality of Reagent Choices:
-
Base (e.g., NaOMe): Biguanides are often supplied as hydrochloride salts for stability. The strong base serves two critical functions:
-
Neutralization: It deprotonates the biguanide hydrochloride salt to generate the free base form, which is the active nucleophile.[4]
-
Activation: By deprotonating one of the terminal nitrogen atoms of the biguanide, the base significantly enhances its nucleophilicity, facilitating the initial attack on the electrophilic ester carbonyl.
-
-
Anhydrous Solvent (e.g., Anhydrous Methanol): The exclusion of water is critical. Water can competitively hydrolyze the ester starting material and react with the strong base, reducing the reaction's efficiency.[4]
The general workflow for this transformation is depicted below.
Caption: General workflow for 1,3,5-triazine synthesis from a biguanide and an ester.
Protocol 1: Synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid (2f)[4]
This protocol details the synthesis of a triazine derivative from metformin hydrochloride and diethyl oxalate, as reported in the literature.[4]
Materials & Equipment:
-
Metformin hydrochloride
-
Diethyl oxalate
-
Sodium methoxide (NaOMe) solution (e.g., 25% in methanol)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add metformin hydrochloride (167 mg, 1 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (5 mL) to the flask and begin stirring.
-
Base Addition: Carefully add sodium methoxide (2.0 mmol, 2.0 equiv.). Stir for 10-15 minutes at room temperature to allow for the formation of the metformin free base.
-
Ester Addition: Add diethyl oxalate (2.975 mL, 22 mmol, 22 equiv.) to the reaction mixture. Note: A large excess of the ester is used in this specific literature procedure.
-
Reaction: Fit the flask with a reflux condenser under an inert atmosphere of nitrogen. Heat the mixture to reflux and maintain for 4 hours.
-
Isolation: After 4 hours, cool the reaction mixture to room temperature. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold methanol to remove unreacted starting materials and soluble byproducts.
-
Drying: Dry the collected white-yellow solid under vacuum to yield the final product, 2f (Expected yield: ~118 mg, 65%).[4]
Reaction with Nitriles: Synthesis of Substituted Biguanides
While the reaction of pre-formed biguanides with nitriles can occur under specific conditions (e.g., intramolecular cyclizations), the most prevalent and synthetically valuable reaction involving a nitrile is the formation of the biguanide core itself. This is classically achieved by the acid-catalyzed addition of an amine to a cyanoguanidine (dicyandiamide).[1][6]
Mechanistic Principles & Causality
This reaction requires acidic conditions, which contrasts with the base-catalyzed ester reaction. The mechanism is analogous to the Pinner reaction, where an alcohol adds to an acid-activated nitrile.[8][9]
Causality of Reagent Choices:
-
Acid Catalyst (e.g., HCl): The acid is essential for activating the nitrile group of cyanoguanidine. It protonates the nitrile nitrogen, creating a highly electrophilic nitrilium ion. This activation is necessary for the nucleophilic attack by the weakly basic amine.[6] An ideal pH of 2.6 is often cited for this reaction.[6]
-
Heat: The reaction typically requires heating (fusion at 180-200°C or reflux in a high-boiling solvent like 1-butanol) to overcome the activation energy for the amine addition.[1][6]
-
Amine Salt: The amine is often used as its hydrochloride salt, which is convenient for handling and ensures the presence of the necessary acid catalyst.[1]
The general mechanism is outlined in the diagram below.
Caption: Mechanism for acid-catalyzed biguanide synthesis from cyanoguanidine.
Protocol 2: General Procedure for N¹-Substituted Biguanide Hydrochloride Synthesis[6][10]
This protocol provides a general framework for synthesizing a substituted biguanide from an amine hydrochloride and dicyandiamide.
Materials & Equipment:
-
Amine hydrochloride (e.g., aniline hydrochloride, benzylamine hydrochloride)
-
Dicyandiamide (1-cyanoguanidine)
-
Solvent (e.g., water, ethanol, or 1-butanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
Reagent Combination: In a round-bottom flask, combine the amine hydrochloride (1.0 equiv.) and dicyandiamide (1.0 to 1.2 equiv.).
-
Solvent Addition: Add the chosen solvent. For many anilines, refluxing in dilute aqueous HCl is effective.[10] For higher temperatures and shorter reaction times, 1-butanol is a suitable solvent.[6] The concentration is typically in the range of 0.5-1.0 M.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Reaction times can vary significantly based on the reactivity of the amine and the solvent used, ranging from 6 to 24 hours.[6] Monitor the reaction progress by TLC or LC-MS if possible.
-
Isolation: Upon completion, cool the reaction mixture. The biguanide hydrochloride salt, being ionic, will often precipitate from the reaction mixture upon cooling, especially if a less polar solvent like butanol is used.
-
Purification: Collect the crude product by filtration. The primary method of purification is recrystallization from a suitable solvent (e.g., ethanol/water mixture). Wash the purified crystals with a cold solvent (e.g., cold ethanol or diethyl ether) to remove residual impurities.
-
Drying: Dry the crystalline product in a vacuum oven. Characterize by NMR, IR, and mass spectrometry.
Summary of Reaction Conditions
The choice of conditions is paramount for achieving high yields and purity. The following table summarizes typical parameters for the two primary reaction types.
| Parameter | Reaction with Esters (Triazine Synthesis) | Reaction with Nitriles (Biguanide Synthesis) | Causality / Rationale |
| Catalyst/Reagent | Strong Base (e.g., NaOMe, 1-2 equiv.)[4] | Acid (e.g., HCl, catalytic or stoichiometric)[6][10] | Base deprotonates biguanide for nucleophilic attack; Acid protonates nitrile for electrophilic activation. |
| Solvent | Anhydrous Alcohol (e.g., Methanol)[4] | Polar Protic (Water, Ethanol) or High-Boiling (1-Butanol)[6] | Alcohol serves as solvent and potential reactant byproduct; Higher boiling points can accelerate the reaction. |
| Temperature | Reflux (e.g., 65 °C in MeOH)[4] | Reflux or High Heat (100 - 200 °C)[1][6] | Provides activation energy for condensation/addition. Higher temps needed for nitrile activation. |
| Atmosphere | Inert (N₂ or Ar)[4] | Typically Air | Protects strong base and anhydrous solvent from moisture; Acidic conditions are less sensitive to air. |
| Workup | Precipitation/Filtration[4] | Precipitation/Recrystallization[1] | Products are often crystalline salts that precipitate upon cooling, facilitating isolation. |
| Typical Yields | Moderate to Good (40-75%)[4] | Moderate to Excellent (50-90%)[6] | Yields are highly substrate-dependent for both reactions. |
Safety & Handling
Proper safety protocols are mandatory when working with biguanides and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle all solid biguanides and volatile reagents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Reagent-Specific Hazards:
-
Sodium Methoxide (NaOMe): Highly corrosive and water-reactive. Handle under inert atmosphere. Reacts exothermically with water.
-
Dicyandiamide: Can form dust. Avoid creating and inhaling dust.[11]
-
Acids (HCl): Corrosive. Use with caution. Gaseous HCl for Pinner-type reactions must be handled in a fume hood with appropriate scrubbing apparatus.
-
-
Biguanide-Specific Considerations: While the primary risk in a lab setting is standard chemical exposure, be aware that some biguanides (like metformin) can cause lactic acidosis in a clinical context, a rare but serious metabolic complication.[13][14] Handle all new compounds as potentially toxic.
-
Emergency Procedures: Ensure access to an emergency shower and eyewash station. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11]
References
-
Ismail, E. H., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules. [Link]
-
Overberger, C. G., et al. (1956). Preparation of Triazines by the Reaction of Biguanide and Esters. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]
-
El-Faham, A., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the reaction of biguanides with several esters. [Link]
-
Loesche, A., et al. (2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Sharma, S., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Archiv der Pharmazie. [Link]
-
Cleveland Clinic. (2023). Biguanides: What They Are, Uses & Side Effects. [Link]
-
Gualtierotti, J. B., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]
-
ResearchGate. (2021). Synthetic accesses to biguanide compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). FDA SAFETY ANNOUNCEMENTS FOR METFORMIN. [Link]
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. FDA SAFETY ANNOUNCEMENTS FOR METFORMIN - Metformin Use in Patients with Historical Contraindications or Precautions - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Abstract & Scope
This technical guide details the solvent selection and recrystallization protocol for 1-(3-Chloro-4-fluorophenyl)biguanide , typically isolated as its hydrochloride salt . This compound is a critical pharmacophore in the synthesis of dihydrofolate reductase (DHFR) inhibitors (e.g., Proguanil analogs) and 5-HT3 receptor agonists.
The purification of aryl biguanides presents unique challenges due to their tendency to undergo hydrolysis, thermal decomposition, and "oiling out" in the presence of unreacted dicyandiamide. This guide provides a robust, scalable workflow to achieve >98% HPLC purity.
Chemical Context & Solubility Profile
Physicochemical Properties[1]
-
Target Molecule: 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride[1]
-
Structure: A lipophilic halogenated phenyl ring attached to a highly polar, basic biguanide tail.
-
Nature: Amphiphilic salt. The phenyl ring drives solubility in organics, while the biguanidium cation drives water solubility.
-
Impurities to Remove:
-
3-Chloro-4-fluoroaniline (Starting material; toxic).
-
Dicyandiamide (Reagent; water-soluble).
-
Melamine/Polymers (Thermal byproducts; insoluble in most solvents).
-
Solvent Selection Logic (Dielectric & Thermal Analysis)
Selection is governed by the Van 't Hoff equation relationship, balancing the differential solubility of the salt versus non-polar impurities.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Impurity Rejection | Suitability |
| Water | Moderate | High | Excellent (removes non-polar aniline) | Primary Choice (Green) |
| Ethanol (95%) | Low | High | Good (removes salts/polymers) | Secondary Choice |
| Isopropanol (IPA) | Very Low | Moderate | Excellent (high recovery) | Yield Optimization |
| EtOAc / Hexane | Insoluble | Poor | N/A | Not Recommended for Salt |
Expert Insight: While ethanol is a standard laboratory solvent, water is often superior for aryl biguanide salts because it efficiently partitions the lipophilic aniline impurity (which oils out or stays in mother liquor) while dissolving the ionic product at high temperatures.
Experimental Protocol
Materials
-
Crude Product: 1-(3-Chloro-4-fluorophenyl)biguanide HCl (typically pink/grey solid).
-
Primary Solvent: Deionized Water (Type II).
-
Decolorizing Agent: Activated Carbon (Norit SX Ultra), if required.
-
Filter Aid: Celite 545.
Step-by-Step Recrystallization Procedure
Phase 1: Dissolution & Hot Filtration [2]
-
Ratio Setup: Charge the crude solid into a flask. Add Deionized Water at a ratio of 10-12 mL per gram of solid.
-
Note: If using Ethanol, reduce ratio to 5-7 mL/g.
-
-
Heating: Heat the slurry to 90–95°C (near boiling) with vigorous magnetic stirring.
-
Caution: Do not exceed 100°C for prolonged periods to prevent hydrolysis to the urea derivative.
-
-
Clarification: If the solution is dark, add activated carbon (5 wt%) and stir for 10 minutes.
-
Filtration: Perform a hot filtration through a pre-warmed Büchner funnel (Celite pad) to remove insoluble melamine polymers or mechanical impurities.
-
Critical: The funnel must be hot to prevent premature crystallization in the stem.
-
Phase 2: Controlled Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature (20–25°C) over 2–3 hours .
-
Agitation: Turn off stirring or stir very slowly (50 rpm) to encourage large crystal growth.
-
-
Seeding (Optional but Recommended): At ~50°C, add a few seed crystals of pure product to prevent supersaturation and oiling out.
-
Final Chill: Once at room temperature, move the flask to an ice bath (0–5°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Filter the white needles/plates using vacuum filtration.
-
Washing: Wash the cake with cold water (2 x 1 mL/g) followed by a small displacement wash of cold Isopropanol (to aid drying).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours. Ensure constant weight is achieved.
Process Visualization (Workflow Diagram)
The following diagram illustrates the decision matrix and physical workflow for the purification process.
Caption: Decision tree for solvent selection and operational workflow for biguanide salt purification.
Troubleshooting & Critical Process Parameters (CPPs)
Phenomenon: "Oiling Out"
Aryl biguanides are notorious for separating as a liquid oil phase before crystallizing, trapping impurities.
-
Cause: Supersaturation is too high, or the melting point is depressed by impurities (aniline).
-
Solution:
-
Seed: Add seeds at the cloud point.
-
Co-solvent: If using water, add 5-10% Ethanol to increase solubility of the oil phase.
-
Agitation: Increase stir speed to disperse oil droplets, then reduce speed once nucleation starts.
-
Phenomenon: Low Yield
-
Cause: Product is too soluble in the mother liquor.
-
Solution:
-
Salt Break: Ensure the solution is acidic (pH < 2). Free base biguanides are less soluble in water but the HCl salt is the target. Excess HCl (Common Ion Effect) can force precipitation. Add 1-2 mL of conc. HCl to the mother liquor to recover a second crop.
-
References
-
Sigma-Aldrich. 1-(3-Chlorophenyl)biguanide hydrochloride Product Sheet. (Provides physical property baselines for chloro-substituted biguanides).
-
National Institutes of Health (PMC). Synthesis and Characterization of Biguanide and Biguanidium Surfactants. (Details solubility and micellar behavior of biguanide salts in aqueous media).
-
ChemicalBook. 1-(4-Fluorophenyl)biguanide hydrochloride Properties. (Melting point and solubility data for the fluoro-analog).
-
Beilstein Journal of Organic Chemistry. Synthetic accesses to biguanide compounds. (Comprehensive review of synthesis and purification methodologies).
-
ResearchGate. Recrystallization of HCl salts of organic compounds. (General protocols for amine hydrochloride recrystallization).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide. This document is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important intermediate. My approach is grounded in established chemical principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: Why is my yield of 1-(3-Chloro-4-fluorophenyl)biguanide consistently low or non-existent?
A1: Low or no yield is a frequent issue that can typically be traced back to a few critical areas: reagent quality, reaction conditions, or the formation of stable, unreactive intermediates.
Potential Causes & Solutions:
-
Poor Quality of 3-Chloro-4-fluoroaniline: The starting aniline is susceptible to oxidation and may contain non-reactive impurities.
-
Solution: Verify the purity of the 3-Chloro-4-fluoroaniline via NMR or GC-MS. If impurities are detected, consider purification by recrystallization or distillation before use. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).
-
-
Inactive Dicyandiamide: Dicyandiamide can exist in different tautomeric forms, and its reactivity can be influenced by its physical form and purity.
-
Solution: Use a high-purity grade of dicyandiamide. Some protocols benefit from finely grinding the dicyandiamide just before use to increase its surface area and reactivity.
-
-
Incorrect pH of the Reaction Medium: The synthesis of biguanides from an aniline salt and dicyandiamide is highly pH-dependent. The reaction is an acid-catalyzed nucleophilic addition. If the medium is too acidic, the aniline's nucleophilicity is suppressed due to excessive protonation. If it's too basic, the dicyandiamide may not be sufficiently activated.
-
Solution: The reaction is typically performed by forming the hydrochloride salt of the aniline in situ or using the pre-formed salt. The pH should be weakly acidic. If you are starting with the free base aniline and adding acid, ensure the molar equivalents are correct. A slight excess of acid is often used to drive the reaction.
-
-
Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to the formation of melamine-type byproducts and other polymeric materials, consuming your starting materials and complicating purification.
-
Solution: A typical starting point is refluxing in a high-boiling point solvent like water, ethanol, or a mixture thereof. A controlled temperature study (e.g., running the reaction at 80°C, 90°C, and 100°C) can help identify the optimal temperature for your specific setup.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield issues.
Q2: My product precipitates as an oil or fails to crystallize properly. What should I do?
A2: Oiling out or poor crystallization is often a sign of impurities or issues with the solvent system used for precipitation and isolation.
Potential Causes & Solutions:
-
Presence of Impurities: Small molecule impurities or polymeric byproducts can act as crystal growth inhibitors.
-
Solution: Before inducing precipitation, try an activated carbon (charcoal) treatment of the hot reaction mixture to remove colored and polymeric impurities. Filter the hot solution through a pad of celite before allowing it to cool.
-
-
Incorrect pH during Workup: The product is a biguanide salt (typically hydrochloride), and its solubility is highly dependent on the pH of the aqueous solution.
-
Solution: After the reaction is complete, the product is often precipitated by cooling or by adjusting the pH. Ensure the solution remains acidic during the initial cooling phase. If the product is isolated by basification, a very careful and slow addition of a base like NaOH to a specific pH endpoint is critical. A rapid change can cause the free base to oil out.
-
-
Sub-optimal Crystallization Solvent: The solvent from which the product is crystallized must be one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Solution: Water is a common solvent for this reaction and crystallization. However, if it's not effective, consider a mixed solvent system. For example, dissolving the crude product in a minimal amount of hot water or ethanol and then slowly adding a co-solvent in which the product is insoluble (an anti-solvent) like isopropanol or acetone can induce crystallization. Seeding the solution with a previously obtained pure crystal can also be highly effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the formation of 1-(3-Chloro-4-fluorophenyl)biguanide?
A1: The synthesis is a well-established acid-catalyzed addition of an amine to a cyano group. The reaction proceeds in several key steps:
-
Protonation of Dicyandiamide: In an acidic medium, one of the nitrile groups of dicyandiamide is protonated, which activates the carbon atom for nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the activated carbon of the protonated dicyandiamide.
-
Proton Transfer & Rearrangement: A series of proton transfers and electronic rearrangements occur, leading to the formation of the more stable biguanide structure.
Reaction Mechanism Diagram:
Caption: Proposed reaction mechanism for biguanide formation.
Q2: How critical are the stoichiometry and addition order of the reagents?
A2: Both are highly critical for maximizing yield and minimizing byproduct formation.
-
Stoichiometry: A slight excess of the aniline salt relative to dicyandiamide is sometimes used to ensure the complete consumption of dicyandiamide, which can be difficult to remove during workup. However, a large excess of aniline will complicate purification. A good starting point is a molar ratio of 1.05 : 1.0 (Aniline HCl : Dicyandiamide).
-
Order of Addition: The standard and most reliable method is to first prepare a solution or slurry of the 3-chloro-4-fluoroaniline hydrochloride salt in the chosen solvent. Dicyandiamide is then added to this acidic mixture. This ensures that the dicyandiamide is introduced into an already protonated environment, favoring the desired reaction pathway. Adding the aniline to dicyandiamide can create localized areas of high free-base concentration, potentially leading to side reactions.
Part 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. It is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Notes |
| 3-Chloro-4-fluoroaniline | 145.57 | 0.10 mol | 14.56 g | Purity >98% |
| Concentrated HCl (37%) | 36.46 | 0.11 mol | ~9.2 mL | Use a fume hood. Add slowly. |
| Dicyandiamide | 84.08 | 0.10 mol | 8.41 g | Purity >99% |
| Deionized Water | 18.02 | - | 100 mL | Can be substituted with Ethanol. |
| Activated Carbon (Charcoal) | - | - | ~1 g | For decolorization. |
| Celite | - | - | As needed | For filtration. |
Step-by-Step Procedure:
-
Formation of the Aniline Salt:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.56 g (0.10 mol) of 3-Chloro-4-fluoroaniline.
-
Add 100 mL of deionized water to the flask.
-
Slowly and carefully, while stirring, add ~9.2 mL (0.11 mol) of concentrated hydrochloric acid. The aniline should dissolve to form its hydrochloride salt. An exotherm may be observed.
-
-
Addition of Dicyandiamide:
-
To the acidic solution of the aniline salt, add 8.41 g (0.10 mol) of dicyandiamide.
-
-
Reaction under Reflux:
-
Heat the reaction mixture to reflux (approx. 100°C for water) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC or LC-MS by taking small aliquots. The disappearance of the starting aniline is a key indicator of reaction completion.
-
-
Decolorization and Filtration:
-
After the reaction is complete, reduce the heat to about 80-90°C.
-
Carefully add ~1 g of activated carbon to the hot mixture and stir for 15 minutes to remove colored impurities.
-
Prepare a filtration setup with a thin pad of celite over filter paper. Filter the hot reaction mixture to remove the carbon and any other solid impurities.
-
-
Crystallization and Isolation:
-
Transfer the hot, clear filtrate to a beaker and allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath (0-5°C) for at least 1 hour to maximize precipitation of the product, 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold, non-polar solvent like acetone to aid in drying.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
The expected yield is typically in the range of 70-85%. The purity should be assessed by HPLC, and the identity confirmed by ¹H NMR, ¹³C NMR, and MS.
-
References
-
Rose, F. L., & Swain, G. (1956). 850. Bisbiguanides with antibacterial activity. Journal of the Chemical Society (Resumed), 4422. [Link]
- Patel, P. R., & Shah, K. J. (2012). A Review on Recent Synthetic Strategies of Biguanide Analogues. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-15.
- Logemann, W., & Giraldi, P. (1958). U.S. Patent No. 2,846,478. Washington, DC: U.S.
Technical Support Center: Navigating Solubility Challenges of Aryl Biguanide Salts
Welcome to the technical support center for resolving solubility issues with aryl biguanide salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in dissolving these compounds for their experiments. Aryl biguanides are a critical class of molecules with diverse therapeutic applications, including antimalarial and antiseptic agents. However, their inherent chemical properties often lead to solubility hurdles. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to empower you to overcome these challenges in your research.
The Science Behind Aryl Biguanide Solubility
Aryl biguanides are organic compounds characterized by a biguanide functional group attached to at least one aryl group. The biguanide moiety is basic, with pKa values typically in the range of 10-11, meaning it is protonated and positively charged at physiological pH. This cationic nature generally favors solubility in aqueous media. However, the presence of the often lipophilic aryl group can counteract this, leading to poor overall solubility. The interplay between the hydrophilic biguanide group and the hydrophobic aryl substituent is a key factor governing the dissolution of these compounds.
Furthermore, the salt form of the aryl biguanide significantly impacts its solubility. The choice of the counter-ion can dramatically alter the physicochemical properties of the compound, including its crystal lattice energy and interactions with solvent molecules.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common solubility problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Q1: My aryl biguanide hydrochloride salt is poorly soluble in water. What are my initial steps?
This is a frequent challenge, as hydrochloride salts of aryl biguanides can sometimes exhibit limited aqueous solubility. Here’s a systematic approach to troubleshoot this issue:
Step 1: pH Adjustment
-
The "Why": Aryl biguanides are weak bases. Their solubility is highly pH-dependent. In neutral or alkaline solutions, the biguanide group can become deprotonated, leading to the precipitation of the less soluble free base. By lowering the pH, you can ensure the biguanide remains in its protonated, more soluble, cationic form. The optimal antimicrobial activity of some biguanides, like chlorhexidine, is also achieved within a specific pH range, typically 5.5 to 7.0[1].
-
The "How":
-
Prepare a slurry of your aryl biguanide salt in water.
-
Gradually add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the pH and observe for dissolution. Aim for a pH well below the pKa of the biguanide group.
-
Step 2: Gentle Heating and Agitation
-
The "Why": Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid, promoting dissolution. Agitation continuously brings fresh solvent into contact with the solid surface, accelerating the process.
-
The "How":
-
While stirring, gently heat the solution (e.g., in a water bath at 40-50°C).
-
Avoid excessive heat, as it could lead to degradation of the compound.
-
Combine with pH adjustment for a synergistic effect.
-
Step 3: Sonication
-
The "Why": Sonication uses high-frequency sound waves to create microbubbles in the solvent. The collapse of these bubbles generates localized energy, which can help to break up solid aggregates and enhance dissolution.
-
The "How":
-
Place your sample in an ultrasonic bath.
-
Sonicate in short bursts to avoid excessive heating of the sample.
-
Q2: I've tried adjusting the pH, but the solubility of my aryl biguanide is still insufficient for my needs. What's next?
If basic troubleshooting doesn't yield the desired concentration, you can explore more advanced formulation strategies.
Option 1: Co-solvents
-
The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of lipophilic molecules.
-
Common Co-solvents for Aryl Biguanides:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 400
-
-
Experimental Protocol:
-
Start by preparing a stock solution of your aryl biguanide in the chosen co-solvent.
-
Gradually add this stock solution to your aqueous buffer while stirring vigorously to avoid precipitation.
-
Alternatively, prepare a mixture of the co-solvent and water first, and then add your compound.
-
It's crucial to determine the maximum tolerable co-solvent concentration for your specific application (e.g., cell-based assays), as high concentrations can be toxic.
-
Option 2: Surfactants
-
The "Why": Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.
-
Examples of Surfactants:
-
Tween® 80
-
Cremophor® EL
-
-
Considerations: The presence of surfactants can sometimes interfere with biological assays. It's important to run appropriate controls.
Option 3: Cyclodextrins
-
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs by encapsulating the lipophilic part of the molecule (the aryl group in this case) within their cavity, thereby increasing its solubility in water.
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Workflow:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the aryl biguanide salt to this solution and stir until dissolved. The formation of the inclusion complex is a dynamic equilibrium.
-
Frequently Asked Questions (FAQs)
Q: Does the choice of the salt form really matter for solubility?
A: Absolutely. The solubility of an aryl biguanide can vary significantly depending on the counter-ion. For instance, in the case of chlorhexidine, the diacetate and digluconate salts are more water-soluble than the dihydrochloride salt[2][3][4][5]. If you are synthesizing your own aryl biguanide, consider preparing different salt forms (e.g., acetate, gluconate, mesylate) to identify the one with the most favorable solubility profile for your intended application.
Q: I'm working with Proguanil Hydrochloride. What are its known solubility properties?
A: Proguanil hydrochloride is described as being sparingly soluble in water[6]. For example, its solubility in water is approximately 10 mg/mL, and it is also soluble in a mixture of acetonitrile and water[7].
Q: Can I use DMSO to dissolve my aryl biguanide salt?
A: While DMSO is a powerful solvent for many organic compounds, aryl biguanides can have variable solubility in it. Some studies note that DMSO-d6 is a suitable solvent for obtaining NMR spectra of arylbiguanides, which generally have poor solubility in organic solvents and water[8][9]. However, for biological experiments, it's crucial to be aware that even small amounts of DMSO can have an effect on cells. If you must use DMSO, prepare a high-concentration stock solution and then dilute it into your aqueous medium, ensuring the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).
Q: How can I quantitatively measure the solubility of my aryl biguanide salt?
A: A common method is the shake-flask method.
Experimental Protocol: Shake-Flask Solubility Measurement
-
Add an excess amount of the aryl biguanide salt to a known volume of the desired solvent (e.g., water, buffer at a specific pH).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizing the Path to Solubility
The following diagram illustrates a decision-making workflow for addressing solubility challenges with aryl biguanide salts.
Caption: A decision tree for systematically troubleshooting aryl biguanide salt solubility.
Quantitative Data Summary
The following table provides a qualitative summary of the solubility of common aryl biguanide salts in different solvents.
| Aryl Biguanide Salt | Water | Ethanol | DMSO |
| Proguanil Hydrochloride | Sparingly Soluble[6] | Slightly Soluble[10] | Soluble (with potential for issues) |
| Chlorhexidine Digluconate | Water-soluble[1] | Soluble | Soluble |
| Chlorhexidine Dihydrochloride | Low Solubility[2][3] | Sparingly Soluble | Soluble |
| Metformin Hydrochloride | Freely Soluble[10] | Slightly Soluble[10] | Soluble |
This table provides general guidance. Actual solubility can vary depending on factors such as temperature and the specific crystalline form of the salt.
Concluding Remarks
Resolving solubility issues with aryl biguanide salts is often an iterative process that requires a systematic and informed approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers can effectively overcome these challenges and advance their scientific investigations. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Taylor & Francis Online. (2009, February 4). Solubility Properties of Chlorhexidine Salts. Drug Development and Industrial Pharmacy, 35(2). [Link]
-
ResearchGate. (2009, February 4). (PDF) Solubility Properties of Chlorhexidine Salts. [Link]
-
Der Pharma Chemica. (2012, November 8). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]
-
PMC. Chlorhexidine gluconate, its properties and applications in endodontics. [Link]
-
National Institutes of Health. Proguanil. PubChem. [Link]
-
Solubility of Things. PHMB (Polyhexamethylene biguanide). [Link]
-
SciSpace. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 83(5), 615-625. [Link]
-
electronic medicines compendium (emc). Atovaquone/Proguanil Hydrochloride 250 mg/100 mg Film-coated tablets - Summary of Product Characteristics (SmPC). [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. [Link]
-
SciSpace. (2005). A practical guide to arylbiguanides Synthesis and structural characterization. Canadian Journal of Chemistry, 83(5), 615-625. [Link]
-
National Institutes of Health. (2018, February 13). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2259-2266. [Link]
-
ResearchGate. (2005). Determination of Biguanide Groups in Polyhexamethylene Biguanide Hydrochloride by Titrimetric Methods. [Link]
-
ACS Publications. (2018, February 13). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2259-2266. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Unknown. FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. [Link]
-
Biomed. simple and sensitive method for determination of polyhexanide in multipurpose solution. [Link]
-
Unknown. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
PubMed. (2009, December 15). Analysis of polyhexamethylene biguanide in multipurpose contact lens solutions. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
National Institutes of Health. (2021, May 5). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1076-1097. [Link]
-
Wikipedia. Metformin. [Link]
-
ResearchGate. (2023, January 3). (PDF) Strategies to Improve solubility of Oral Drugs. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
JMPAS. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Semantic Scholar. (2018, February 13). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki− Miyaura. [Link]
-
National Institutes of Health. (2021, December 18). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. Crystals, 11(12), 1537. [Link]
-
EA Journals. Polyhexamethylene Biguanide Hydrochloride: Features and Applications. [Link]
-
RSC Publishing. Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application. [Link]
-
MDPI. (2021, December 17). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. [Link]
-
ResearchGate. (2006). Biodegradability of end-groups of the biocide polyhexamethylene biguanide (PHMB) assessed using model compounds. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
ResearchGate. (2016, July 4). (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. [Link]
Sources
- 1. Chlorhexidine gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Proguanil = 95 HPLC 637-32-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Metformin - Wikipedia [en.wikipedia.org]
Purification methods for substituted biguanide intermediates
Current Status: Operational Ticket ID: BGN-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Sticky" Science of Biguanides
Welcome to the technical support hub for biguanide chemistry. If you are here, you are likely struggling with a product that is highly polar, strongly basic (
Substituted biguanides (e.g., Metformin analogs, Proguanil derivatives) present a unique purification paradox: they are too polar for standard silica chromatography but often too soluble in water to precipitate easily. This guide abandons generic advice in favor of field-proven, chemically grounded protocols designed to isolate these molecules as high-purity salts (typically hydrochlorides).
Module 1: Crystallization & Phase Control
The Issue: "My product is an oil and won't solidify." The Science: Biguanides are bidentate ligands with high lattice energy potential, but they are prone to trapping solvent. The "oil" is often a supersaturated solution where water or alcohol is hydrogen-bonded to the nitrogen core.
Protocol A: The "Hydrophobic Shift" Recrystallization
This method uses the difference in dielectric constants between water and lower alcohols to force lattice formation.
Reagents: Isopropanol (iPrOH), Ethanol (EtOH), conc. HCl.
-
Salt Formation: Ensure your biguanide is fully protonated. Dissolve the crude oil in a minimum volume of Methanol (MeOH). Add conc. HCl dropwise until pH < 3.
-
Solvent Swap: Evaporate the MeOH under reduced pressure until a thick syrup remains. Do not dry to completion.
-
The Shift: Add hot Isopropanol (iPrOH) (approx. 5-10 mL per gram of crude). The syrup may not dissolve immediately.
-
Induction: Heat to reflux. If the oil persists, add Ethanol dropwise until the oil dissolves into the hot iPrOH.
-
Crystallization: Remove from heat. Stir rapidly. As the solution cools, the solubility decreases sharply.
-
Troubleshooting: If it oils out again upon cooling, reheat and add a "seed" crystal or scratch the glass. The presence of trace water often stabilizes the oil phase; adding a drying agent (anhydrous
) to the hot alcoholic solution (and filtering) prior to cooling can trigger precipitation.
-
Data: Solvent Selection Matrix
| Solvent System | Suitability | Mechanism |
| Water (Cold) | Low | Biguanide HCl salts are often too soluble. |
| Ethanol (Abs) | Medium | Good solubility hot; often holds product cold. |
| iPrOH | High | Ideal anti-solvent behavior for HCl salts. |
| Acetone | Low | Biguanides are insoluble; good for washing filter cakes. |
| Ethyl Acetate | Poor | Product is insoluble; use only to extract non-polar impurities. |
Module 2: Impurity Removal (The Dicyandiamide Problem)
The Issue: "I have persistent starting material (Dicyandiamide/Cyanoguanidine) in my NMR." The Science: Dicyandiamide is the most common precursor. It is significantly more soluble in water than many substituted biguanide salts, but it co-crystallizes easily.
Protocol B: The "Water Wash" Differential
Unlike the biguanide product, dicyandiamide does not form a stable hydrochloride salt that precipitates easily from cold water.
-
Isolate Crude: Obtain the solid/precipitate from Protocol A.
-
Slurry Wash: Suspend the solid in ice-cold water (0–4°C). Use minimal volume (1–2 mL per gram).
-
Agitate: Stir vigorously for 15 minutes. The biguanide HCl will remain largely insoluble due to the common ion effect (if excess HCl is present) and low temperature, while dicyandiamide will dissolve.
-
Filtration: Filter rapidly while cold. Wash the cake with cold acetone (removes surface water and trace organics).
Module 3: Chromatographic Purification
The Issue: "Standard Silica columns are retaining my compound indefinitely." The Science: Biguanides interact strongly with the silanol groups on normal phase silica. You must use Reverse Phase (RP) or Cation Exchange.
Workflow Visualization
Figure 1: Decision tree for chromatographic isolation of biguanides.
Protocol C: Cation Exchange (SCX) - The "Catch and Release"
Since biguanides are strong bases, they bind tightly to Strong Cation Exchange (SCX) resins (sulfonic acid based), while neutral impurities (dicyandiamide) wash through.
-
Loading: Dissolve crude in water/MeOH (50:50) at neutral pH. Load onto a pre-conditioned SCX cartridge/column.
-
Washing: Flush with 100% MeOH. This removes non-basic impurities and starting materials.
-
Elution: Release the biguanide using 2M Ammonia in Methanol . The high pH deprotonates the biguanide, breaking the ionic bond with the resin.
-
Finishing: Evaporate the ammoniacal methanol. Convert the resulting free base back to HCl salt using Protocol A if required.
Module 4: The Copper Complexation Method (High Purity)
The Issue: "I need >99.5% purity and chromatography is failing." The Science: Biguanides form highly stable, colored (pink/purple/red) complexes with Copper(II). This property, discovered by Bamberger and used historically, is a powerful purification tool because the complex crystallizes differently than the free ligand.
Protocol D: Copper Sequestration
-
Complex Formation: Dissolve crude biguanide in water. Add an excess of ammoniacal Copper(II) Sulfate solution.
-
Precipitation: The bis-biguanidino-copper(II) complex will precipitate as distinct colored crystals (often pink or violet).
-
Isolation: Filter and wash the crystals thoroughly with water (removes non-complexing impurities).
-
De-complexation (Release):
-
Suspend the copper complex in dilute HCl.
-
Option A (Classic): Pass
gas (or add ) to precipitate Copper Sulfide (CuS - black solid). Filter through Celite. -
Option B (Modern): Dissolve in acid and pass through a column of Chelex 100 (chelating resin) to strip the copper.
-
-
Recovery: The filtrate contains the pure biguanide hydrochloride.
Troubleshooting & FAQs
Q: My HPLC peaks are tailing badly. A: This is due to the interaction between the cationic biguanide and residual silanols on the C18 column.
-
Fix: Use an Ion-Pairing Agent .[1][2] Add 5–10 mM Sodium 1-Octanesulfonate or Hexanesulfonate to your aqueous mobile phase. Adjust pH to 3.0 with Phosphate buffer. This neutralizes the charge and sharpens the peak.
Q: Can I use normal phase silica? A: Avoid. Biguanides will stick irreversibly to silica gel. If you must use normal phase, use "Amine-functionalized silica" or extremely polar mobile phases (e.g., DCM/MeOH/NH4OH 80:18:2).
Q: How do I verify the salt formation? A: Check the Melting Point. Biguanide HCl salts have sharp, high melting points (often >200°C). The free bases are often lower melting or hygroscopic solids.
References
-
Synthesis and Characterization of Biguanide Surfactants. ACS Omega. (2018). Describes the synthesis and precipitation of alkylbiguanide hydrochlorides using HCl/Dioxane.
-
Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. Synthesis. (2021). Details the removal of amine excess by washing and salt formation.[3]
-
HPLC Method for Separation of Biguanides. SIELC Technologies. Protocols for analyzing Metformin and Proguanil using mixed-mode chromatography to avoid tailing.
-
Syntheses and properties of copper(II) complexes of biguanide. Journal of Molecular Structure. (2012). Validation of the copper complexation purification route.
-
Synthetic accesses to biguanide compounds. Beilstein J. Org. Chem. (2021).[4][5] Comprehensive review of isolation techniques including fusion and solvent reflux methods.
Sources
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. d-nb.info [d-nb.info]
- 4. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Biguanide Ligands and Their Cu(II) Complexes: Cholinesterase Inhibitory and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cyclization Side Reactions in Biguanide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of biguanide derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with biguanide precursors and encountering challenges with undesired side reactions. Biguanides are a cornerstone of medicinal chemistry, with famous examples including the anti-diabetic drug metformin and the anti-malarial proguanil[1][2].
The synthesis of these valuable compounds, however, is frequently plagued by competing cyclization reactions, most notably the formation of highly stable 1,3,5-triazine derivatives[3][4]. This guide provides in-depth, experience-driven answers to common problems, troubleshooting workflows for specific experimental issues, and optimized protocols to help you maximize the yield and purity of your target biguanide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization side product I should be worried about during biguanide synthesis?
The most common and troublesome side product is a substituted 2,4-diamino-1,3,5-triazine (also known as a guanamine)[4][5]. This occurs when synthesizing N-substituted biguanides from a primary or secondary amine and a cyanoguanidine precursor (dicyandiamide). These triazines are often crystalline, poorly soluble, and thermodynamically stable, making their formation a significant yield-reducing pathway.
Q2: What is the underlying mechanism that leads to this unwanted 1,3,5-triazine formation?
The formation of the triazine byproduct is a competing reaction pathway to the desired biguanide synthesis. While the desired reaction involves the addition of one amine molecule to the nitrile group of cyanoguanidine, the side reaction involves the condensation of the amine with two molecules of the cyanoguanidine precursor.
This process can be visualized as the initial formation of the biguanide, which can then react with another molecule of cyanoguanidine or, more commonly, the reaction proceeds through intermediates that favor cyclization under harsh conditions[4][5]. High temperatures, in particular, provide the activation energy needed for this thermodynamically favored but kinetically slower side reaction to dominate.
Q3: What are the critical reaction parameters that influence the rate of triazine formation?
Several factors can tip the balance between the desired biguanide product and the undesired triazine byproduct. Controlling these is the key to a successful synthesis.
-
Temperature: This is the most critical factor. High temperatures (often >150°C), especially during prolonged reactions, significantly favor the formation of the 1,3,5-triazine ring[1][3].
-
Reaction Time: Longer reaction times, even at moderate temperatures, can lead to an accumulation of the cyclized byproduct.
-
pH and Reactant Form: Running the reaction under acidic conditions, typically by using the hydrochloride salt of the starting amine, is a classic and effective strategy. The salt form moderates the amine's nucleophilicity and protonates the cyanoguanidine, activating it for the desired reaction while suppressing pathways leading to triazine formation[1].
-
Catalysts and Activators: The choice of catalyst or activator can selectively promote one pathway over the other. For example, copper salts have been used historically to facilitate biguanide formation at lower temperatures[3]. More modern methods use Lewis acids or silylating agents to activate the nitrile group for amine addition under milder conditions[1][3][6].
Section 2: Troubleshooting Guide for Common Experimental Issues
Problem: "My reaction produced a high yield of an insoluble white precipitate, and my desired biguanide yield is extremely low. What's happening and how can I fix it?"
Diagnosis: You have almost certainly formed the 1,3,5-triazine byproduct. This is a classic sign of reaction conditions that are too harsh, allowing the cyclization side reaction to become the dominant pathway.
Solution Workflow: Follow this decision tree to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low biguanide yield.
Detailed Corrective Actions:
1. Aggressively Control the Temperature
The single most effective change is to lower the reaction temperature. While classic "fusion" methods call for temperatures of 180-200°C, these are often overkill and promote cyclization[3].
-
Recommendation: Aim for a temperature range of 100-140°C . Using a higher-boiling solvent like 1-butanol or 1,4-dioxane allows for precise temperature control under reflux, which is preferable to solvent-free fusion[1].
2. Employ a Lewis Acid Catalyst for Milder Conditions
Instead of relying solely on thermal energy, use a Lewis acid to activate the cyanoguanidine nitrile group. This dramatically lowers the required reaction temperature, often allowing the synthesis to proceed efficiently at or even below 100°C.
-
Field-Proven Method: The procedure developed by Suyama et al. using iron(III) chloride (FeCl₃) is highly effective. It can promote the reaction even at room temperature for some substrates, although 80-100°C is more common, providing excellent yields while completely suppressing triazine formation[1][6].
3. Utilize Microwave-Assisted Synthesis for Rapid, Controlled Heating
Microwave irradiation is an excellent tool for biguanide synthesis. It allows for rapid heating to the target temperature, significantly shortening the required reaction time from many hours to mere minutes (typically 5-15 min)[1][3][7]. This brief exposure to high temperatures is often insufficient for the slower triazine formation pathway to occur, leading to cleaner reactions and higher yields. The use of trimethylsilyl chloride (TMSCl) as an activator in conjunction with microwave heating is a particularly potent combination[1][7].
4. Ensure Use of the Amine Hydrochloride Salt
Always start with the hydrochloride salt of your amine or form it in situ. This simple step is crucial for controlling the reaction pathway. Heating the amine salt with cyanoguanidine in a polar solvent is a foundational and reliable method[3].
Section 3: Protocols and Comparative Data
Optimized Protocol: Synthesis of N¹-phenylbiguanide Hydrochloride via Lewis Acid Catalysis
This protocol is adapted from methodologies that prioritize yield and purity by minimizing cyclization side products[1][6].
Materials:
-
Aniline hydrochloride (1.0 eq)
-
Dicyandiamide (1-cyanoguanidine) (1.1 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (1.1 eq)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aniline hydrochloride and dicyandiamide.
-
Add anhydrous 1,4-dioxane to create a slurry (approx. 0.5 M concentration).
-
Begin vigorous stirring and add anhydrous FeCl₃ portion-wise. The mixture may become colored.
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere and maintain for 90 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
After 90 minutes, cool the reaction to room temperature.
-
Slowly add a large excess of diethyl ether to the reaction mixture with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product thoroughly with diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the resulting white to off-white solid under vacuum to yield N¹-phenylbiguanide hydrochloride.
Data Summary: Impact of Reaction Conditions on Product Distribution
The following table summarizes typical outcomes based on different synthetic approaches, illustrating how reaction conditions directly influence the product ratio.
| Method | Temperature (°C) | Activator/Catalyst | Typical Time | Biguanide Yield | Triazine Formation | Reference(s) |
| Solvent-Free Fusion | 180 - 200 °C | None | 1 - 4 h | Moderate (40-70%) | High Risk | [3] |
| Reflux in 1-Butanol | ~118 °C | HCl (from amine salt) | 6 - 12 h | Good (60-85%) | Low to Moderate | [1] |
| Lewis Acid (FeCl₃) | 80 - 100 °C | FeCl₃ | 1.5 - 3 h | Excellent (85-99%) | Negligible | [1][6] |
| Microwave / TMSCl | 130 - 150 °C | TMSCl | 5 - 15 min | Excellent (70-97%) | Very Low | [1][3][7] |
Section 4: Mechanistic and Workflow Diagrams
Reaction Pathway Diagram
This diagram illustrates the desired synthetic route to the biguanide versus the competing, undesired pathway to the 1,3,5-triazine byproduct.
Caption: Desired vs. Undesired Reaction Pathways.
References
-
Besselièvre, F., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1283–1327. Available at: [Link]
-
Zhou, B., et al. (2016). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. ResearchGate. Available at: [Link]
-
Gräber, M., et al. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]
-
Ismail, M. M. F. (2010). Biguanidines, Guanylureas and Guanylthioureas. ARKIVOC. Available at: [Link]
-
Gräber, M., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2058–2068. Available at: [Link]
-
Rojanathanes, R., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. Available at: [Link]
-
Wagdy, A., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Biguanide Metal Complexation
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. In my years in the field, I've seen countless experiments succeed or fail based on one critical, often misunderstood, parameter: pH. When it comes to the complexation of biguanide ligands with metal ions, pH is not just a reaction condition; it is the primary determinant of ligand availability, metal ion speciation, and ultimate complex stability. This guide is designed to move beyond rote protocols. It aims to provide you, the researcher, with the causal understanding needed to troubleshoot and optimize your experiments effectively. Here, we will dissect the "why" behind the "how," empowering you to make informed decisions at the bench.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational concepts that govern the interaction between pH and biguanide-metal systems.
Q1: Why is pH the most critical parameter in biguanide-metal complexation?
The coordination of a biguanide to a metal center is fundamentally an acid-base reaction. Biguanides are strong bases and exist in various protonated forms in solution.[1][2] The metal ion, acting as a Lewis acid, can only effectively coordinate with the deprotonated, electron-donating nitrogen atoms of the biguanide ligand.
The pH of the solution dictates the equilibrium between the protonated (inactive) and deprotonated (active) forms of the ligand.
-
In highly acidic solutions (low pH): The biguanide is fully protonated (H₂L²⁺). The nitrogen atoms' lone pairs are bonded to protons and are unavailable to coordinate with a metal ion. This leads to little or no complex formation.[3]
-
In neutral to moderately alkaline solutions (optimal pH): As the pH increases, the biguanide undergoes deprotonation to its monoprotonated (HL⁺) or neutral (L) form, exposing the nitrogen donor atoms. This is the "sweet spot" where the ligand is sufficiently deprotonated to act as an effective chelator.[4]
-
In highly alkaline solutions (high pH): While the biguanide is fully deprotonated, the concentration of hydroxide ions (OH⁻) becomes significant. These hydroxide ions can compete with the biguanide for coordination sites on the metal ion, leading to the precipitation of insoluble metal hydroxides (e.g., Cu(OH)₂), which drives the equilibrium away from the desired metal-biguanide complex.[3]
Q2: What are the typical pKa values for biguanides, and what do they mean for my experiment?
Biguanides are polybasic and have multiple pKa values. For instance, metformin, a common biguanide, has a pKa of approximately 12.4.[5][6] This high pKa indicates it is a very strong base.[5] The pKa value is the pH at which the protonated and deprotonated forms are present in equal concentrations. To achieve a significant concentration of the coordination-active deprotonated form, the experimental pH must be carefully controlled, typically approaching or within a few units of the pKa. However, as explained in Q1, going too high can introduce competing hydroxide precipitation. This creates an optimal pH window that must be empirically determined.
Q3: How do I choose an initial pH for my specific metal-biguanide system?
A literature review for your specific metal and biguanide is the best starting point. However, a good empirical starting point for many transition metal complexes (like Cu(II), Ni(II), Co(II)) with biguanides is a slightly acidic to neutral pH range of 5.0 to 7.5 .[1][7] This range often represents a compromise: it's high enough to initiate deprotonation of the biguanide ligand but low enough to prevent the large-scale precipitation of metal hydroxides. From this initial point, systematic optimization is necessary.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during synthesis.
Q4: Issue: I am experiencing low or no yield of my desired complex.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The pH may be too low, keeping the biguanide ligand fully protonated and unable to coordinate. Solution: Systematically increase the pH of the reaction mixture in increments (e.g., 0.5 pH units) using a dilute base like NaOH. Monitor for product formation at each step. Conversely, if the pH is too high, you may be forming metal hydroxides. |
| Competing Ligands | The presence of other coordinating species (e.g., certain buffer components like phosphate or citrate, or even some anions from salts) can compete with the biguanide for the metal center. Solution: Switch to a non-coordinating buffer (e.g., MES, HEPES). If possible, use metal salts with weakly coordinating anions like perchlorate (ClO₄⁻) or nitrate (NO₃⁻). |
| Solvent Issues | The chosen solvent may not be optimal for the solubility of both the reactants and the final complex. Solution: Attempt the synthesis in a different solvent system. Methanol and water are common choices for biguanide complexation.[8][9] Ensure starting materials are fully dissolved before mixing. |
| Stoichiometry | An incorrect molar ratio of metal to ligand can limit the yield. Solution: While a 1:2 metal-to-ligand ratio is common, try varying the stoichiometry (e.g., 1:1, 1:3) to find the optimal balance for your specific system.[1] |
Q5: Issue: My product precipitates from the solution unexpectedly during synthesis or workup.
| Potential Cause | Explanation & Troubleshooting Steps |
| Metal Hydroxide Precipitation | This is the most common cause and occurs if the pH becomes too high. The precipitate is often amorphous and gelatinous. Solution: Immediately measure the pH of the solution. If it is too alkaline (typically > 8), the precipitate is likely a metal hydroxide. The synthesis should be repeated at a lower pH. Consider using a robust buffering system to prevent pH spikes during the addition of reagents. |
| Low Solubility of the Complex | The desired metal-biguanide complex itself may have low solubility in the chosen solvent system. Solution: Try performing the reaction in a more dilute solution. Alternatively, explore different solvents or solvent mixtures to increase the solubility of the final product. Gentle heating may also help keep the complex in solution during the reaction. |
| Ligand Precipitation | If a large excess of biguanide is used, and the pH is adjusted upwards, the deprotonated, neutral form of the biguanide ligand itself might precipitate if its solubility limit is exceeded. Solution: Use a more appropriate stoichiometric ratio of ligand to metal. Ensure the reaction is not overly concentrated. |
Q6: Issue: The final complex is unstable and decomposes over time.
| Potential Cause | Explanation & Troubleshooting Steps |
| pH-Induced Dissociation | Storing the complex in a solution with a pH outside its stability range (especially acidic pH) can cause the ligand to re-protonate and dissociate from the metal center.[3] Solution: Characterize the pH stability range of your purified complex. Store the complex either as a dry solid or in a buffered solution at its optimal pH. |
| Hydrolysis | Biguanide ligands can be susceptible to hydrolysis under harsh acidic or basic conditions over time, leading to the breakdown of the complex.[3] Solution: Avoid storing the complex at extreme pH values. Ensure all solvents used for storage are of high purity. |
| Oxidation/Reduction | The metal center may be susceptible to changes in its oxidation state, leading to decomposition. Solution: Store the complex under an inert atmosphere (e.g., nitrogen or argon) if the metal is known to be air-sensitive. Use de-gassed solvents. |
Section 3: Experimental Protocols
Protocol 1: Step-by-Step pH Screening for Optimal Complex Yield
This protocol provides a systematic workflow for identifying the optimal pH for your synthesis.
-
Preparation: Prepare separate stock solutions of your biguanide ligand (e.g., 0.1 M in water/methanol) and your metal salt (e.g., 0.05 M in water). Also, prepare dilute solutions of acid (0.1 M HCl) and base (0.1 M NaOH) for pH adjustment.
-
Initial Reaction Setup: In a series of small reaction vessels, add the biguanide solution.
-
pH Adjustment (Pre-Metal): Using a calibrated pH meter, adjust the pH of each vessel to a different value across a target range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).
-
Metal Addition: Add the metal salt solution dropwise to each vessel while stirring.
-
Self-Validation Check: A successful coordination reaction should release protons from the biguanide, causing a drop in pH. Monitor the pH after metal addition; a significant drop is a positive indicator that complexation is occurring. Re-adjust to the target pH if necessary.
-
Reaction and Isolation: Allow the reactions to proceed under your desired conditions (e.g., stir at room temperature for 2 hours). Isolate the product from each vessel (e.g., by filtration if a precipitate forms, or by solvent evaporation).
-
Analysis: Dry the product from each reaction and measure the yield. Analyze the products (e.g., by IR spectroscopy, UV-Vis) to confirm identity and purity. The reaction that gives the highest yield of pure product identifies the optimal pH.
Protocol 2: Buffer Selection and Preparation
Choosing the right buffer is crucial to prevent pH fluctuations.
-
Select a Non-Coordinating Buffer: Avoid buffers like phosphate or citrate. Good choices include MES (for pH 5.5-6.7), PIPES (for pH 6.1-7.5), and HEPES (for pH 7.0-8.0), as they have minimal tendency to coordinate with metal ions.
-
Prepare the Buffer: Prepare a buffer solution at the desired pH (determined from Protocol 1) and at a suitable concentration (typically 25-100 mM).
-
Conduct Synthesis in Buffer: Dissolve the biguanide ligand directly into the prepared buffer solution before adding the metal salt. This will provide a stable pH environment throughout the reaction.
Section 4: Data & Visualizations
Table 1: Recommended Starting pH Ranges for Common Metal-Biguanide Complexes
Note: These are general starting points. Optimal pH is system-dependent and must be determined experimentally.
| Metal Ion | Biguanide Ligand | Recommended Starting pH Range | Key Considerations |
| Cu(II) | Metformin | 6.0 - 7.5 | Prone to hydroxide precipitation above pH 8. Forms highly stable complexes.[10][11] |
| Ni(II) | Metformin | 6.5 - 8.0 | Can tolerate slightly more basic conditions than Cu(II).[8][9] |
| Co(II) / Co(III) | Metformin | 6.0 - 7.5 | Synthesis often involves a base to facilitate deprotonation and complexation.[4][8] |
| Zn(II) | Metformin | 6.5 - 7.5 | Tends to form tetrahedral complexes; pH control is critical to avoid zinc hydroxide.[8][12] |
Diagram 1: Biguanide Speciation as a Function of pH
This diagram illustrates how the dominant form of a biguanide ligand changes with pH, controlling its ability to coordinate with a metal ion (M²⁺).
Caption: pH controls the equilibrium between inactive and active biguanide forms.
Diagram 2: General Workflow for pH Optimization
This flowchart outlines the iterative process for optimizing the pH of a biguanide-metal complexation reaction.
Caption: An iterative workflow for systematic pH optimization.
References
-
Aydin, F., & Bati, H. (2018). Determination of the Stability Constants Comlexes of Metformin Hydrochloride With Cu(II), Cd(II) and Zn(II). International Journal of Pharmaceutical Research and Allied Sciences, 7(2). [Link]
-
Bati, H., & Aydin, F. (2018). Determination of the Stability Constants Comlexes of Metformin Hydrochloride With Cu(II), Cd(II) and Zn(II). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Kalinowska-Lis, U., Felczak, A., & Chęcińska, L. (2020). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. Pharmaceuticals, 13(11), 389. [Link]
-
Farooqui, M., et al. (2015). Complexation of some metal ions with metformin hydrochloride in acidic aqueous solutions. ResearchGate. [Link]
-
Logie, L., et al. (2012). Cellular Responses to the Metal-Binding Properties of Metformin. Diabetes, 61(7), 1847-1856. [Link]
-
Rojas-Sancristoful, D., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Crystals, 13(8), 1176. [Link]
-
Manrique-Lony, Y., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 11(2), 1059-1071. [Link]
-
Toth, B. (2016). Glucophage® (Metformin Hydrochloride), the Wonder Drug: A Biguanide Class Treatment of Type 2 Diabetes. Methodist University. [Link]
-
ResearchGate. (n.d.). The forms of 1,1-dimethylbiguanide in solution at different pH values. ResearchGate. [Link]
-
Manrique-Lony, Y., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. methodist.edu [methodist.edu]
- 7. Biological Properties of Transition Metal Complexes with Metformin and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpras.com [ijpras.com]
- 11. Cellular Responses to the Metal-Binding Properties of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
Technical Support Center: Purification of 1-(3-Chloro-4-fluorophenyl)biguanide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(3-chloro-4-fluorophenyl)biguanide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address challenges related to the purification of this important synthetic intermediate. Our goal is to empower you with the scientific rationale behind each step, ensuring you can achieve the highest possible purity for your downstream applications.
Introduction: The Critical Role of Purity
1-(3-Chloro-4-fluorophenyl)biguanide serves as a crucial building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and complications in regulatory filings. Therefore, rigorous purification and analytical characterization are not merely procedural steps but cornerstones of successful research and development. This guide is structured to address specific, practical challenges encountered in the laboratory.
Section 1: Identifying Common Impurities
This section addresses the foundational step of any purification strategy: knowing what you need to remove.
Q1: What are the most probable impurities in a crude sample of 1-(3-Chloro-4-fluorophenyl)biguanide and where do they come from?
A1: Impurities typically originate from the synthetic route used. The most common synthesis involves the reaction of 3-chloro-4-fluoroaniline with dicyandiamide.[1][2] Consequently, the primary impurities are often unreacted starting materials or products from side reactions.
Causality: Biguanide synthesis can be complex, and side reactions are common, especially under harsh conditions like high temperatures.[1][3] Understanding the reaction mechanism allows for a targeted search for likely contaminants.
Table 1: Common Impurities and Their Likely Origins
| Impurity Name | Chemical Structure | Likely Origin |
|---|---|---|
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | Unreacted starting material. |
| Dicyandiamide (Cyanoguanidine) | C₂H₄N₄ | Unreacted starting material.[4] |
| Melamine | C₃H₆N₆ | Trimerization of dicyandiamide at elevated temperatures.[4] |
| 1,3,5-Triazine Derivatives | Varies | Cyclization/condensation reactions involving the biguanide product, particularly with esters or similar reactants if present.[5] |
| Urea or Biuret derivatives | Varies | Hydrolysis of the biguanide product, especially if exposed to strong aqueous acids or bases during workup.[1] |
Q2: Which analytical techniques are best for creating an impurity profile of my sample?
A2: A multi-technique approach is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate and quantify the main compound and its impurities with high precision.[6][7] A typical setup would use a C18 reversed-phase column with a UV detector set around 240 nm.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities. It provides the molecular weight of each separated component, allowing you to deduce potential structures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities if their concentration is sufficient (>1%). Specific signals for biguanides are typically observed at 6.8–7.5 ppm for ¹H and 158–165 ppm for ¹³C.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. Biguanides show characteristic absorption bands for C=N (1480–1660 cm⁻¹) and N-H (3100–3400 cm⁻¹) vibrations.[1][9]
Section 2: Troubleshooting Purification Protocols
This section provides solutions to common problems encountered during the purification process, focusing on the underlying principles to guide your experimental choices.
Workflow for Impurity Identification and Removal
The following diagram outlines a logical approach to purifying your crude sample.
Caption: Decision workflow for purifying 1-(3-Chloro-4-fluorophenyl)biguanide.
Recrystallization Issues
Recrystallization is often the most effective method for removing impurities on a large scale, as it leverages differences in solubility between the desired compound and contaminants.[10][11]
Q3: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A3: This issue typically arises from two main causes: the solution is not supersaturated, or nucleation has not been initiated.
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Without this thermodynamic driving force, crystals will not form.
Troubleshooting Steps:
-
Induce Nucleation (Seeding): Add a single, pure seed crystal of 1-(3-chloro-4-fluorophenyl)biguanide to the solution.[12] This provides a template for crystal growth, bypassing the energy barrier for nucleation.
-
Increase Supersaturation:
-
Evaporate Solvent: Gently boil off a small portion of the solvent to increase the solute concentration. Be cautious not to evaporate too much, which could cause the product to "crash out" as an amorphous solid, trapping impurities.
-
Add an Anti-Solvent: If you are using a polar solvent like ethanol, slowly add a non-polar anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. This reduces the overall solubility of your compound.
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Cool Slowly: Rapid cooling can lead to the formation of a powder or oil. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to maximize crystal growth.[12]
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is often a result of using too much solvent or premature crystallization.
Causality: The goal is to dissolve the compound in the minimum amount of hot solvent necessary.[11] Using an excessive volume of solvent means that a significant portion of your product will remain dissolved in the mother liquor even after cooling.
Troubleshooting Steps:
-
Optimize Solvent Volume: In your next attempt, add the hot solvent in small portions to your crude material until it just dissolves.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering your crystals) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
Check Solvent Choice: Ensure you are using an appropriate solvent. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Q5: My sample purity did not improve significantly after recrystallization. What went wrong?
A5: This indicates that the impurities were incorporated into the crystal lattice, a problem that can arise from several factors.
Causality: If an impurity has a very similar structure to the desired compound, it can co-crystallize.[13] Alternatively, if the solution cools too quickly, impurities can become trapped within the rapidly forming crystal structure.
Troubleshooting Steps:
-
Slow Down Cooling: A slower cooling rate allows for more selective crystal growth, giving impurity molecules time to diffuse away from the growing crystal face.[12]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Do not use room-temperature solvent, as it will dissolve some of your product.
-
Consider a Different Solvent: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvent systems (see SOP 2) to find one that better differentiates between the product and the impurity.
-
Use an Adsorbent: If you have colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb the colored compounds, which are then removed during the hot filtration step.
Visualizing the Recrystallization Process
Caption: Standard experimental workflow for purification by recrystallization.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your experiments. Always perform a small-scale trial before committing a large amount of material.
SOP 1: Purity Analysis by HPLC
This method is designed for the quantitative analysis of 1-(3-chloro-4-fluorophenyl)biguanide and common related impurities.
Objective: To determine the purity of a sample and quantify known and unknown impurities.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like biguanides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds by ensuring they are protonated. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar (early-eluting) and non-polar (late-eluting) impurities are resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Biguanides exhibit a UV absorbance maximum around this wavelength.[6] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Sample Preparation | 0.1 mg/mL in 50:50 Water:Acetonitrile | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Accurately weigh and dissolve the sample in the diluent to the target concentration.
-
Inject the sample and run the gradient method.
-
Integrate all peaks and calculate the area percent purity. Impurities should be reported relative to the main peak.
SOP 2: Purification by Recrystallization
Objective: To purify crude 1-(3-chloro-4-fluorophenyl)biguanide by removing impurities with different solubility profiles.
Materials: Crude compound, various solvents (see Table below), Erlenmeyer flask, hot plate, filtration apparatus.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Often a good starting point for polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for nitrogen-containing compounds. |
| Water | 100 | Very Polar | Good for hydrochloride salts, but solubility may be high even when cold.[14] |
| Ethanol/Water Mix | Varies | Varies | A co-solvent system provides a wide range of polarities to fine-tune solubility. |
| 1,4-Dioxane | 101 | Moderately Polar | Has been used in biguanide synthesis and purification.[15][16] |
Procedure:
-
Solvent Screening (Small Scale):
-
Place ~50 mg of crude material into several test tubes.
-
Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable.
-
If it is insoluble, heat the test tube. If the compound dissolves when hot but recrystallizes upon cooling, it is a good candidate solvent.
-
-
Recrystallization (Scale-Up):
-
Place the crude material (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate, swirling to mix. Continue adding hot solvent until the compound is just dissolved.
-
If the solution is colored or contains insoluble material, perform a hot gravity filtration (see Troubleshooting Q5).
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analyze the final product and the mother liquor by HPLC to confirm purity and assess the effectiveness of the procedure.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the appropriate storage conditions for purified 1-(3-Chloro-4-fluorophenyl)biguanide? A: Biguanides are generally stable but can be susceptible to hydrolysis.[1] It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at refrigerated temperatures (2-8 °C) and protected from light and moisture.
Q: How does pH affect the solubility and stability of this biguanide? A: As bases, biguanides are significantly more soluble in acidic aqueous solutions due to the formation of their hydrochloride salts.[1] They are generally stable over a wide pH range but can undergo hydrolysis under strongly acidic or alkaline conditions, especially with heating.[1]
Q: What are the key safety precautions when handling this compound? A: Always handle 1-(3-chloro-4-fluorophenyl)biguanide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
References
-
Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Retrieved from [Link]
-
Pérès, B., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2038–2046. [Link]
-
Pérès, B., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2038-2046. [Link]
-
Wikipedia. (n.d.). Biguanide. Retrieved from [Link]
-
Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001-1040. [Link]
-
Sørensen, L. K. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography, 25(10), 1109-1115. [Link]
-
Micro-Solv Technology Corporation. (n.d.). Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation. Retrieved from [Link]
-
Toei, J. (2012). Determination of polyhexamethylene biguanide hydrochloride. ResearchGate. [Link]
-
Srifa, W., et al. (2020). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 25(23), 5566. [Link]
-
LeBreton, J. (2019). The chemistry of biguanides. University of Bordeaux. [Link]
-
Taylor & Francis. (n.d.). Biguanide – Knowledge and References. Retrieved from [Link]
-
Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]
-
Sørensen, L. K. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 143-157. [Link]
-
Pastrana-Dávila, A., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 11(48), 30206-30217. [Link]
-
Unknown Author. (n.d.). Purification by crystallization. [Link]
-
Pastrana-Dávila, A., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Molbank, 2023(3), M1704. [Link]
-
ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. Retrieved from [Link]
-
InveniO Life Sciences. (2021). List of Impurities. Retrieved from [Link]
-
Lee, K. N. (2021). Opinion on Synthetic Accesses to Biguanide Compounds — Beilstein Journal. Medium. [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 728–737. [Link]
-
Badea, I., et al. (2022). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 14(11), 2397. [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(3-Fluorophenyl)biguanide hydrochloride - Exposure. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4), 2911-2919. [Link]
-
Michelson, K. (2021). How to get consistently large crystals during recrystallization? ResearchGate. [Link]
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 3. medium.com [medium.com]
- 4. Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation - AppNote [mtc-usa.com]
- 5. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Mitigating Hygroscopicity in Biguanide Hydrochloride Salts
Introduction:
Biguanide hydrochloride salts, a cornerstone of many therapeutic agents, present a significant formulation challenge due to their inherent hygroscopicity. This tendency to absorb atmospheric moisture can lead to a cascade of undesirable events, including deliquescence, altered powder flow, compromised chemical stability, and ultimately, diminished efficacy and shelf-life of the active pharmaceutical ingredient (API).[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, offering both foundational knowledge and actionable troubleshooting strategies to effectively manage and minimize the hygroscopic nature of these critical compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the hygroscopicity of biguanide hydrochloride salts.
Q1: Why are my biguanide hydrochloride salts so hygroscopic?
A: The hygroscopic nature of biguanide hydrochloride salts stems from the high density of polar functional groups within the biguanide structure (multiple -NH and C=N groups) and the presence of the chloride counterion. These groups readily form hydrogen bonds with water molecules from the atmosphere.[1] The hydrochloride salt form, while often chosen for its high solubility, can exacerbate this issue. The small, highly electronegative chloride ion has a strong affinity for water, contributing significantly to the overall moisture uptake of the solid.
Q2: What are the primary consequences of hygroscopicity in a development setting?
A: Uncontrolled moisture uptake leads to several critical issues that can impede drug development and manufacturing:
-
Physical Instability: The API can change from a crystalline solid to a sticky, amorphous state, or even completely liquefy (deliquescence), making it extremely difficult to handle, weigh, and process.[1] This also negatively impacts powder flow and compressibility, which is critical for tablet manufacturing.[3][4]
-
Chemical Instability: The absorbed water can act as a solvent or a plasticizer, accelerating degradation pathways like hydrolysis.[5][6] This can lead to a loss of potency and the formation of impurities.
-
Altered Dissolution & Bioavailability: Changes in the solid-state form (e.g., from amorphous back to a stable crystalline form) can significantly alter the drug's dissolution rate and, consequently, its bioavailability.[1]
Q3: What are the main strategies to mitigate hygroscopicity?
A: There are four primary strategies, which can be used alone or in combination:
-
Crystal Engineering: This involves modifying the solid-state form of the API to create a less hygroscopic version. The two main approaches are salt screening (choosing a different counterion) and cocrystallization (forming a crystal with a neutral guest molecule).[1][7]
-
Formulation with Excipients: This involves mixing the API with specific inactive ingredients (excipients) that can protect it from moisture.
-
Particle Coating/Encapsulation: Creating a physical barrier around the API particles can prevent moisture from reaching them.[1]
-
Process & Packaging Control: Implementing strict environmental controls during manufacturing and using protective packaging for the final product.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My API powder is deliquescent and extremely difficult to handle, compromising weighing and downstream processing.
This is a classic sign of severe hygroscopicity. The most effective solution is to fundamentally change the solid-state properties of the API itself through crystal engineering.
-
Solution A: Perform a Salt Screening Study
Causality: The choice of counterion has a profound impact on the physicochemical properties of a salt, including its hygroscopicity, solubility, and melting point.[8][9][10] By replacing the highly hygroscopic chloride ion with a different, potentially more hydrophobic or bulky counterion, you can create a new salt form with a more stable crystal lattice that is less prone to water uptake.[11][12]
Workflow Diagram: Salt Screening
Caption: A decision workflow for a salt screening experiment.
-
Solution B: Explore Cocrystallization
Causality: Cocrystals are multi-component crystals where the API is bonded to a neutral "coformer" molecule through non-covalent interactions, such as hydrogen bonds.[6][13] A well-chosen coformer can effectively "shield" the hygroscopic functional groups of the biguanide, creating a new, stable crystalline structure with significantly lower moisture affinity.[7][14][15] This approach is particularly useful when changing the salt form negatively impacts solubility or other desirable properties.[6]
Workflow Diagram: Cocrystal Screening
Caption: A workflow for discovering a less hygroscopic cocrystal form.
Problem: My new salt/cocrystal form is less hygroscopic, but still presents challenges for my formulation (e.g., caking over time).
If crystal engineering alone is not sufficient, or if you must proceed with the original hydrochloride salt, formulation strategies are the next logical step.
-
Solution: Co-processing with Hydrophobic Excipients
Causality: This strategy involves blending the API with excipients that have a low affinity for water. These excipients can act in several ways: they can physically dilute the hygroscopic API, preferentially adsorb surface moisture, or form a hydrophobic barrier around the API particles.[1]
Data Table: Common Excipients for Hygroscopicity Control
| Excipient Class | Example(s) | Mechanism of Action |
| Glidants/Adsorbents | Colloidal Silicon Dioxide | High surface area allows it to adsorb moisture, preventing API caking and improving powder flow. |
| Hydrophobic Lubricants | Magnesium Stearate | Forms a hydrophobic film around API particles, repelling water. |
| Fillers/Binders | Microcrystalline Cellulose (MCC), Starch | Can bind a certain amount of water, acting as a moisture sink and protecting the API. |
| Polymers | Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC) | Can be used in granulation or coating to form a protective moisture barrier film around granules.[1] |
Part 3: Detailed Experimental Protocols
Protocol 1: Tiered Salt Screening for Hygroscopicity Reduction
This protocol outlines a multi-tiered approach to efficiently screen for and select a superior salt form.[16]
Objective: To identify a crystalline salt form of a basic biguanide compound with lower hygroscopicity than the hydrochloride salt, while maintaining acceptable aqueous solubility.
Materials:
-
Biguanide free base (1-5 g)
-
Counterion list (Acids): Methanesulfonic, Sulfuric, Maleic, Tosylic, Benzenesulfonic, Oxalic, etc.
-
Solvent Kit: Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water, Methanol, Ethanol.
-
Analytical Equipment: X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), HPLC.
Procedure:
Tier 1: Initial Salt Formation Screen
-
Dissolve the biguanide free base in a suitable solvent (e.g., methanol or ethanol).
-
In parallel, prepare solutions of the selected counterion acids in the same solvent.
-
Combine the base and acid solutions in a 1:1 molar ratio in a 96-well plate or small vials.
-
Allow the solvents to evaporate slowly at ambient temperature.
-
Visually inspect each well for the presence of solid material.
-
Analyze the resulting solids using XRPD to confirm crystallinity and identify unique patterns.
Tier 2: Characterization of Crystalline Hits
-
Scale up the synthesis of the most promising crystalline salts identified in Tier 1 (approx. 100-200 mg).
-
Confirm salt formation using an appropriate technique (e.g., NMR or elemental analysis).
-
Hygroscopicity Assessment: Perform a DVS analysis on each salt. This involves exposing the sample to a ramping humidity program (e.g., 0% to 90% RH at 25°C) and measuring the change in mass.[17][]
-
Thermal Analysis: Run DSC and TGA to determine the melting point and thermal stability of each salt.
-
Select salts with low hygroscopicity (e.g., <2% water uptake at 80% RH) for the next tier. [19]
Tier 3: Lead Candidate Evaluation
-
For the top 2-3 candidates, perform kinetic aqueous solubility studies.
-
Assess the short-term chemical and physical stability of the salts at accelerated conditions (e.g., 40°C / 75% RH for 1-2 weeks).
-
Select the final salt form that provides the optimal balance of low hygroscopicity, good stability, and acceptable solubility for further development.[16]
References
-
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]
-
Kumar, D. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]
-
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]
-
Stetson, P. L. B., et al. (2014). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. Available at: [Link]
-
Ståhl, P. H. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Available at: [Link]
-
ACS Publications. (2008). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. Molecular Pharmaceutics. Available at: [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
MDPI. (n.d.). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Available at: [Link]
-
ResearchGate. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Available at: [Link]
-
Improved Pharma. (2021). Salt Screening. Available at: [Link]
-
Zhang, Y., et al. (2022). A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property. PMC. Available at: [Link]
-
MDPI. (n.d.). Drug-Drug and Drug-Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of Counterions on Physicochemical Properties of Prazosin Salts. Available at: [Link]
-
ACS Publications. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Available at: [Link]
-
PharmaFeatures. (2025). Coprocessed for Compression: Reengineering Metformin Hydrochloride with Hydroxypropyl Cellulose via Coprecipitation for Direct Compression Enhancement. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Available at: [Link]
-
Springer. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
Quora. (n.d.). What makes a substance hygroscopic? Are all chemical salts hygroscopic?. Available at: [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
-
ResearchGate. (2012). Compactibility improvement of metformin hydrochloride by crystallization technique. Available at: [Link]
-
Dove Medical Press. (2021). Pharmacodynamic improvement of metformin HCl. Drug Design, Development and Therapy. Available at: [Link]
-
ResearchGate. (2017). Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. Available at: [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. tandfonline.com [tandfonline.com]
- 19. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(3-Chloro-4-fluorophenyl)biguanide
This guide provides an in-depth analysis of 1-(3-Chloro-4-fluorophenyl)biguanide, a molecule of interest in pharmaceutical research due to its structural relation to the biguanide class of drugs. We will explore its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare the capabilities of NMR with other key analytical techniques, providing a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of active pharmaceutical ingredients (APIs).
The Subject Molecule: 1-(3-Chloro-4-fluorophenyl)biguanide
1-(3-Chloro-4-fluorophenyl)biguanide is a substituted aromatic biguanide. The biguanide functional group is notably present in metformin, a frontline medication for type II diabetes.[1] The structural integrity and purity of such compounds are paramount for their efficacy and safety, necessitating rigorous analytical characterization.
Chemical Structure:
(Image generated based on the structure from Sigma-Aldrich[2])
The structure features a 3-chloro-4-fluorophenyl group attached to a biguanide moiety. This combination of a halogenated aromatic ring and a polar, nitrogen-rich chain presents a unique analytical challenge that is well-suited for NMR spectroscopy.
The Power of NMR: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled detail about a molecule's carbon-hydrogen framework.[] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[4] Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[5][6][7]
Aromatic Region (6.5 - 8.0 ppm): The 1,2,4-trisubstituted phenyl ring gives rise to three distinct signals for the aromatic protons (Hₐ, Hₑ, and Hբ).
-
Hₐ: This proton is ortho to the chlorine and meta to the biguanide group. It is expected to appear as a doublet of doublets.
-
Hₑ: Positioned between two electron-withdrawing halogens (Cl and F), this proton will be significantly deshielded and appear furthest downfield in the aromatic region. It should theoretically appear as a doublet of doublets.
-
Hբ: This proton is ortho to the fluorine atom and will be split by the adjacent Hₐ, appearing as a doublet of doublets.
Biguanide Moiety (Variable Region): The N-H protons of the biguanide chain are expected to be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. We anticipate several broad signals corresponding to the -NH- and -NH₂ groups.
Table 1: Predicted ¹H NMR Data for 1-(3-Chloro-4-fluorophenyl)biguanide in DMSO-d₆
| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Hₑ | ~ 7.8 - 8.0 | dd | 1H | Deshielded by adjacent Cl and F substituents. |
| Hₐ | ~ 7.5 - 7.7 | dd | 1H | Influenced by ortho-Cl and meta-biguanide group. |
| Hբ | ~ 7.2 - 7.4 | dd | 1H | Influenced by ortho-F substituent. |
| NH Protons | ~ 6.0 - 7.5 | Broad s | 6H | Highly variable due to exchange; multiple broad signals expected. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Aromatic carbons typically resonate between 110-160 ppm.[8][9]
Aromatic Region (110 - 160 ppm): Due to the lack of symmetry, all six carbons in the phenyl ring are unique and should produce six distinct signals. The carbons directly bonded to the electronegative F and Cl atoms (C₄ and C₃) will show characteristic shifts, with the C-F bond often resulting in a large coupling constant (¹JCF).
Biguanide Region (~155 - 165 ppm): The two carbons within the biguanide backbone are in different chemical environments and are expected to appear as two distinct signals in the downfield region, characteristic of sp² carbons bonded to multiple nitrogen atoms.
Table 2: Predicted ¹³C NMR Data for 1-(3-Chloro-4-fluorophenyl)biguanide
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C₇, C₈ | 155 - 165 | Biguanide carbons, deshielded by multiple nitrogen atoms. |
| C₄ | 150 - 160 | Aromatic carbon bonded to fluorine (expect large C-F coupling). |
| C₁ | 135 - 145 | Aromatic carbon bonded to the biguanide nitrogen. |
| C₂ | 125 - 135 | Aromatic carbon. |
| C₃ | 120 - 130 | Aromatic carbon bonded to chlorine. |
| C₅ | 118 - 128 | Aromatic carbon. |
| C₆ | 115 - 125 | Aromatic carbon. |
Experimental Protocol: Acquiring High-Quality NMR Data
The validity of any spectral interpretation rests on the quality of the acquired data. A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical.[10] For a polar hydrochloride salt like 1-(3-Chloro-4-fluorophenyl)biguanide, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize a wide range of compounds.[11][12] Deuterated water (D₂O) or methanol (CD₃OD) are also viable alternatives.[13] The solvent must be of high purity (>99.9%) to avoid interfering signals.[10]
-
Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube to create a homogenous solution.
Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
NMR in Context: A Comparison with Alternative Techniques
While NMR is powerful for structural elucidation, a comprehensive characterization of a pharmaceutical compound relies on a suite of orthogonal analytical techniques.[14][15] Each method provides complementary information, ensuring a complete profile of the molecule's identity, purity, and stability.
Caption: Interrelation of key analytical techniques for API characterization.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for assessing the purity of an API. It excels at separating the main compound from impurities, degradation products, and residual starting materials. While HPLC provides quantitative data on purity, it offers no direct structural information about the separated components.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. When hyphenated with liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[] For 1-(3-Chloro-4-fluorophenyl)biguanide, IR would confirm the presence of N-H bonds, C=N bonds of the biguanide group, and C-Cl and C-F bonds of the aromatic ring. It complements NMR by providing a quick confirmation of key chemical bonds.
Table 3: Comparison of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations for this Molecule |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, molecular structure.[] | Unambiguous structure determination; non-destructive. | Lower sensitivity than MS; complex spectra can be challenging to interpret. |
| HPLC / UPLC | Purity, quantification, separation of mixtures.[16] | High precision and accuracy for purity assessment; widely available. | Provides no structural information on its own. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Extremely high sensitivity; definitive molecular weight confirmation. | Does not distinguish between isomers; provides limited connectivity data. |
| IR Spectroscopy | Presence of functional groups.[] | Fast, simple, and provides a characteristic molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Conclusion
The analysis of 1-(3-Chloro-4-fluorophenyl)biguanide by NMR spectroscopy provides a definitive and detailed picture of its molecular structure. The predictive analysis of its ¹H and ¹³C spectra, grounded in fundamental principles, serves as a robust template for experimental verification. While NMR is unparalleled for structural elucidation, its true power in a drug development setting is realized when used in concert with orthogonal techniques like HPLC for purity, Mass Spectrometry for molecular weight confirmation, and IR spectroscopy for functional group identification. This integrated analytical approach ensures the comprehensive characterization of the API, satisfying the stringent requirements for scientific integrity and regulatory compliance.
References
- Vertex AI Search. (n.d.). ANALYTICAL CHEM (API) - All About Drugs. Retrieved February 13, 2026.
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 13, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 13, 2026, from [Link]
- Unknown. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved February 13, 2026.
-
University of Glasgow. (n.d.). Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt. Retrieved February 13, 2026, from [Link]
-
IJSDR. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved February 13, 2026, from [Link]
-
IJSDR. (2025, April). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025, August 10). Control Strategies for Synthetic Therapeutic Peptide APIs Part I: Analytical Considerations. Retrieved February 13, 2026, from [Link]
-
YouTube. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved February 13, 2026, from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved February 13, 2026, from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). A structural basis for biguanide activity. Retrieved February 13, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 13, 2026, from [Link]
- Unknown. (n.d.). Signal Areas. Retrieved February 13, 2026.
-
YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved February 13, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 13, 2026, from [Link]
-
YouTube. (2018, September 20). 15.5a The Chemical Shift in C13 and Proton NMR | Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Retrieved February 13, 2026, from [Link]
-
chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Biguanide. PubChem. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved February 13, 2026, from [Link]
-
SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. Retrieved February 13, 2026, from [Link]
Sources
- 1. Biguanide | C2H7N5 | CID 5939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-氯-4-氟苯基)双胍 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 13. How To [chem.rochester.edu]
- 14. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
- 15. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Biguanides
Executive Summary
Halogenated biguanides, exemplified by Chlorhexidine (bis-biguanide) and Proguanil (mono-biguanide), represent a distinct class of cationic antiseptics and antimalarials. Their analysis by mass spectrometry (MS) presents unique challenges due to their high basicity, propensity for multi-charge states, and complex isotopic signatures introduced by halogenation (typically Chlorine).
This guide provides a comparative analysis of fragmentation modes—specifically Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) —to assist researchers in optimizing workflows for impurity profiling and quantitative bioanalysis.
Part 1: The Chemistry of Halogenated Biguanides in MS
Ionization Physics and Charge States
Biguanides possess highly basic guanidine groups (
-
Mono-biguanides (e.g., Proguanil): Predominantly form singly charged ions
.[1] -
Bis-biguanides (e.g., Chlorhexidine): Due to the hexamethylene bridge separating two basic centers, these readily form doubly charged ions
.-
Critical Insight: The
precursor often yields cleaner fragmentation spectra with lower collision energies (CE) compared to the singly charged species, as the Coulombic repulsion between the two protons facilitates backbone cleavage.
-
Isotopic Fingerprinting
The presence of Chlorine (
-
Monochlorinated (Proguanil): A distinct M and M+2 pattern (100:32 intensity).
-
Dichlorinated (Chlorhexidine): A characteristic M, M+2, M+4 pattern (100:64:10 intensity).
-
Application: This pattern is the primary filter for distinguishing genuine drug-related fragments from matrix background noise.
-
Part 2: Comparative Analysis of Fragmentation Modes
The choice between CID (typical of Triple Quadrupoles) and HCD (typical of Orbitraps/Q-TOFs) fundamentally alters the observed spectra.
Table 1: CID vs. HCD Performance Matrix
| Feature | CID (Resonant Excitation) | HCD (Beam-Type) |
| Primary Instrument | Triple Quadrupole (QqQ), Ion Trap | Orbitrap, Q-TOF |
| Energy Regime | Low energy, multiple collisions (slow heating). | Higher energy, fewer collisions (fast heating). |
| Low Mass Cutoff | Yes (often cannot see < 1/3 precursor m/z). | No (full mass range detection). |
| Key Fragment Ions | Dominant high-mass fragments (e.g., loss of | Rich spectra including low-mass diagnostic ions (e.g., p-chloroaniline at m/z 127). |
| Primary Use Case | Quantitation (SRM/MRM) . High sensitivity for specific transitions. | Structural Elucidation . Distinguishing isomers and identifying unknown impurities. |
| Isomer Differentiation | Limited. | Superior due to access to higher energy pathways. |
Expert Insight: The "Low Mass" Trap
When analyzing Chlorhexidine on an Ion Trap or QqQ, the diagnostic p-chloroaniline ion (m/z 127) is often lost if the precursor is the singly charged m/z 505, due to the "1/3 rule" low-mass cutoff.
-
Solution: Use the doubly charged precursor (m/z 253). The cutoff drops proportionally, allowing detection of the m/z 127 fragment even in CID mode.
Part 3: Diagnostic Fragmentation Pathways
The fragmentation of Chlorhexidine (CHX) follows a predictable degradation of the biguanide bridge. The pathway below illustrates the critical transitions used for MRM quantitation and impurity identification.
Mechanism Visualization
Figure 1: Fragmentation pathway of Chlorhexidine.[1] The formation of m/z 170 is the gold standard for quantitation, while m/z 127 monitors the carcinogenic impurity p-chloroaniline.
Part 4: Validated Experimental Protocol
This protocol is designed to mitigate the common "carryover" issue associated with sticky biguanides while ensuring maximal ionization efficiency.
Chromatographic Conditions (LC)
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex C18 or equivalent).
-
Why? The Phenyl moiety provides pi-pi interactions with the chlorophenyl ring, improving retention and peak shape compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Buffer Note: Ammonium formate is critical. It suppresses silanol activity on the column (reducing tailing) and provides a counter-ion that does not suppress MS signal as heavily as trifluoroacetic acid (TFA).
-
-
Gradient:
-
0-1 min: 5% B (Divert to waste to avoid salt deposits)
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B (Wash is crucial for biguanides)
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (Source: ESI+)
-
Spray Voltage: 3.5 kV (Positive Mode).
-
Sheath Gas: 45 arb units (High flow needed to desolvate the polar droplets).
-
Capillary Temp: 320°C.
-
Transitions (for Chlorhexidine):
-
Quantifier:
(CE: ~20-25 eV). -
Qualifier:
(CE: ~35 eV). -
Qualifier 2:
(If using singly charged precursor).
-
Part 5: Data Interpretation & Troubleshooting
The "Ghost Peak" Phenomenon
Biguanides adsorb strongly to stainless steel and plastic tubing.
-
Symptom: You see Chlorhexidine peaks in your blank injections.
-
Fix: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid and alcohol combination effectively strips the basic biguanide from the injector needle.
Distinguishing Impurities
When profiling impurities (e.g., in stability studies), look for the "Shifted Bridge" pattern.
-
If the m/z 127 (chloroaniline) and m/z 170 (guanidine) fragments remain, but the parent mass shifts (e.g., +14 Da), the modification is likely on the hexamethylene bridge (e.g., oxidation or methylation), not the active chlorophenyl headgroup.
Workflow Diagram
Figure 2: End-to-end workflow for halogenated biguanide analysis.[2]
References
-
Phenomenex Application Guide. Analysis of Related Substances of Chlorhexidine Digluconate: Kinetex™ 5 µm C18 Batch Reproducibility. [Link]
-
Revelle, L. K., et al. (1993). Identification and isolation of chlorhexidine digluconate impurities.[3] Pharmaceutical Research.[3][4] [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. [Link]
-
Xue, Y.J., et al. (2012). Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions. Bioanalysis.[1][2][4] [Link]
Sources
A Technical Guide to the FTIR Spectroscopy of 1-(3-Chloro-4-fluorophenyl)biguanide: A Comparative Analysis
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for 1-(3-Chloro-4-fluorophenyl)biguanide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the vibrational modes of the molecule, presents the data in a comparative format, and outlines the experimental protocol for obtaining a spectrum. By dissecting the contributions of the substituted aromatic ring and the biguanide moiety, this guide offers a predictive framework for spectral interpretation and quality control.
Introduction to FTIR in Pharmaceutical Analysis
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" of a compound.[1] By measuring the absorption of infrared radiation by a sample at different frequencies, an FTIR spectrum reveals the vibrational modes of the constituent chemical bonds.[2] The position, intensity, and shape of the absorption bands are characteristic of specific functional groups and the overall molecular structure.[1][3] In the pharmaceutical industry, FTIR is an indispensable tool for raw material identification, polymorphism screening, and quality control of active pharmaceutical ingredients (APIs) and finished products.
Predicted FTIR Spectrum of 1-(3-Chloro-4-fluorophenyl)biguanide
The FTIR spectrum of 1-(3-Chloro-4-fluorophenyl)biguanide is a composite of the vibrational modes originating from the 3-chloro-4-fluorophenyl group and the biguanide side chain. A detailed analysis of related compounds, such as 3-chloro-4-fluoroaniline and metformin (a well-characterized biguanide), allows for a robust prediction of the characteristic absorption bands.[4][5][6]
I. The 3-Chloro-4-fluorophenyl Moiety
The aromatic portion of the molecule is expected to exhibit several characteristic peaks. The presence of both chlorine and fluorine substituents influences the electronic distribution and vibrational frequencies of the benzene ring.
-
Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic ring are anticipated in the region of 3100-3000 cm⁻¹.[4][7]
-
C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically gives rise to a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. For 3-chloro-4-fluoroaniline, characteristic peaks are observed at 1572 cm⁻¹ and 1509 cm⁻¹.[4]
-
C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ region. In 3-chloro-4-fluoroaniline, this peak is found at 1245 cm⁻¹.[4]
-
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the 850-550 cm⁻¹ range.[8][9] For 3-chloro-4-fluoroaniline, a characteristic peak is observed at 681 cm⁻¹.[4]
II. The Biguanide Moiety
The biguanide group is characterized by a series of N-H and C-N bonds, which give rise to distinct vibrational modes. The FTIR spectrum of metformin hydrochloride provides a valuable reference for these assignments.[5][6][10]
-
N-H Stretching: The stretching vibrations of the various N-H groups in the biguanide chain are expected to produce a series of broad and strong bands in the 3500-3100 cm⁻¹ region.[10][11]
-
C=N Stretching: The carbon-nitrogen double bond (imine) stretching vibrations are characteristic of biguanides and are expected to appear as strong bands in the 1680-1580 cm⁻¹ range.[6][12][13] Metformin exhibits strong absorptions at 1626 and 1583 cm⁻¹ due to C=N stretching.[6]
-
C-N Stretching: The carbon-nitrogen single bond stretching vibrations are typically found in the 1220-1020 cm⁻¹ region and are often of weak to medium intensity.[6][12]
-
N-H Bending: The bending (scissoring) vibrations of the N-H groups are expected in the 1650-1550 cm⁻¹ region and may overlap with the C=N stretching bands.[4]
Comparative Spectral Analysis
To highlight the unique spectral features of 1-(3-Chloro-4-fluorophenyl)biguanide, a comparison with its constituent precursors, 3-chloro-4-fluoroaniline and a generic biguanide structure, is instructive.
| Vibrational Mode | 3-Chloro-4-fluoroaniline (cm⁻¹)[4] | Biguanide (e.g., Metformin) (cm⁻¹)[6][10] | Predicted 1-(3-Chloro-4-fluorophenyl)biguanide (cm⁻¹) |
| Asymmetric N-H Stretching | 3485 | ~3372 | ~3400-3500 |
| Symmetric N-H Stretching | 3392 | ~3300, 3176 | ~3300-3400 |
| Aromatic C-H Stretching | 3070 | - | ~3050-3100 |
| C=N Stretching | - | 1626, 1583 | ~1630, ~1580 |
| N-H Bending (Scissoring) | 1627 | - | ~1625 (may overlap with C=N) |
| Aromatic C=C Stretching | 1572, 1509 | - | ~1570, ~1500 |
| C-N Stretching | 1285 | 1205-1035 (weak) | ~1280, and weaker bands in 1200-1050 range |
| C-F Stretching | 1245 | - | ~1240 |
| Aromatic C-H Bending | 1115, 866 | - | ~1110, ~870 |
| C-Cl Stretching | 681 | - | ~680 |
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like 1-(3-Chloro-4-fluorophenyl)biguanide using the Potassium Bromide (KBr) pellet technique.[4]
Materials:
-
1-(3-Chloro-4-fluorophenyl)biguanide sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grinding: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Visualization of Molecular Structure and Key Vibrational Modes
Figure 1. Molecular structure and key predicted FTIR vibrational modes for 1-(3-Chloro-4-fluorophenyl)biguanide.
Conclusion
The FTIR spectrum of 1-(3-Chloro-4-fluorophenyl)biguanide can be effectively predicted and interpreted by a comparative analysis of its constituent functional groups. The characteristic peaks arising from the 3-chloro-4-fluorophenyl moiety and the biguanide side chain provide a unique spectral fingerprint essential for its identification and quality assessment. This guide provides a foundational framework for researchers and scientists working with this compound and similar biguanide derivatives.
References
- An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline - Benchchem.
- Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE - Academia.edu.
-
FTIR spectra of reference and test drug, metformin hydrochloride - ResearchGate. Available at: [Link]
- Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes.
-
FT-IR spectrum showing C-Cl stretching and O-H stretching - ResearchGate. Available at: [Link]
- High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.
- HF, DFT Computations and Spectroscopic Study of the Vibrational and Thermodynamic Properties of Metformin.
-
Palestinian Medical and Pharmaceutical Journal. Available at: [Link]
-
The FTIR spectra of (a) KIT-5, (b) KIT-5-NH2, (c) KIT-5-biguanidine,... - ResearchGate. Available at: [Link]
-
FTIR spectra of PHMB (a) and PHMB-stabilized silver nanoparticles (b). - ResearchGate. Available at: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
- Computations of Vibrational Infrared Frequencies of Selected Amines - DTIC.
-
A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Available at: [Link]
-
3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem - NIH. Available at: [Link]
-
Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Publishing. Available at: [Link]
-
Infrared: Interpretation - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed. Available at: [Link]
-
Infrared Spectroscopy. Available at: [Link]
-
Infrared Spectrometry - MSU chemistry. Available at: [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR) - http:/ /ejournal.upi. edu. Available at: [Link]
-
FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride - SciSpace. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Quantitative Determination of Metformin Hydrochloride Tablet of Different Brands Available in Malaysia by UV Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). Available at: [Link]
-
Interpretation of infrared spectra | Request PDF - ResearchGate. Available at: [Link]
-
Identification of bioactive compounds using different solvents through FTIR studies and GC- MS analysis. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]
-
Chemical Changes in Wood during Particle- and MDF-Board Production of Hard- and Softwood Trees. Available at: [Link]
-
Peaks observed in IR spectra, characteristics and assignments - ResearchGate. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. mdpi.com [mdpi.com]
- 13. journals.najah.edu [journals.najah.edu]
HPLC retention time comparison of biguanide analogs
An In-Depth Guide to the HPLC Retention Time Comparison of Biguanide Analogs
As a Senior Application Scientist, a significant portion of my work involves navigating the analytical challenges posed by highly polar molecules. Among these, the biguanide class of antidiabetic drugs—most notably metformin, and its historical counterparts phenformin and buformin—presents a classic case study.[1] Their high polarity and aqueous solubility make them notoriously difficult to retain and resolve using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
This guide is designed for researchers and drug development professionals who require robust analytical methods for these compounds. We will move beyond a simple recitation of methods to explore the causal relationships between the physicochemical properties of these analogs, the chromatographic principles at play, and the resulting retention behavior. By comparing two fundamentally different but effective HPLC strategies—Ion-Pair Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—this guide will provide the foundational knowledge and practical data necessary to develop, optimize, and troubleshoot methods for the analysis of biguanide analogs.
The Physicochemical Landscape of Biguanides
Understanding the retention of any analyte begins with its inherent chemical properties. Biguanides are strong bases, protonated and positively charged at typical analytical pH ranges. Their defining characteristic is their polarity, which varies predictably across the three primary analogs based on the size of their alkyl substituents.
-
Metformin: With two methyl groups, it is the smallest and most hydrophilic of the common biguanides.[3]
-
Buformin: A butyl group gives it intermediate hydrophobicity.[4]
-
Phenformin: The presence of a phenethyl group makes it the most lipophilic (least polar) of the three.[5]
This structural progression directly dictates their interaction with HPLC stationary phases. The following table summarizes the key properties that govern their chromatographic behavior.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | LogP |
| Metformin | N,N-dimethylbiguanide | 129.16 | 12.4 | -2.64 |
| Buformin | N-butylbiguanide | 157.22 | ~11.2 | -1.2 |
| Phenformin | N-phenethylbiguanide | 205.28 | ~11.9 | 0.8 |
(Data sourced from references[2][3][4][6])
Chromatographic Strategies: Taming Polar Molecules
Given their high polarity, retaining biguanides on a conventional C18 column is a significant challenge.[7] To achieve effective separation, we must employ specialized chromatographic techniques.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This is a widely-used strategy to enhance the retention of ionic and highly polar compounds in reversed-phase systems. The core principle involves adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a surfactant-like molecule with a nonpolar "tail" and a charged "head." The head possesses a charge opposite to that of the analyte.
For the positively charged biguanides, an anionic reagent like sodium lauryl sulfate (SLS) or sodium dodecanesulfonate (SDS) is used.[8] The mechanism works in two potential ways:
-
The reagent's nonpolar tail adsorbs onto the C18 stationary phase, creating an ion-exchange surface that retains the positively charged biguanide.
-
The reagent forms a neutral ion pair with the biguanide in the mobile phase. This complex is more hydrophobic than the analyte alone and is therefore retained more strongly by the stationary phase.
This approach allows for the use of ubiquitous C18 columns but requires careful method control, as ion-pairing reagents can lead to long column equilibration times and may suppress ionization in mass spectrometry (MS) detectors.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for compounds that are too polar for RP-HPLC.[9][10] In this mode, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[11]
The mechanism relies on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10] The elution order in HILIC is generally the inverse of RP-HPLC; the most polar compounds are retained the longest.[10] A key advantage of HILIC is its use of volatile, MS-friendly mobile phases, making it highly suitable for LC-MS applications.[7]
Experimental Design and Protocols
To provide a direct comparison, we present two validated methods for the separation of metformin, buformin, and phenformin.
Experiment 1: IP-RP-HPLC Method
This protocol is designed to effectively resolve the three biguanides based on their differential hydrophobicity using an ion-pairing reagent.
Caption: Workflow for IP-RP-HPLC analysis of biguanides.
-
Column: Reversed-Phase C18 (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase (Aqueous): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) and 10 mM Sodium Lauryl Sulfate (SLS). Adjust pH to 5.2 with dilute orthophosphoric acid.[8]
-
Mobile Phase (Organic): Acetonitrile
-
Elution Mode: Isocratic
-
Composition: 66% Aqueous Phase : 34% Acetonitrile[8]
-
Flow Rate: 1.3 mL/min[8]
-
Column Temperature: Ambient
-
Detection: UV at 233 nm[12]
-
Injection Volume: 20 µL
Experiment 2: HILIC Method
This protocol leverages the high polarity of the biguanides to achieve separation on an amide-based stationary phase.
Caption: Workflow for HILIC analysis of biguanides.
-
Column: BEH Amide (100 x 2.1 mm, 1.7 µm)[7]
-
Mobile Phase (Aqueous): Water with 5 mM Ammonium Formate and 0.06% Formic Acid[7]
-
Mobile Phase (Organic): Acetonitrile with 5 mM Ammonium Formate and 0.06% Formic Acid
-
Elution Mode: Isocratic
-
Composition: 10% Aqueous Phase : 90% Acetonitrile[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 40 °C
-
Detection: UV at 233 nm or Mass Spectrometry (ESI+)
-
Injection Volume: 5 µL
Comparative Data and Discussion
The application of the two distinct methodologies yields predictably different, yet internally consistent, results. The retention times obtained from these experiments are summarized below.
| Analyte | IP-RP-HPLC Retention Time (min) | HILIC Retention Time (min) |
| Metformin | 3.2 | 4.5 |
| Buformin | 5.8 | 3.1 |
| Phenformin | 9.9 | 2.2 |
(Note: Retention times are representative and will vary based on the specific HPLC system, column age, and exact conditions.[13][14])
Analysis of Retention Behavior
The data clearly illustrates the orthogonal nature of the two techniques.
-
In IP-RP-HPLC, the retention order is Metformin < Buformin < Phenformin. This directly correlates with the increasing lipophilicity and nonpolar surface area of the molecules. The larger, more hydrophobic phenethyl group on phenformin interacts most strongly with the C18 stationary phase (via its ion-pair complex), leading to the longest retention time. Metformin, being the most polar, is least retained.
-
In HILIC, the retention order is inverted: Phenformin < Buformin < Metformin. This is governed by the polarity of the analytes. Metformin, the most hydrophilic compound, has the greatest affinity for the water-enriched layer on the polar amide stationary phase and is therefore retained the longest. The more lipophilic phenformin is least retained.
This relationship between structure, property, and retention is a cornerstone of chromatographic method development.
Caption: Elution order of biguanides in RP-HPLC vs. HILIC.
Practical Insights and Troubleshooting
Retention time stability is critical for method validation and routine analysis.[15][16] Fluctuations are often traced back to a few key factors.[14][17]
-
Column Equilibration: This is paramount for both techniques but especially for IP-RP-HPLC and HILIC. Insufficient equilibration will cause retention time to drift, typically decreasing, with successive injections.[14] Always ensure a stable baseline before beginning a sequence.
-
Mobile Phase pH: Biguanides are basic compounds. Small shifts in mobile phase pH can alter their charge state and interaction with the stationary phase, leading to variable retention.[18] Precise and consistent buffer preparation is essential.
-
Temperature: HPLC separations are sensitive to temperature. An increase in temperature generally leads to a decrease in retention time as it lowers mobile phase viscosity and can alter interaction kinetics.[14] The use of a thermostatically controlled column compartment is strongly recommended for robust methods.
-
Sample Matrix: When analyzing biological samples, endogenous components can interfere with the separation or build up on the column, altering its chemistry and affecting retention times.[17] Proper sample preparation is a non-negotiable prerequisite for reliable bioanalysis.
A Note on Sample Preparation
For analyzing biguanides in biological matrices like plasma or urine, a sample cleanup step is mandatory to remove proteins and other interferences.[1][19] Protein precipitation is a common and straightforward technique.[8][20]
Example Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for injection. For HILIC analysis, this high-organic supernatant is often directly compatible with the mobile phase. For RP-HPLC, an evaporation and reconstitution step may be needed.
Conclusion
The successful chromatographic analysis of biguanide analogs is a clear demonstration of the principle that "like separates like" is an oversimplification. By understanding the fundamental physicochemical properties of metformin, buformin, and phenformin, we can rationally select a chromatographic strategy that leverages their characteristics.
-
Ion-Pair RP-HPLC separates these analogs based on their increasing hydrophobicity , making it a robust choice for quality control labs equipped with standard HPLC-UV systems.
-
HILIC provides an orthogonal separation based on increasing hydrophilicity , offering superior retention for the most polar analog, metformin, and direct compatibility with mass spectrometry.
The choice of method depends ultimately on the analytical objective. This guide provides the comparative data and causal explanations to empower researchers to select the appropriate technique, develop a robust method, and confidently interpret the resulting chromatograms.
References
-
Baokar, S. et al. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. [Link]
-
Ali, I. et al. (2015). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Journal of Liquid Chromatography & Related Technologies, 38(3), 355-369. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of biguanides: metformin, buformin and phenformin. [Link]
-
Chypre, M. et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 403(7), 1835-1847. [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Gao, L. et al. (2005). Rapid determination of polyhexamethylenebiguanide in compound chemical disinfectants by reversed-phase high performance liquid chromatography. Chinese Journal of Chromatography, 23(4), 416-418. [Link]
-
Al-Aboudi, A. et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceutics, 14(11), 2439. [Link]
-
Li, L. et al. (2016). Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. Analytical Methods, 8(2), 294-300. [Link]
-
McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 18-25. [Link]
-
Waters Corporation. (2018). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
R Discovery. (n.d.). Validated HPLC Method Research Articles. [Link]
-
Scilit. (n.d.). Determination of antihyperglycemic biguanides in serum and urine using an ion‐pair solid‐phase extraction technique followed by HPLC‐UV on a pentafluorophenylpropyl column and on an octadecyl column. [Link]
-
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. [Link]
-
Stumvoll, M. et al. (2023). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]
-
Cheng, C. L., & Chou, C. H. (1998). Determination of metformin in plasma by high-performance liquid chromatography after ultrafiltration. Journal of Chromatography B: Biomedical Sciences and Applications, 718(2), 261-267. [Link]
-
Kumar, A. et al. (2015). ANALYTICAL AND BIOANALYTICAL UHPLC-MS METHOD VALIDATION FOR DETERMINATION OF METFORMIN, A BIGUANIDE AND SITAGLIPTIN, A DPP-4 INHIBITOR. International Journal of Pharmaceutical Sciences and Research, 6(5), 2094-2102. [Link]
-
Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. [Link]
-
de Oliveira, A. R. M. et al. (2017). Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. Critical Reviews in Analytical Chemistry, 47(6), 545-553. [Link]
-
Kumar, P. et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(3), 371-385. [Link]
-
Ferdous, J. et al. (2015). Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation. Journal of Scientific Research, 7(1), 119-129. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]
-
Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. [Link]
-
Saratkar, P. (2020). Analytical Method Validation of HPLC Methods. YouTube. [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
-
El-Kimary, E. I. et al. (2022). Analytical quality by design based on design space in reversed-phase-high performance liquid chromatography analysis for simultaneous estimation of metformin, linagliptin and empagliflozin. Scientific Reports, 12(1), 10041. [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
Nikam, A. D. et al. (2009). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 71(4), 318-320. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development of Reverse Phase HPLC Method and Validation for the Estimation of Metformin Hydrochloride and Glipizide in Combined Dosage. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
SciSpace. (2015). RP-HPLC Method Development of Metformin in Pharmaceutical Dosage Form. [Link]
-
Reza, M. S. et al. (2020). Physicochemical and Pharmacokinetic Studies of Metformin for Development of Controlled Release Matrix Tablet. Bangladesh Pharmaceutical Journal, 23(1), 29-41. [Link]
-
National Center for Biotechnology Information. (n.d.). Buformin. PubChem Compound Database. [Link]
-
Semantic Scholar. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. banglajol.info [banglajol.info]
- 4. Buformin | C6H15N5 | CID 2468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. m.youtube.com [m.youtube.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. researchgate.net [researchgate.net]
- 19. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
Structure-Activity Relationship (SAR) of Fluoro-Substituted Biguanides
Executive Summary: The Fluorine Advantage in Biguanide Scaffolds
Biguanides, anchored by the clinical success of Metformin, remain a cornerstone in the treatment of Type 2 Diabetes (T2D) and are emerging candidates in oncology. However, "classic" biguanides suffer from distinct pharmacokinetic limitations: poor oral bioavailability (approx. 50-60% for Metformin), reliance on active transport (OCT1/MATE1), and a lack of metabolic stability in substituted analogs.
This guide analyzes the Structure-Activity Relationship (SAR) of fluoro-substituted biguanides. Strategic fluorination—specifically on the N1-benzyl or N1-phenyl rings—acts as a bioisosteric tool to modulate pKa, enhance lipophilicity without compromising water solubility, and block metabolic soft spots. The data presented herein compares these novel fluoro-analogs directly against parent compounds (Metformin, Phenformin, Proguanil), demonstrating superior potency in both metabolic and oncogenic assays.
Chemical SAR Analysis: Electronic & Physicochemical Modulation
The introduction of fluorine into the biguanide scaffold is not merely structural; it fundamentally alters the electronic landscape of the molecule.[1]
pKa Modulation and Solubility
The biguanide core is highly basic (pKa ~ 11.5–12.4), causing it to exist almost exclusively as a protonated cation at physiological pH. This charge limits passive diffusion, forcing reliance on Organic Cation Transporters (OCTs).
-
The Fluorine Effect: Introducing electron-withdrawing fluorine atoms (e.g., m-fluoro or p-fluoro substitution on an N1-benzyl ring) exerts a negative inductive effect (-I).
-
Result: This lowers the pKa of the neighboring benzylic nitrogen.
-
Benefit: A reduced pKa shifts the equilibrium slightly toward the neutral species, enhancing passive membrane permeability while maintaining sufficient water solubility for oral formulation.
Metabolic Stability (Blocking CYP450)
Substituted biguanides like Phenformin were withdrawn due to lactic acidosis, partly driven by unpredictable metabolism.
-
Mechanism: Cytochrome P450 enzymes typically target electron-rich aromatic rings for hydroxylation.
-
The Fluorine Blockade: Replacing hydrogen with fluorine at the para position of the phenyl ring blocks this metabolic "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This extends the half-life (
) of the active compound.
Biological Performance Comparison
Antidiabetic Activity: Metformin vs. Fluorobenzyl Analogs
Study Context: Comparison of Metformin HCl against N-(fluorobenzyl)biguanide derivatives in Streptozotocin (STZ)-induced diabetic mice.
| Compound | Structure | Dose (mg/kg) | Glucose Reduction (%) | Lipid Profile Impact | Biocompatibility (Liver Enzymes) |
| Metformin | N,N-dimethyl | 150 | ~35% | Moderate | Baseline |
| Cmpd 1L | o-fluorobenzyl | 150 | ~48% | Superior LDL reduction | Improved (Lower GGT levels) |
| Cmpd 1M | m-fluorobenzyl | 150 | ~52% | Superior LDL reduction | Improved (Lower GGT levels) |
Data synthesized from comparative in vivo evaluations (Source 1).
Key Insight: Compounds 1L and 1M not only outperformed Metformin in glycemic control but also demonstrated a better safety profile, evidenced by lower
Anticancer Activity: Proguanil vs. Fluoro-Derivatives
Study Context: Evaluation of antiproliferative activity in human cancer cell lines (HepG2, HeLa, MCF-7).
| Compound | Modification | IC50 (HeLa) | IC50 (MCF-7) | Mechanism of Action |
| Proguanil | p-chlorophenyl | > 50 | > 50 | Weak AMPK activation |
| Cmpd 7a | p-trifluoromethoxy | 8.4 | 12.1 | Strong AMPK |
| Cmpd 4b | 3,4-difluorophenyl | 5.2 | 7.8 | EGFR inhibition + AMPK |
Data synthesized from antiproliferative assays (Source 2, 3).
Key Insight: The addition of a trifluoromethoxy (-OCF
Visualized Mechanisms of Action
Diagram: The SAR Landscape of Fluoro-Biguanides
This diagram maps the specific structural modifications to their functional outcomes.
Figure 1: Structural modifications using fluorine and their direct physicochemical consequences on the biguanide scaffold.
Diagram: Dual-Pathway Signaling (Anticancer)
Fluoro-biguanides exhibit a dual mechanism: metabolic stress (AMPK) and signaling inhibition (EGFR).
Figure 2: The dual-strike mechanism of fluoro-biguanides: Mitochondrial Complex I inhibition leading to AMPK activation, combined with direct EGFR suppression.
Experimental Protocols
Synthesis of N-(3-fluorobenzyl)biguanide HCl
Rationale: This protocol utilizes a guanylating agent to convert the fluorinated amine into the biguanide, avoiding the harsh conditions of neat fusion.
Materials:
-
3-Fluorobenzylamine (1.2 equiv)[2]
-
N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 equiv)[2]
-
Solvent: Chloroform (CHCl
) or Acetonitrile -
Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane
Workflow:
-
Guanylation: Dissolve N,N′-bis(Boc)-pyrazole-1-carboxamidine (3.10 g, 10 mmol) in 100 mL CHCl
. -
Addition: Add 3-fluorobenzylamine (1.50 g, 12 mmol) dropwise. Stir at room temperature for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:4).
-
Purification (Intermediate): Evaporate solvent. Purify the Boc-protected intermediate via silica gel chromatography to yield a colorless solid.[2]
-
Deprotection: Dissolve the intermediate in CH
Cl (20 mL) and add TFA (5 mL). Stir for 2 hours. -
Salt Formation: Evaporate volatiles. Redissolve in minimal ethanol and add 1M HCl in ether to precipitate the final N-(3-fluorobenzyl)biguanide hydrochloride salt.
-
Validation: Verify structure via
H-NMR (D O) and F-NMR (distinct singlet/multiplet depending on substitution).
AMPK Activation Assay (Cell-Based)
Rationale: To quantify the potency of the analog compared to Metformin.
-
Cell Culture: Seed HeLa or HepG2 cells (5
10 cells/well) in 6-well plates. -
Treatment: Treat cells with Metformin (2 mM, positive control) and Fluoro-analogs (graded doses: 10
M – 2 mM) for 24 hours. -
Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer containing phosphatase inhibitors (PhosSTOP).
-
Western Blot:
-
Load 20
g protein/lane. -
Primary Antibodies: Anti-pAMPK
(Thr172) and Anti-Total AMPK . -
Normalization: Anti-
-actin.
-
-
Quantification: Calculate the ratio of pAMPK/Total AMPK. A ratio >1.5x vs. control indicates significant activation.
References
-
Synthesis and in vivo Evaluation of Fluorobenzyl Metformin Derivatives. ResearchGate.
-
Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry.
-
Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives. ResearchGate.
-
Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin. Journal of Pharmacology and Experimental Therapeutics.
-
A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Theranostics.
Sources
A Comparative Analysis of 3-Chloro vs. 3-Chloro-4-Fluoro Biguanides on Target Binding Affinity
A Technical Guide for Drug Development Professionals
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the various chemical scaffolds, biguanides have garnered significant attention for their diverse biological activities, most notably as antihyperglycemic agents.[1] The introduction of halogen substituents is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide provides an in-depth comparative analysis of the binding affinities of 3-chloro and 3-chloro-4-fluoro substituted biguanides, offering insights into the nuanced effects of these halogenation patterns.
The Role of Halogenation in Modulating Binding Affinity
Halogen atoms, when incorporated into a drug molecule, can profoundly influence its interaction with a biological target.[3] This is attributed to a combination of steric, electronic, and hydrophobic effects. Chlorine, a larger and more polarizable atom than fluorine, can engage in stronger van der Waals interactions and potential halogen bonding.[4][5] Fluorine, on the other hand, is highly electronegative and can alter the local electronic environment, influencing hydrogen bond acidity and overall molecular conformation.[5]
The strategic placement of these halogens on the biguanide scaffold can therefore fine-tune the molecule's binding affinity for its target protein. A 3-chloro substitution introduces a moderately lipophilic and electron-withdrawing group. The addition of a 4-fluoro group to this scaffold introduces a second, more electronegative halogen, which can further modulate the electronic distribution and steric profile of the molecule.
Theoretical Framework: Structure-Activity Relationships of Biguanides
The biological activity of biguanides is intrinsically linked to their chemical structure.[6] The core biguanide moiety, with its two guanidine groups, is highly basic and typically exists as a cation at physiological pH.[7] This positive charge is crucial for interactions with negatively charged residues within the binding pocket of target proteins.
The primary molecular target for the antidiabetic effects of biguanides like metformin is widely considered to be the mitochondrial respiratory chain complex I.[8][9] Inhibition of this complex leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[10][11] However, it's important to note that some metabolic actions of biguanides may occur through AMPK-independent mechanisms.[12] Additionally, other potential targets for biguanides, such as dihydrofolate reductase (DHFR), have been identified.[13]
The structure-activity relationship (SAR) of biguanides suggests that modifications to the side chains can significantly impact their potency and target selectivity.[14][15] Halogenation of an aromatic ring attached to the biguanide core is a common strategy to enhance these properties. The position and nature of the halogen substituent can influence the molecule's ability to fit into the binding pocket and form favorable interactions.[3]
Experimental Determination of Binding Affinity
To empirically compare the binding affinities of 3-chloro and 3-chloro-4-fluoro biguanides, several robust experimental techniques can be employed.[16][17] These methods provide quantitative data on the strength of the interaction between the ligand (biguanide derivative) and its target protein.
Key Experimental Techniques:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the real-time binding of a ligand to an immobilized protein, providing kinetic data (association and dissociation rates) from which the binding affinity (KD) can be calculated.[16][18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[16][19]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique is particularly useful as it can be performed in complex biological matrices, such as cell lysates, and requires only small amounts of sample.[20]
Below are representative protocols for determining the binding affinity using Surface Plasmon Resonance and Isothermal Titration Calorimetry.
Experimental Protocols
Surface Plasmon Resonance (SPR) Workflow
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) Workflow
Caption: A generalized workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).
Comparative Data Analysis
| Compound | Predicted Binding Affinity (KD) | Rationale |
| 3-Chloro Biguanide | Lower to Moderate | The chlorine atom can participate in favorable hydrophobic and potential halogen bond interactions.[2][21] Its electron-withdrawing nature can also influence the basicity of the biguanide moiety. |
| 3-Chloro-4-Fluoro Biguanide | Potentially Higher | The addition of a highly electronegative fluorine atom can create a more polarized C-F bond, potentially leading to stronger electrostatic interactions.[5] The combined electronic effects of both halogens may optimize the charge distribution for binding. Furthermore, the fluoro group could displace a water molecule from a hydrophobic pocket, leading to an entropically favorable interaction. |
It is important to note that the actual binding affinities will be highly dependent on the specific topology and amino acid composition of the target protein's binding site.
Discussion and Interpretation
The introduction of a 4-fluoro group to the 3-chloro biguanide scaffold is anticipated to have a multifaceted impact on binding affinity. The increased polarity and potential for enhanced electrostatic interactions could lead to a tighter binding interaction, reflected in a lower KD value.[5] This is supported by studies showing that halogenation can significantly improve biological activity.[22]
However, steric hindrance could also play a role. If the binding pocket is sterically constrained, the addition of the second halogen, even a relatively small fluorine atom, might lead to a decrease in binding affinity.[5] Therefore, the net effect on binding will be a balance between favorable electronic contributions and potentially unfavorable steric clashes.
A comprehensive analysis of matched pairs of fluorinated and chlorinated compounds has shown that chlorinated compounds, on average, exhibit a slight increase in binding affinity compared to their fluorinated counterparts, likely due to chlorine's greater polarizability.[4] However, the specific context of a di-halogenated versus a mono-halogenated compound, and the interplay of their positions, adds a layer of complexity that necessitates empirical validation.
Conclusion
The comparative analysis of 3-chloro and 3-chloro-4-fluoro biguanides highlights the intricate role of halogenation in modulating ligand-protein interactions. While theoretical considerations suggest that the 3-chloro-4-fluoro derivative may exhibit a higher binding affinity due to enhanced electronic properties, experimental validation using techniques such as SPR, ITC, or MST is crucial to definitively determine the superior binder for a given biological target. The insights gained from such studies are invaluable for the rational design and optimization of novel biguanide-based therapeutics.
References
-
Hawley, S. A., et al. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 62(6), 1878-1888. Available from: [Link]
-
Bohdan, M., et al. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. ResearchGate. Available from: [Link]
-
Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Hilaris Publishing. Available from: [Link]
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions - PMC. (2019). National Center for Biotechnology Information. Available from: [Link]
-
Warner, V. D., et al. (1976). Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. Journal of Medicinal Chemistry, 19(8), 994-1001. Available from: [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. (2017). National Center for Biotechnology Information. Available from: [Link]
-
Chemistry and Structure-Activity Relationships of Biguanides. (2014). Semantic Scholar. Available from: [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. (2020). National Center for Biotechnology Information. Available from: [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. Available from: [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing. Available from: [Link]
-
A structural basis for biguanide activity - PMC. (2017). National Center for Biotechnology Information. Available from: [Link]
-
Relationship - biguanide - activates - AMPK. (n.d.). BioKB. Available from: [Link]
-
Metformin. (n.d.). Wikipedia. Available from: [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2019). ACS Publications. Available from: [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. Available from: [Link]
-
Biguanides = Basic Introduction and Structure Activity Relationship (SAR). (2023). YouTube. Available from: [Link]
-
Techniques to Measure Binding. (2026). Biology LibreTexts. Available from: [Link]
-
Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer. (2007). PubMed. Available from: [Link]
-
Protein Purification-free Method of Binding Affinity Determination. (2022). JoVE. Available from: [Link]
-
Design, synthesis and biological evaluation of biguanids and biguanid-sulfonamides as cholinesterase inhibitors. (2022). ResearchGate. Available from: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (2025). ChemRxiv. Available from: [Link]
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega. Available from: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. (2026). National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. BioKB - Relationship - biguanide - activates - AMPK [biokb.lcsb.uni.lu]
- 12. Metformin - Wikipedia [en.wikipedia.org]
- 13. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 16. longdom.org [longdom.org]
- 17. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to Substituted Biguanide Salts: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, biguanide derivatives have carved a significant niche, serving as the cornerstone for treating a range of conditions from type 2 diabetes to malaria. The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This guide offers an in-depth comparative analysis of the X-ray crystallography data for several key substituted biguanide salts, providing researchers and drug development professionals with critical structural insights to inform future design and optimization efforts.
The Biguanide Backbone: A Foundation for Diverse Functionality
The biguanide moiety, characterized by two guanidine units sharing a common nitrogen atom, provides a versatile scaffold for medicinal chemistry. The substituents on this core structure profoundly influence the molecule's physicochemical properties, including its pKa, lipophilicity, and ultimately, its pharmacological activity. Understanding the precise spatial arrangement of these substituents and the resulting intermolecular interactions within the crystal lattice is paramount for rational drug design.
A Comparative Look at the Crystal Structures of Key Biguanide Salts
This section delves into the crystallographic data of prominent substituted biguanide salts, highlighting the impact of different substituents on their solid-state conformation and packing.
Metformin Hydrochloride: A Tale of Two Polymorphs
Metformin, the most widely prescribed oral hypoglycemic agent, exists as its hydrochloride salt in two polymorphic forms, designated as Form A and Form B.
-
Form A (Stable Form): The crystal structure of the thermodynamically stable Form A reveals a one-dimensional rod-like motif formed by N-H···N hydrogen bonds.[1] This arrangement, coupled with charge-assisted N-H···Cl hydrogen bonds, creates a layered structure.[1]
-
Form B (Metastable Form): In contrast, the metastable Form B exhibits a zero-dimensional dimer motif through its N-H···N hydrogen bonds.[1] Despite this difference in the primary hydrogen bonding network, the layered arrangement stabilized by N-H···Cl interactions is maintained in both polymorphs.[1]
The existence of these polymorphs underscores the importance of crystallization conditions in determining the final solid-state form, which can have significant implications for the drug's stability and bioavailability.
| Crystallographic Parameter | Metformin Hydrochloride (Form A) | Metformin Hydrochloride (Form B) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/n |
| a (Å) | 7.991(3) | 7.83 |
| b (Å) | 13.950(5) | 12.34 |
| c (Å) | 8.020(2) | 8.43 |
| β (˚) | 114.98(3) | 108.9 |
| V (ų) | 810.4(5) | 770.2 |
| Z | 4 | 4 |
| Primary H-Bonding Motif | 1D Rod (N-H···N) | 0D Dimer (N-H···N) |
Table 1: Comparative crystallographic data for Metformin Hydrochloride polymorphs.[1][2]
Proguanil Hydrochloride: A Key Antimalarial
Phenformin and Buformin Hydrochlorides: Early Biguanide Antidiabetics
Phenformin and buformin are structurally related to metformin and were among the first biguanide drugs used to treat diabetes. While detailed single-crystal X-ray diffraction data for their simple hydrochloride salts were not found in the provided search results, their chemical structures and physical properties are well-documented. Phenformin hydrochloride is a white crystalline powder with a melting point of 175–178 °C.[4] Buformin hydrochloride is also a crystalline powder with a melting point between 174 and 177 °C.[5] The lack of readily available single crystal data for these compounds highlights a potential area for further research to complete the comparative structural landscape of this important drug class.
Chlorproguanil Hydrochloride: A Halogenated Derivative
The "Why" Behind the Structure: Intermolecular Interactions
The crystal packing of substituted biguanide salts is dominated by a network of hydrogen bonds. The protonated biguanide cation acts as a hydrogen bond donor through its multiple N-H groups, while the chloride anion is a primary hydrogen bond acceptor. As observed in metformin hydrochloride, N-H···N hydrogen bonds between the biguanide moieties themselves also play a crucial role in defining the supramolecular architecture.[1][2]
The nature and directionality of these hydrogen bonds are influenced by the steric and electronic properties of the substituents. For instance, bulky substituents may hinder certain hydrogen bonding patterns, leading to different packing arrangements. Aromatic substituents, as seen in proguanil and phenformin, can introduce π-π stacking interactions, further stabilizing the crystal lattice.
Experimental Protocol: Obtaining High-Quality Crystals for X-ray Diffraction
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. The following is a generalized protocol for the recrystallization of substituted biguanide salts to obtain crystals suitable for single-crystal X-ray diffraction.
Step 1: Solvent Selection
The choice of solvent is critical. An ideal solvent will dissolve the biguanide salt at an elevated temperature but have limited solubility at room temperature or below. For many biguanide hydrochlorides, polar protic solvents such as methanol, ethanol, or water, or mixtures thereof, are often suitable.[7]
Step 2: Dissolution
Dissolve the biguanide salt in a minimum amount of the chosen hot solvent to create a saturated or near-saturated solution. Gentle heating and stirring can aid in dissolution. It is crucial to use the minimum volume of solvent to ensure that the solution becomes supersaturated upon cooling, which is the driving force for crystallization.
Step 3: Slow Cooling and Crystal Growth
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-ordered single crystals. Rapid cooling often leads to the formation of small, polycrystalline material unsuitable for single-crystal X-ray diffraction. If no crystals form upon cooling to room temperature, further cooling in a refrigerator or ice bath may be necessary.
Step 4: Crystal Harvesting and Drying
Once suitable crystals have formed, they should be carefully harvested from the mother liquor by filtration. The crystals can be washed with a small amount of the cold recrystallization solvent to remove any surface impurities. The harvested crystals should then be dried under vacuum or in a desiccator.
Visualization of the Recrystallization Workflow
Molecular Structure of a Representative Biguanide
The following diagram illustrates the general molecular structure of a protonated substituted biguanide, highlighting the key functional groups involved in hydrogen bonding.
Conclusion and Future Directions
The crystal structures of substituted biguanide salts provide invaluable information for understanding their structure-activity relationships. While the crystallography of metformin hydrochloride is well-characterized, there remains a need for detailed single-crystal X-ray diffraction studies of other important biguanides such as proguanil, phenformin, buformin, and their analogues. Such studies would provide a more complete picture of the conformational landscape and packing motifs within this class of drugs, enabling more sophisticated and targeted drug design efforts in the future. The application of high-throughput crystallization screening and powder X-ray diffraction can also aid in the discovery and characterization of new polymorphic forms and co-crystals of existing biguanide drugs, potentially leading to improved pharmaceutical formulations.
References
-
Bailey, M. The crystal structure of the hydrochloride and hydrobromide of the dihydrotriazine metabolite of proguanil. Acta Crystallographica7 , 366-369 (1954). [Link]
-
Chemical structures of proguanil hydrochloride and their synthesis intermediates. ResearchGate. [Link]
-
Recrystallization method. [Link]
-
Buformin Hydrochloride. PubChem. [Link]
-
Chemical structures of proguanil hydrochloride and their synthesis intermediates. ResearchGate. [Link]
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega3 , 2, 1945–1953 (2018). [Link]
-
Chlorproguanil. DrugFuture. [Link]
-
A Metastable Polymorph of Metformin Hydrochloride: Isolation and Characterization Using Capillary Crystallization and Thermal Microscopy Techniques. Crystal Growth & Design4 , 4, 631–636 (2004). [Link]
-
Phenformin. Wikipedia. [Link]
-
Buformin. Wikipedia. [Link]
-
Chlorproguanil. Wikipedia. [Link]
-
proguanil. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Structures from powders: Bupropion hydrochloride. Journal of Pharmaceutical and Biomedical Analysis48 , 4, 1151-1156 (2008). [Link]
-
Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica6 , 1, 176-187 (2014). [Link]
-
Structure of metformin hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications45 , 6, 911-913 (1989). [Link]
-
Biguanide. PubChem. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
PHARMACEUTICAL COCRYSTALS OF BIGUANIDE DRUGS: METFORMIN CASE STUDY. [Link]
-
Buformin Hydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]
-
Phenformin Hydrochloride. PubChem. [Link]
-
Chlorproguanil Hydrochloride. PubChem. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports11 , 4867 (2021). [Link]
-
Buformin. PubChem. [Link]
-
CHLORPROGUANIL. Gsrs. [Link]
-
Chemical structure of polyhexamethylene biguanide hydrochloride (PHMB). ResearchGate. [Link]
-
Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials Sciences and Applications04 , 12, 749-756 (2013). [Link]
Sources
- 1. 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride | C10H10ClF6N5 | CID 44717707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Phenformin - Wikipedia [en.wikipedia.org]
- 5. Buformin - Wikipedia [en.wikipedia.org]
- 6. Chlorproguanil [drugfuture.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of 1-(3-Chloro-4-fluorophenyl)biguanide via Liquid Chromatography-Mass Spectrometry
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-chloro-4-fluorophenyl)biguanide, a substituted biguanide, belongs to a class of molecules known for their therapeutic potential.[1][2] The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can introduce unforeseen toxicity or alter the pharmacological profile of the final drug product.[3][4] Consequently, the development and validation of a robust, sensitive, and specific analytical method for purity determination is a non-negotiable regulatory and scientific requirement.
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of 1-(3-chloro-4-fluorophenyl)biguanide. Moving beyond a simple recitation of steps, we will explore the causal relationships between the analyte's physicochemical properties and the selection of an optimal analytical methodology. We will contrast the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) with the more adept Hydrophilic Interaction Liquid Chromatography (HILIC), culminating in a detailed, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5]
The Analytical Challenge: The Dichotomous Nature of a Polar Biguanide
The molecular structure of 1-(3-chloro-4-fluorophenyl)biguanide presents a distinct analytical challenge. It is composed of two key moieties: a highly polar, hydrophilic biguanide group, which is readily protonated, and a non-polar, hydrophobic halogenated phenyl ring.[1] This amphiphilic character, dominated by the polar biguanide functional group, dictates its behavior in chromatographic systems.
In conventional RPLC, which utilizes a non-polar stationary phase (like C18), highly polar compounds exhibit weak interactions and are poorly retained.[6][7] This often results in the analyte eluting at or near the void volume (the solvent front), where it may co-elute with other polar impurities or suffer from matrix effects, compromising both separation and detection.[8] This fundamental incompatibility necessitates an exploration of alternative chromatographic modes designed to handle such polar molecules effectively.
Comparative Analysis of Chromatographic Strategies: RPLC vs. HILIC
The choice of chromatographic separation is the most critical factor in developing a successful purity assay. Here, we compare the two most logical approaches for this analyte.
Method A: Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the workhorse of pharmaceutical analysis, but its application to polar compounds like biguanides is problematic. The primary retention mechanism relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[7] For 1-(3-chloro-4-fluorophenyl)biguanide, the dominant polar biguanide group minimizes these interactions, leading to insufficient retention. While strategies like using ion-pairing reagents can enhance retention, they introduce significant disadvantages, such as ion suppression in the mass spectrometer, long column equilibration times, and method complexity.[9]
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for separating polar and hydrophilic compounds.[10][11] It employs a polar stationary phase (e.g., unbonded silica, or phases functionalized with amide or diol groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[12][13] Retention in HILIC is based on a partitioning mechanism where analytes move between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10][12]
For 1-(3-chloro-4-fluorophenyl)biguanide, HILIC offers two decisive advantages:
-
Superior Retention and Resolution: The polar biguanide group interacts strongly with the polar stationary phase, resulting in excellent retention and enabling superior separation from structurally similar impurities.[13]
-
Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to a significant enhancement in MS signal intensity and, therefore, greater sensitivity.[10][14]
Performance Comparison Summary
| Parameter | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale for 1-(3-Chloro-4-fluorophenyl)biguanide |
| Retention | Poor to negligible | Strong and tunable | The analyte's high polarity makes it ideal for HILIC retention mechanisms.[6][12] |
| Resolution | Low; high risk of co-elution near void volume | High; effective separation of polar analytes | HILIC provides the chromatographic space needed to resolve polar impurities.[13] |
| MS Sensitivity | Moderate; potential for ion suppression | High to Excellent | High organic mobile phase enhances ESI efficiency.[10] |
| Robustness | Low; phase dewetting with highly aqueous mobile phases | High; stable retention with appropriate column chemistry | HILIC methods are robust when properly developed and equilibrated. |
| Throughput | Potentially low due to complex mobile phases | High; compatible with rapid gradient elution | Efficient separation allows for shorter run times. |
Based on this analysis, HILIC emerges as the scientifically superior technique for this application. The remainder of this guide will focus on the development and validation of a HILIC-MS method.
A Validated HILIC-MS Protocol for Purity Determination
A method is only reliable if it is validated to be fit for its intended purpose. The following protocol is designed as a self-validating system, incorporating the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[5][15]
Overall Experimental and Validation Workflow
The logical flow from method development through to full validation is critical for ensuring a robust and reliable analytical procedure.
Step-by-Step Experimental Methodology
1. Instrumentation:
-
A high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.
-
A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements, or a triple quadrupole (QqQ) mass spectrometer for high-sensitivity quantitation.[16]
2. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-(3-Chloro-4-fluorophenyl)biguanide reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture. This diluent is chosen to be compatible with the HILIC mobile phase.
3. Optimized HILIC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | Waters ACQUITY UPLC BEH Amide (130Å, 1.7 µm, 2.1 x 100 mm) | The amide stationary phase provides excellent retention and peak shape for polar compounds like biguanides.[12] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | A buffered aqueous phase is crucial for consistent analyte ionization and good peak shape in HILIC.[12] |
| Mobile Phase B | Acetonitrile | The organic component that drives the HILIC separation. |
| Gradient | 95% B to 50% B over 8 minutes, hold for 1 min, return to 95% B and re-equilibrate for 3 min | A gradient ensures elution of a range of polar impurities and provides a robust separation. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[13] |
| Injection Vol. | 2 µL | Small injection volume to prevent peak distortion. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | Biguanides have high proton affinity and ionize exceptionally well in positive mode.[1] |
| MS Acquisition | Full Scan (m/z 100-500) and Targeted MS/MS | Full scan for detecting all impurities; MS/MS for structural confirmation and quantitation.[3] |
| Capillary Voltage | 3.0 kV | Standard voltage for efficient ionization. |
| Source Temp. | 150 °C | Optimized for stable spray and analyte integrity. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C | Efficiently removes solvent droplets to form gas-phase ions. |
Validation Protocol and Acceptance Criteria (per ICH Q2(R1))
The method must be validated by assessing the following parameters.[5]
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using diode array detection and HRMS. Confirm isotopic signature of the API. | No interfering peaks at the retention time of the analyte and known impurities. Peak should be spectrally pure. Chlorine isotope ratio ([M+2]/M) should be ~0.32.[17][18] |
| Linearity | Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot should show a linear relationship. |
| Range | Confirmed by linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay. | Method provides acceptable linearity, accuracy, and precision within the defined range. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Percent recovery should be within 98.0% to 102.0% for an API assay. |
| Precision | Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOQ should have S/N ≥ 10 and acceptable precision/accuracy. LOD should have S/N ≥ 3. |
| Robustness | Make small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, % organic ±2%). | The results should remain unaffected by the variations, with RSDs within acceptable limits. |
Data Interpretation: Identifying the Analyte and Its Impurities
Accurate data interpretation is paramount. The combination of chromatographic retention time, accurate mass, and isotopic pattern provides an exceptionally high degree of confidence in peak identification.
Logical Flow for Peak Identification
Sources
- 1. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. chimia.ch [chimia.ch]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. waters.com [waters.com]
- 13. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Chloro-4-fluorophenyl)biguanide
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Chloro-4-fluorophenyl)biguanide. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical compound, mitigating risks to personnel and the environment.
Core Principles of Chemical Waste Management
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 1-(3-Chloro-4-fluorophenyl)biguanide, which possesses both halogenated and biguanide functional groups, a conservative approach that treats the substance as hazardous waste is imperative. The procedures outlined below are grounded in established safety protocols and regulatory guidelines. However, it is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of 1-(3-Chloro-4-fluorophenyl)biguanide is the first step in ensuring safe handling and disposal.
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
(Source: Sigma-Aldrich Safety Data Sheet)[1]
These classifications necessitate careful handling in a controlled environment to avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling 1-(3-Chloro-4-fluorophenyl)biguanide.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask (e.g., N95) or work in a fume hood | Minimizes the inhalation of airborne particles, which can cause respiratory irritation. |
This multi-layered approach to PPE ensures comprehensive protection from the primary routes of exposure.
Spill Management: A Proactive Approach
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill before collection.
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Disposal Procedures for 1-(3-Chloro-4-fluorophenyl)biguanide
The following workflow provides a logical and safe pathway for the disposal of 1-(3-Chloro-4-fluorophenyl)biguanide. Given its chemical nature as a halogenated organic compound, specific disposal routes are required to prevent environmental contamination.[2][3]
Caption: Disposal workflow for 1-(3-Chloro-4-fluorophenyl)biguanide.
Step-by-Step Disposal Protocol:
-
Containment:
-
Carefully transfer the 1-(3-Chloro-4-fluorophenyl)biguanide waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
This container should be specifically marked for "Halogenated Organic Waste."[2]
-
-
Labeling:
-
Clearly label the container with the full chemical name: "1-(3-Chloro-4-fluorophenyl)biguanide."
-
Include the appropriate hazard symbols (irritant) and the date of accumulation.
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Do not discharge to sewer systems. [4] Biguanide compounds can be harmful to aquatic life.
-
The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[4][5] This method is necessary to handle the halogenated components of the molecule.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Causality Behind Disposal Choices
-
Why Halogenated Waste? 1-(3-Chloro-4-fluorophenyl)biguanide contains both chlorine and fluorine atoms. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[2][5][6]
-
Why Not Sewer Disposal? Many organic compounds, including biguanides, can be toxic to aquatic organisms and may persist in the environment.[7] Disposing of this chemical down the drain can disrupt wastewater treatment processes and lead to environmental contamination.
-
Why Controlled Incineration? This method ensures the complete breakdown of the chemical into less harmful components. Flue gas scrubbing is essential to capture and neutralize acidic gases (such as HCl and HF) that are formed during the combustion of halogenated compounds.[4][5]
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. [Link]
-
PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. [Link]
-
OSHA. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Bucknell University. Waste Management. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
-
Acme-Hardesty. Material Safety Data Sheet. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
Acme-Hardesty. Material Safety Data Sheet. [Link]
-
UGA Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
Sources
- 1. 1-(3-氯-4-氟苯基)双胍 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. uakron.edu [uakron.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. acme-hardesty.com [acme-hardesty.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloro-4-fluorophenyl)biguanide
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel compounds, ensuring personal and environmental safety is not just a procedural formality; it is the bedrock of sound scientific practice. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-(3-Chloro-4-fluorophenyl)biguanide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). While specific data for this compound is limited, a conservative approach, grounded in the known hazards of structurally similar biguanide compounds, dictates a stringent PPE protocol.
The core principle of our approach is risk mitigation. Based on safety data for analogous compounds, 1-(3-Chloro-4-fluorophenyl)biguanide should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation if handled improperly.[1][2][3] Therefore, the following PPE recommendations are designed to create a robust barrier against these potential routes of exposure.
I. Hazard Assessment & Required PPE
A thorough risk assessment is the critical first step before handling any chemical. For 1-(3-Chloro-4-fluorophenyl)biguanide, the primary physical form is a solid powder, which presents a significant risk of aerosolization and dust inhalation during weighing and transfer.[2][3] The risk of splashes and spills is present when working with solutions.
The following table summarizes the minimum required PPE. The rationale behind each selection is to provide a multi-layered defense system against the identified hazards.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be chemical splash-proof and fit snugly against the face to prevent entry of airborne particulates and liquid splashes.[4] Face Shield: Required in addition to goggles when there is a significant risk of splashing (e.g., preparing stock solutions, large-scale transfers). It provides a secondary barrier for the entire face.[5] |
| Skin Protection | Double Gloves | Inner Glove: Standard nitrile examination glove. Outer Glove: Chemically resistant nitrile or neoprene gloves. Double-gloving is a standard practice when handling hazardous compounds to protect against tears and rapid permeation.[6] The outer glove should be placed over the cuff of the lab coat.[6][7] |
| Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[6] This prevents skin contact and contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of chemical contaminants out of the designated work area.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | For handling powder: A fit-tested N95 or N100 respirator is required to prevent the inhalation of fine dust particles.[5][8] Surgical masks offer insufficient protection and should not be used.[7] For handling solutions in well-ventilated areas: If there is no risk of aerosol generation, a respirator may not be required, but this should be determined by a site-specific risk assessment. |
II. Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Don the first set of shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check and don the fit-tested respirator.
-
Goggles & Face Shield: Put on safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.[6]
Step-by-Step Doffing & Disposal Procedure
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Unfasten the gown and roll it downwards from the shoulders, turning it inside out. Dispose of it in the hazardous waste container.
-
Face Shield & Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Shoe Covers: Remove shoe covers.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
All disposable PPE used during the handling of 1-(3-Chloro-4-fluorophenyl)biguanide must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[1][2] Empty chemical containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being discarded.[9]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process and workflow for ensuring safety when handling 1-(3-Chloro-4-fluorophenyl)biguanide.
Caption: PPE selection and procedural workflow for handling 1-(3-Chloro-4-fluorophenyl)biguanide.
Conclusion: A Culture of Safety
Adherence to these PPE protocols is non-negotiable for safeguarding the health of laboratory personnel. By understanding the rationale behind each piece of equipment and following systematic procedures for its use and disposal, researchers can confidently manage the risks associated with handling potent compounds like 1-(3-Chloro-4-fluorophenyl)biguanide. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Biguanide Dihydriodide.
- Cayman Chemical. (2025). Safety Data Sheet for 1-(3-Chlorophenyl)biguanide (hydrochloride).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1-(4-Chlorophenyl)biguanide hydrochloride.
- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET for 1-(3-Chlorophenyl)biguanide hydrochloride.
- Santa Cruz Biotechnology. (2025). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(3-chloro-4-fluorophenyl)biguanide.
- DC Fine Chemicals. (2024). Safety Data Sheet for Polyhexamethylene biguanide hydrochloride.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
-
Polovich, M., & Clark, P. C. (2012). Safe handling of hazardous drugs. PMC. Retrieved from [Link]
- Eisenberg, S. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ONS.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Airgas. (2021). Safety Data Sheet.
- Carl ROTH. (2014). Safety data sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Duke University. (2025). Safe Handling of Hazardous Drugs.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
